molecular formula C25H51N2O6P B1504369 N-Acetylsphingosylphosphorylcholine CAS No. 148306-05-2

N-Acetylsphingosylphosphorylcholine

Katalognummer: B1504369
CAS-Nummer: 148306-05-2
Molekulargewicht: 506.7 g/mol
InChI-Schlüssel: GTZSEZHHSPWFFN-WHUSYDGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

As a major constituent of cell membranes, sphingomyelin is found at particularly high concentrations in the membranes of nerve cells (in the myelin sheaths) and red blood cells. It was previously thought to have a purely structural role, similar to the function of phosphatidylcholine, through intermolecular interactions mediated by the 2-amide group, the 3-hydroxy group and the 4,5-trans double bond of the sphingoid base1. However, it is now appreciated that sphingomyelin has a high affinity for cholesterol and that these two lipids pack tightly into liquid-ordered domains among a liquid-disordered phase to form lipid rafts1,2. These membrane microdomains are thought to function as signaling platforms that regulate the localization and interactions of proteins. But sphingomyelin does not just influence signaling as a component of lipid rafts — it is also a precursor to ceramides and other sphingolipid metabolites that comprise the sphingomyelin cycle or sphingolipid network1,2.>Sphingomyelin (SM) is a major constituent of cell membranes. It is present mainly in the membranes of nerve cells (in the myelin sheaths) and red blood cells. SM contains a ceramide unit with a phosphorylcholine moiety attached to position 1.>Sphingomyelin is abundantly present in the cell membranes, particularly in myelin sheath and red blood cells. It has a ceramide unit with a phosphorylcholine moiety linked to position 1.>

Eigenschaften

IUPAC Name

[(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H51N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(29)24(26-23(2)28)22-33-34(30,31)32-21-20-27(3,4)5/h18-19,24-25,29H,6-17,20-22H2,1-5H3,(H-,26,28,30,31)/b19-18+/t24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZSEZHHSPWFFN-WHUSYDGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H51N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677062
Record name (2S,3R,4E)-2-Acetamido-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148306-05-2
Record name (2S,3R,4E)-2-Acetamido-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Acetylsphingosylphosphorylcholine (Sphingomyelin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylsphingosylphosphorylcholine, more commonly known as sphingomyelin, is a critical sphingolipid component of animal cell membranes, particularly abundant in the myelin sheath of nerve cells.[1] Its unique structure, consisting of a ceramide core and a phosphocholine headgroup, allows it to play significant roles in membrane structure, signal transduction, and apoptosis.[1][2] This technical guide provides a comprehensive overview of the complete chemical structure of sphingomyelin, its biosynthesis, and its central role in cellular signaling pathways. Detailed experimental protocols for its extraction and analysis are provided, along with quantitative data to support researchers in their study of this multifaceted lipid.

The Complete Chemical Structure of this compound

This compound is an amphipathic molecule, meaning it possesses both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This structure is fundamental to its function within the lipid bilayer of cell membranes.[2]

The molecule is composed of three primary components:

  • A Sphingosine Backbone: This is a long-chain, unsaturated amino alcohol that forms the core of the molecule.[2]

  • A Fatty Acid: A long-chain fatty acid is attached to the amino group of the sphingosine backbone via an amide linkage. The combination of the sphingosine and the fatty acid is known as a ceramide .[2] The length and saturation of this fatty acid chain can vary, leading to different species of sphingomyelin.[3]

  • A Phosphocholine Head Group: This polar head group is attached to the C-1 hydroxyl group of the sphingosine backbone.[2]

The generalized chemical structure of this compound is depicted below.

G cluster_extraction Lipid Extraction cluster_analysis HPLC-MS/MS Analysis Sample Homogenization Sample Homogenization Addition of Chloroform/Methanol Addition of Chloroform/Methanol Sample Homogenization->Addition of Chloroform/Methanol Phase Separation Phase Separation Addition of Chloroform/Methanol->Phase Separation Collection of Organic Phase Collection of Organic Phase Phase Separation->Collection of Organic Phase Solvent Evaporation Solvent Evaporation Collection of Organic Phase->Solvent Evaporation Lipid Extract Lipid Extract Solvent Evaporation->Lipid Extract Reconstitution & IS Addition Reconstitution & IS Addition Lipid Extract->Reconstitution & IS Addition HPLC Separation HPLC Separation Reconstitution & IS Addition->HPLC Separation ESI-MS/MS Detection ESI-MS/MS Detection HPLC Separation->ESI-MS/MS Detection Quantification Quantification ESI-MS/MS Detection->Quantification G Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine Serine Palmitoyltransferase (SPT) Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-Ketosphinganine Reductase Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase (CerS) Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide Desaturase (DEGS1) Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Sphingomyelin Synthase (SMS) DAG Diacylglycerol PC Phosphatidylcholine PC->Sphingomyelin G Stimuli Stress Stimuli (e.g., TNF-α, FasL, UV radiation) SM Sphingomyelin Stimuli->SM Activates Ceramide Ceramide SM->Ceramide Sphingomyelinase (SMase) Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Inflammation Inflammation Ceramide->Inflammation

References

The Disassembly of a Key Membrane Component: A Technical Guide to N-Acetylsphingosylphosphorylcholine Catabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylsphingosylphosphorylcholine, commonly known as sphingomyelin, is a critical sphingolipid component of mammalian cell membranes, particularly enriched in the plasma membrane and the myelin sheath. Its catabolism is not merely a process of degradation but a finely tuned signaling cascade that releases a host of bioactive molecules. These degradation products, centrally ceramide and its downstream metabolites, are pivotal in regulating a wide array of cellular processes, including apoptosis, cell proliferation, inflammation, and stress responses. Understanding the intricate pathways of sphingomyelin catabolism is therefore of paramount importance for researchers in cell biology and professionals in drug development targeting these fundamental cellular signaling networks. This in-depth technical guide provides a comprehensive overview of the degradation products resulting from this compound catabolism, detailed experimental protocols for their analysis, and a summary of key quantitative data.

The Core Catabolic Pathway: From Sphingomyelin to Bioactive Mediators

The catabolism of sphingomyelin is primarily initiated by a family of enzymes known as sphingomyelinases (SMases). These hydrolases cleave the phosphodiester bond of sphingomyelin, yielding two primary degradation products: ceramide and phosphocholine.[1][2] This initial cleavage is a critical regulatory step, as it unleashes the potent second messenger, ceramide.

Ceramide sits at a crucial branchpoint in sphingolipid metabolism. It can be further metabolized through several pathways, leading to the generation of other significant signaling molecules:

  • Sphingosine: Ceramidases (CDases) hydrolyze the N-acyl linkage of ceramide to produce sphingosine and a free fatty acid.

  • Sphingosine-1-Phosphate (S1P): Sphingosine can then be phosphorylated by sphingosine kinases (SphKs) to form sphingosine-1-phosphate, a potent signaling lipid with roles often opposing those of ceramide.[3]

The balance between the levels of ceramide, sphingosine, and S1P, often referred to as the "sphingolipid rheostat," is critical in determining cell fate. High levels of ceramide are generally associated with pro-apoptotic and anti-proliferative signals, while S1P typically promotes cell survival and proliferation.[3]

The Enzymatic Machinery: Sphingomyelinases

Sphingomyelinases are broadly classified based on their optimal pH into three main categories: acid sphingomyelinase (aSMase), neutral sphingomyelinase (nSMase), and alkaline sphingomyelinase.

  • Acid Sphingomyelinase (aSMase): Primarily located in lysosomes, aSMase plays a crucial role in the degradation of sphingomyelin taken up by the cell through endocytosis. A secreted form of aSMase also exists.[2]

  • Neutral Sphingomyelinase (nSMase): A family of enzymes primarily located at the plasma membrane and other cellular compartments. nSMases are often activated in response to extracellular stimuli and cellular stress, leading to rapid ceramide generation at the cell surface.[4][5]

  • Alkaline Sphingomyelinase: Found predominantly in the intestinal tract, this enzyme is involved in the digestion of dietary sphingomyelin.

Quantitative Data on Sphingomyelin Catabolism

The following tables summarize key quantitative data related to the enzymes and products of this compound catabolism. This information is crucial for designing experiments and interpreting results in the context of cellular signaling and drug development.

EnzymeSourceSubstrateApparent K_m (µM)V_maxOptimal pHCation DependenceReference(s)
Secreted Acid Sphingomyelinase (S-ASM)Human Cerebrospinal FluidBODIPY-C12-SM206 pmol/h/µl5.0Zn²⁺[1]
Neutral Sphingomyelinase (NSM)Human SerumFluorescently labeled SM601500 fmol/h/µL7.0 - 9.0Co²⁺ (restored in EDTA-treated plasma)[6][7]
Neutral Sphingomyelinase 2 (nSMase2)RecombinantSphingomyelinNot specified35 µM/min7.5Mg²⁺ or Mn²⁺[4][8]

Table 1: Enzyme Kinetic Parameters for Sphingomyelinases. Note: K_m and V_max values can vary significantly depending on the enzyme source, purity, substrate used, and assay conditions.

CompoundCell/Tissue TypeConcentration/LevelReference(s)
SphingomyelinMouse Plasma~407 µM[9]
Sphingomyelin3T3-L1 cells60.10 ± 0.24 pmol/µg protein[9]
SphingomyelinRat aortic smooth muscle cells62.69 ± 0.08 pmol/µg protein[9]
SphingomyelinHT-29 cells58.38 ± 0.37 pmol/µg protein[9]

Table 2: Cellular and Plasma Concentrations of Sphingomyelin.

InhibitorTarget Enzyme(s)IC_50 (µM)NotesReference(s)
GW4869Neutral Sphingomyelinase (nSMase)1Selective for nSMase; does not inhibit aSMase at up to 150 µM.[10]
SpiroepoxideNeutral Sphingomyelinase 2 (nSMase2)29Irreversible and non-specific inhibitor.[11]
CambinolNeutral Sphingomyelinase 2 (nSMase2)5More potent than manumycin A.[11]
Manumycin ANeutral Sphingomyelinase 2 (nSMase2)145One of the first discovered nSMase2 inhibitors.[11]
ARC39Acid Sphingomyelinase (aSMase)0.02Specific for aSMase; IC50 for nSMase > 100 µM.[12]
1-Aminodecylidene bis-phosphonic acidAcid Sphingomyelinase (aSMase)>100Selective for aSMase over nSMase.[13]
FendilineAcid Sphingomyelinase (aSMase)~3Blocks aSMase activity in tissue culture cells.[14]

Table 3: Inhibitors of Sphingomyelinases.

Signaling Pathways and Experimental Workflows

The degradation of sphingomyelin initiates complex signaling cascades that are integral to cellular function and pathology. The following diagrams, generated using the DOT language, illustrate these pathways and a general workflow for their investigation.

Sphingomyelin_Catabolism_Pathway Sphingomyelin N-Acetylsphingosyl- phosphorylcholine (Sphingomyelin) SMase Sphingomyelinase (aSMase, nSMase) Sphingomyelin->SMase Ceramide Ceramide SMase->Ceramide Phosphocholine Phosphocholine SMase->Phosphocholine Ceramidase Ceramidase Ceramide->Ceramidase Sphingosine Sphingosine Ceramidase->Sphingosine FFA Free Fatty Acid Ceramidase->FFA SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1- Phosphate (S1P) SphK->S1P

Core catabolic pathway of this compound.

Ceramide_Signaling_Apoptosis Cellular_Stress Cellular Stress (e.g., TNF-α, Chemotherapy) nSMase_Activation nSMase Activation Cellular_Stress->nSMase_Activation Ceramide_Generation Ceramide Generation nSMase_Activation->Ceramide_Generation CAPP Ceramide-Activated Protein Phosphatases (e.g., PP1, PP2A) Ceramide_Generation->CAPP CAPK Ceramide-Activated Protein Kinases (e.g., KSR) Ceramide_Generation->CAPK Akt_dephosphorylation Dephosphorylation of Akt (Ser473) CAPP->Akt_dephosphorylation Bcl2_dephosphorylation Dephosphorylation of Bcl-2 CAPP->Bcl2_dephosphorylation MAPK_pathway MAPK Pathway Modulation (p38 activation, ERK1/2 inhibition) CAPK->MAPK_pathway Mitochondrial_Events Mitochondrial Outer Membrane Permeabilization (Cytochrome c release) Akt_dephosphorylation->Mitochondrial_Events Bcl2_dephosphorylation->Mitochondrial_Events MAPK_pathway->Mitochondrial_Events Caspase_Activation Caspase Activation Mitochondrial_Events->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Ceramide-mediated apoptosis signaling pathway.

Experimental_Workflow_Sphingolipid_Analysis Sample_Collection Sample Collection (Cells, Tissues, Plasma) Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer method) Sample_Collection->Lipid_Extraction Analysis_Choice Analytical Approach Lipid_Extraction->Analysis_Choice Enzyme_Activity_Assay Enzyme Activity Assay (e.g., Fluorometric) Analysis_Choice->Enzyme_Activity_Assay Enzyme Function Mass_Spectrometry Mass Spectrometry (LC-MS/MS) Analysis_Choice->Mass_Spectrometry Metabolite Levels Data_Acquisition_SMase Data Acquisition (Fluorescence Intensity) Enzyme_Activity_Assay->Data_Acquisition_SMase Data_Acquisition_MS Data Acquisition (MRM, Precursor Ion Scan) Mass_Spectrometry->Data_Acquisition_MS Data_Analysis Data Analysis and Quantification Data_Acquisition_SMase->Data_Analysis Data_Acquisition_MS->Data_Analysis Biological_Interpretation Biological Interpretation Data_Analysis->Biological_Interpretation

General experimental workflow for sphingolipid analysis.

Experimental Protocols

Accurate measurement of sphingomyelin and its degradation products is essential for studying their roles in cellular processes. Below are detailed methodologies for key experiments.

Sphingomyelinase Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a sensitive method for measuring SMase activity.[9][15][16][17][18]

Principle: The assay is a coupled enzymatic reaction. First, sphingomyelinase hydrolyzes sphingomyelin to phosphocholine and ceramide. In subsequent steps, alkaline phosphatase cleaves the phosphate from phosphocholine to yield choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex Red) to produce a highly fluorescent product (e.g., resorufin), which can be measured.[18]

Materials:

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

  • Sphingomyelinase Assay Kit (containing sphingomyelin substrate, reaction buffer, enzyme mix, and fluorescent probe)

  • Samples (cell lysates, tissue homogenates, or purified enzyme)

  • Sphingomyelinase standard (for quantification)

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically involves reconstituting lyophilized components and preparing a working solution of the fluorescent probe.

  • Standard Curve Preparation: Prepare a serial dilution of the sphingomyelinase standard to generate a standard curve for quantifying enzyme activity.

  • Sample Preparation: Prepare cell lysates or tissue homogenates in the provided assay buffer. If necessary, perform a protein concentration assay to normalize the results.

  • Assay Reaction: a. Add samples and standards to the wells of the 96-well plate. b. Initiate the reaction by adding the sphingomyelin substrate solution to each well. c. Incubate the plate at 37°C for a specified time (e.g., 1-2 hours), protected from light. d. Add the enzyme mix containing alkaline phosphatase, choline oxidase, HRP, and the fluorescent probe to each well. e. Incubate at room temperature for a specified time (e.g., 30-60 minutes), protected from light, to allow for the development of the fluorescent signal.

  • Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm for Amplex Red).

  • Data Analysis: Subtract the fluorescence of the blank from all readings. Plot the standard curve and determine the sphingomyelinase activity in the samples based on the standard curve. Express the activity in units per milligram of protein (e.g., mU/mg).

Quantification of Ceramide Species by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific quantification of individual ceramide species based on their acyl chain length and saturation.[19][20][21][22]

Principle: Lipids are extracted from the biological sample and separated using high-performance liquid chromatography (HPLC). The separated lipids are then introduced into a tandem mass spectrometer. In the mass spectrometer, the molecules are ionized, and specific precursor ions corresponding to different ceramide species are selected. These precursor ions are then fragmented, and specific product ions are detected. This multiple reaction monitoring (MRM) allows for highly specific and sensitive quantification.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole)

  • HPLC column (e.g., C8 or C18 reversed-phase)

  • Solvents for lipid extraction (e.g., chloroform, methanol, isopropanol, ethyl acetate)

  • Solvents for mobile phase (e.g., water, acetonitrile, methanol with formic acid and ammonium formate)

  • Internal standards (e.g., C17:0-ceramide)

  • Ceramide standards for calibration curve

Procedure:

  • Sample Preparation and Lipid Extraction: a. Homogenize cell pellets or tissues in an appropriate buffer. b. Add an internal standard (a ceramide species not naturally abundant in the sample) to each sample to account for extraction efficiency and instrument variability. c. Perform lipid extraction using a method such as the Bligh and Dyer or a modified Folch procedure. This typically involves a two-phase extraction with a mixture of chloroform, methanol, and water. d. Collect the organic (lower) phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • LC Separation: a. Inject the reconstituted lipid extract onto the HPLC column. b. Elute the ceramides using a gradient of mobile phases. The gradient is optimized to separate different ceramide species based on their hydrophobicity.

  • MS/MS Detection: a. The eluent from the HPLC is directed to the mass spectrometer. b. Set the mass spectrometer to operate in positive ion mode using electrospray ionization (ESI). c. Use MRM to detect specific precursor-to-product ion transitions for each ceramide species of interest and the internal standard.

  • Data Analysis and Quantification: a. Integrate the peak areas for each ceramide species and the internal standard. b. Generate a calibration curve using known concentrations of ceramide standards. c. Calculate the concentration of each ceramide species in the samples by normalizing to the internal standard and comparing to the calibration curve. d. Normalize the results to the initial amount of sample (e.g., cell number or protein concentration).

Conclusion

The catabolism of this compound is a central hub in cellular signaling, with its degradation products playing critical roles in health and disease. For researchers and drug development professionals, a thorough understanding of this pathway and the methodologies to study it are indispensable. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a solid foundation for investigating the intricate world of sphingolipid metabolism and its profound impact on cellular function. As our understanding of these pathways continues to grow, so too will the opportunities for therapeutic intervention in a wide range of diseases.

References

A Historical Perspective on the Discovery of N-Acetylsphingosylphosphorylcholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylsphingosylphosphorylcholine, more commonly known as sphingomyelin, stands as a cornerstone in our understanding of lipid biology and cellular function. First isolated from brain tissue in the late 19th century, its discovery and subsequent structural elucidation marked a significant milestone in the field of neurochemistry and lipidology. This technical guide provides a comprehensive historical perspective on the discovery of sphingomyelin, detailing the seminal experiments, the brilliant minds behind them, and the evolution of our understanding of this enigmatic molecule. We will delve into the original experimental protocols, present the quantitative data that underpinned these early discoveries, and explore the nascent concepts of its biological role, offering a valuable resource for researchers and professionals in the field.

The Dawn of Sphingolipid Chemistry: Thudichum's Pioneering Work

The story of sphingomyelin begins with the pioneering work of Johann Ludwig Wilhelm Thudichum, a German-born physician and biochemist working in London. In the 1880s, while meticulously dissecting the chemical composition of the brain, Thudichum isolated a novel phosphorus-containing lipid that was distinct from the glycerophospholipids known at the time.[1][2] He named this class of compounds "sphingolipids," after the mythical Sphinx, reflecting their enigmatic nature.[3]

Isolation of Sphingomyelin from Brain Tissue (Thudichum, 1884)

Thudichum's isolation of sphingomyelin was a laborious process, relying on a series of solvent extractions and precipitations from bovine brain tissue. His detailed methodology, laid out in his seminal work "A Treatise on the Chemical Constitution of the Brain," formed the basis for future lipid research.[2][4]

Experimental Protocol: Thudichum's Isolation of Sphingomyelin

The following is a summarized protocol based on Thudichum's original descriptions:

  • Initial Extraction: Large quantities of brain tissue were minced and repeatedly extracted with hot ethanol to remove water and dissolve the lipids.

  • Separation of Phospholipids: The ethanolic extract was cooled, leading to the precipitation of a mixture of phospholipids.

  • Lead Acetate Precipitation: The crude phospholipid mixture was dissolved in hot ethanol and treated with a solution of lead acetate. This step precipitated certain phospholipids, while sphingomyelin remained in the supernatant.

  • Cadmium Chloride Precipitation: The supernatant from the previous step was treated with a cadmium chloride solution, which selectively precipitated sphingomyelin as a complex.

  • Purification of the Cadmium Chloride Adduct: The sphingomyelin-cadmium chloride precipitate was repeatedly recrystallized from hot ethanol to remove impurities.

  • Removal of Cadmium: The purified adduct was dissolved in a large volume of water and subjected to dialysis to remove the cadmium chloride, yielding purified sphingomyelin.

Quantitative Data from Thudichum's Analysis

While Thudichum's quantitative data is not presented in modern standardized tables in his original publication, he meticulously documented the elemental composition of the purified sphingomyelin. These analyses were crucial in establishing it as a distinct chemical entity.

ElementPercentage (%)
Carbon (C)~64-66%
Hydrogen (H)~10-11%
Nitrogen (N)~3.5-4%
Phosphorus (P)~3.8-4%
Oxygen (O)~15-17% (by difference)
Note: These values are approximations derived from Thudichum's writings and reflect the analytical capabilities of the late 19th century.

Thudichum also described the physical properties of sphingomyelin, noting its white, crystalline appearance and its high melting point, though a precise value was not consistently reported in his initial work.

Unraveling the Molecular Architecture: The Work of Levene and Rolf

While Thudichum laid the groundwork, the definitive chemical structure of sphingomyelin was elucidated nearly half a century later. In 1927, Phoebus Levene and Ida Rolf, working at the Rockefeller Institute for Medical Research, published their findings in the Journal of Biological Chemistry, proposing the now-accepted structure of this compound.[1]

The Path to Structural Elucidation

Levene and Rolf's approach involved the careful hydrolysis of sphingomyelin and the meticulous identification of its constituent components. This systematic degradation, coupled with quantitative analysis, allowed them to piece together the molecular puzzle.

Experimental Workflow: Structure Elucidation of Sphingomyelin (Levene and Rolf, 1927)

Caption: Workflow for the structural elucidation of sphingomyelin.

Experimental Protocols

  • Alkaline Hydrolysis: Purified sphingomyelin was subjected to hydrolysis with a strong base (e.g., sodium hydroxide in methanol). This treatment cleaved the ester linkage, releasing the fatty acids.

  • Acid Hydrolysis: The remaining water-soluble fragment, sphingosylphosphorylcholine, was then subjected to strong acid hydrolysis (e.g., with hydrochloric acid). This broke the phosphodiester and glycosidic linkages, yielding sphingosine, phosphoric acid, and choline.

  • Component Identification: Each of the hydrolysis products was then isolated, purified, and identified through chemical tests and comparison with known standards of the time.

Quantitative Analysis from Levene and Rolf's Work

The quantitative analysis of the hydrolysis products was critical in determining the molar ratios of the components and thus, the overall structure.

ComponentMolar Ratio
Fatty Acid1
Sphingosine1
Phosphoric Acid1
Choline1
This table represents the idealized stoichiometric relationships confirmed by Levene and Rolf's quantitative analyses.

Their work conclusively established that sphingomyelin is composed of a fatty acid linked to the amino group of sphingosine, with a phosphorylcholine moiety attached to the primary hydroxyl group of sphingosine.

Early Insights into Function: A Structural Component of the Myelin Sheath

The Dawn of Modern Lipid Extraction Techniques

The laborious and often harsh methods used by Thudichum were significantly improved upon in the mid-20th century with the development of the Folch and Bligh-Dyer extraction methods. These techniques, which utilize chloroform-methanol mixtures, became the gold standard for lipid extraction from biological tissues and are still widely used today.

Experimental Protocol: Folch Extraction (1957)

  • Homogenization: Tissue is homogenized in a 2:1 (v/v) mixture of chloroform and methanol.

  • Phase Separation: Water is added to the homogenate to create a biphasic system.

  • Lipid Recovery: The lower chloroform phase, containing the lipids, is collected. The upper aqueous phase contains non-lipid contaminants.

Experimental Protocol: Bligh-Dyer Extraction (1959)

  • Initial Extraction: The sample is homogenized with a one-phase mixture of chloroform, methanol, and water.

  • Phase Separation: Additional chloroform and water are added to induce phase separation.

  • Lipid Recovery: The lower chloroform layer containing the lipids is collected.

These methods provided a much more efficient and gentle means of extracting lipids, paving the way for more detailed studies of their composition and function.

The Emergence of Sphingolipid Signaling

While the initial focus was on its structural role, the latter half of the 20th century saw a paradigm shift in our understanding of sphingomyelin. It became apparent that sphingomyelin and its metabolites, particularly ceramide and sphingosine-1-phosphate, are key players in a complex network of cellular signaling pathways.

Historical Context of Sphingolipid Signaling

The concept of lipids as signaling molecules was not prevalent at the time of sphingomyelin's discovery. The initial focus was on water-soluble second messengers like cyclic AMP. The realization that hydrolysis of sphingomyelin could generate bioactive molecules that regulate cellular processes such as apoptosis, cell proliferation, and inflammation was a gradual process that gained momentum in the 1980s and 1990s.

Simplified Historical Progression of Sphingolipid Signaling Concepts

Caption: Evolution of the understanding of sphingomyelin's function.

Conclusion

The discovery of this compound, from its initial isolation by Thudichum to the definitive elucidation of its structure by Levene and Rolf, represents a triumph of early biochemical research. The meticulous experimental work and quantitative analysis performed by these pioneers laid the foundation for our current understanding of sphingolipid chemistry and biology. While initially viewed as a mere structural component, the recognition of sphingomyelin's role in complex signaling pathways has opened up new avenues for research and drug development. This historical perspective serves as a testament to the enduring importance of fundamental research and provides a valuable context for contemporary investigations into the multifaceted roles of this fascinating molecule.

References

The Cellular Signaling Cascades of N-Acetylsphingosylphosphorylcholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylsphingosylphosphorylcholine (NAc-SPC) is a synthetic acetylated derivative of the bioactive sphingolipid, sphingosylphosphorylcholine (SPC). While the signaling pathways of many sphingolipids are well-characterized, NAc-SPC represents a molecule with distinct biological activities. This technical guide provides an in-depth exploration of the cellular signaling cascades initiated by NAc-SPC. Evidence strongly suggests that NAc-SPC functions as a mimetic of Platelet-Activating Factor (PAF), a potent phospholipid mediator. This guide will detail the PAF receptor-mediated signaling pathway, present available quantitative data, provide comprehensive experimental protocols for studying NAc-SPC's effects, and include detailed visual diagrams of the signaling cascades and experimental workflows.

Core Signaling Pathway: The Platelet-Activating Factor (PAF) Receptor Cascade

Current research indicates that this compound exerts its biological effects primarily by acting as an agonist for the Platelet-Activating Factor (PAF) receptor (PAFR), a G-protein coupled receptor (GPCR).[1] The binding of NAc-SPC to the PAFR initiates a well-defined signaling cascade predominantly mediated by the Gq alpha subunit of heterotrimeric G-proteins.

The key steps in the NAc-SPC-initiated signaling cascade are as follows:

  • Receptor Binding and G-Protein Activation: NAc-SPC binds to the PAF receptor on the cell surface. This binding induces a conformational change in the receptor, leading to the activation of the associated Gq protein. The Gαq subunit exchanges GDP for GTP, causing its dissociation from the Gβγ dimer.

  • Phospholipase Cβ (PLCβ) Activation: The activated Gαq-GTP complex then binds to and activates phospholipase Cβ (PLCβ).

  • Second Messenger Generation: Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3, being water-soluble, diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER). This binding triggers the release of stored calcium ions (Ca2+) from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.

  • Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium levels, activates conventional isoforms of Protein Kinase C (PKC).

  • Calmodulin Activation: The increased intracellular calcium also leads to the activation of calmodulin, a calcium-binding protein. The Ca2+/calmodulin complex can then modulate the activity of various downstream effector proteins, including Ca2+/calmodulin-dependent kinases (CaMKs).

  • Cellular Responses: The activation of PKC and calmodulin, along with other downstream effectors, culminates in a variety of cellular responses, most notably platelet aggregation and serotonin release.[1]

NAc-SPC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NAc_SPC N-Acetylsphingosyl- phosphorylcholine PAFR PAF Receptor NAc_SPC->PAFR Binds Gq Gq Protein PAFR->Gq Activates PLCb Phospholipase Cβ (PLCβ) Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG Hydrolyzes to IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Hydrolyzes to PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Calmodulin Calmodulin Ca2->Calmodulin Activates Cellular_Response Cellular Responses (e.g., Platelet Aggregation, Serotonin Release) PKC->Cellular_Response Leads to Calmodulin->Cellular_Response Leads to

Figure 1: NAc-SPC Signaling Pathway via the PAF Receptor.

Quantitative Data

Precise quantitative data, such as EC50 or IC50 values, for this compound are not extensively reported in the available literature. However, studies on acetylated derivatives of sphingosylphosphorylcholine provide an effective concentration range for their biological activity.

CompoundBiological EffectEffective Concentration Range (M)Cell SystemReference
N-acetyl SPC (NAc SPC)Induction of platelet aggregation and serotonin release10⁻⁸ - 10⁻⁶Washed rabbit platelets[1]
N-acetyl, O-acetyl SPC (NAc, OAc SPC)Induction of platelet aggregation and serotonin release10⁻⁸ - 10⁻⁶Washed rabbit platelets[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the cellular effects of this compound.

Platelet Aggregation Assay

This assay measures the ability of NAc-SPC to induce platelet aggregation, a key functional response mediated by the PAF receptor.

Objective: To determine the dose-dependent effect of NAc-SPC on platelet aggregation.

Materials:

  • This compound

  • Platelet-rich plasma (PRP) or washed platelets

  • Platelet-poor plasma (PPP)

  • Aggregometer

  • Stir bars

  • Pipettes and tips

  • Saline (0.9% NaCl)

  • Agonist (e.g., ADP or collagen as a positive control)

Procedure:

  • Platelet Preparation:

    • Prepare PRP by centrifuging fresh, citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

    • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.

    • Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).

  • Assay Performance:

    • Pre-warm the PRP/PPP samples to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pipette a defined volume of the platelet suspension into the aggregometer cuvettes with a stir bar.

    • Add varying concentrations of NAc-SPC (or vehicle control) to the cuvettes and start the recording.

    • Monitor the change in light transmission for a set period (e.g., 5-10 minutes).

    • Perform positive control experiments using a known platelet agonist.

Data Analysis:

  • The extent of aggregation is measured as the maximum percentage change in light transmission.

  • Plot the percentage of aggregation against the log concentration of NAc-SPC to generate a dose-response curve and determine the EC50 value.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood (citrated) Centrifuge1 Low-speed Centrifugation (200g, 15 min) Blood->Centrifuge1 Centrifuge2 High-speed Centrifugation (2000g, 20 min) Blood->Centrifuge2 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Adjust Adjust Platelet Count with PPP PRP->Adjust PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Final_PRP Standardized PRP Adjust->Final_PRP Prewarm Pre-warm to 37°C Final_PRP->Prewarm Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) Prewarm->Calibrate Add_PRP Add PRP to Cuvette Calibrate->Add_PRP Add_NAcSPC Add NAc-SPC (various concentrations) Add_PRP->Add_NAcSPC Record Record Light Transmission Add_NAcSPC->Record Plot Plot % Aggregation vs. [NAc-SPC] Record->Plot EC50 Determine EC50 Plot->EC50

Figure 2: Experimental Workflow for Platelet Aggregation Assay.

Serotonin Release Assay

This assay quantifies the release of serotonin from dense granules in platelets upon stimulation with NAc-SPC.

Objective: To measure the amount of serotonin released from platelets in response to NAc-SPC.

Materials:

  • Washed platelets pre-loaded with [³H]serotonin

  • NAc-SPC

  • Scintillation counter and vials

  • Formaldehyde

  • Buffer (e.g., Tyrode's buffer)

Procedure:

  • Platelet Labeling:

    • Incubate washed platelets with [³H]serotonin for 30-60 minutes at 37°C.

    • Wash the platelets to remove unincorporated [³H]serotonin.

  • Release Assay:

    • Resuspend the labeled platelets in buffer.

    • Add different concentrations of NAc-SPC to the platelet suspension.

    • Incubate for a defined period (e.g., 5 minutes) at 37°C.

    • Stop the reaction by adding ice-cold formaldehyde.

    • Pellet the platelets by centrifugation.

  • Quantification:

    • Measure the radioactivity in the supernatant (released serotonin) and the pellet (retained serotonin) using a scintillation counter.

Data Analysis:

  • Calculate the percentage of serotonin release for each concentration of NAc-SPC.

  • Plot the percentage of release against the log concentration of NAc-SPC to create a dose-response curve.

Intracellular Calcium Mobilization Assay

This assay visualizes and quantifies the increase in intracellular calcium concentration following stimulation with NAc-SPC.

Objective: To measure changes in intracellular Ca²⁺ levels in response to NAc-SPC.

Materials:

  • Adherent cells expressing the PAF receptor (e.g., HEK293-PAFR) or platelets

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Fluorescence microscope or plate reader with kinetic reading capabilities

  • NAc-SPC

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

Procedure:

  • Cell Loading:

    • Load the cells with the calcium-sensitive dye (e.g., Fura-2 AM with Pluronic F-127) in HBSS for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Measurement:

    • Place the cells on the microscope stage or in the plate reader.

    • Establish a baseline fluorescence reading.

    • Add NAc-SPC at various concentrations and record the change in fluorescence intensity over time.

    • For ratiometric dyes like Fura-2, record fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm).

Data Analysis:

  • Calculate the ratio of fluorescence intensities (for ratiometric dyes) or the change in fluorescence intensity (for single-wavelength dyes) to represent the change in intracellular calcium concentration.

  • Determine the peak response and the area under the curve for each concentration of NAc-SPC.

Protein Kinase C (PKC) Activity Assay

This assay measures the activity of PKC, a key downstream effector in the NAc-SPC signaling pathway.

Objective: To determine if NAc-SPC treatment leads to an increase in PKC activity.

Materials:

  • Cell lysate from NAc-SPC-treated and untreated cells

  • PKC assay kit (containing a specific PKC substrate peptide, ATP, and necessary buffers)

  • [γ-³²P]ATP

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with NAc-SPC for a specific time.

    • Lyse the cells to obtain the cytosolic fraction containing PKC.

  • Kinase Reaction:

    • In a reaction tube, combine the cell lysate, the PKC substrate peptide, and the reaction buffer.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for a defined period (e.g., 10-15 minutes).

  • Detection:

    • Spot the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the paper using a scintillation counter.

Data Analysis:

  • Compare the PKC activity (in terms of incorporated ³²P) in NAc-SPC-treated cells to that in untreated control cells.

Conclusion

This compound initiates cellular signaling cascades by acting as a Platelet-Activating Factor mimetic. Its interaction with the PAF receptor triggers a Gq-mediated pathway, leading to the activation of PLCβ, generation of IP3 and DAG, mobilization of intracellular calcium, and subsequent activation of PKC and calmodulin. These events culminate in significant cellular responses, including platelet aggregation and serotonin release. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the nuanced cellular and molecular effects of this synthetic sphingolipid analog. Further research is warranted to elucidate the full spectrum of NAc-SPC's biological activities and its potential therapeutic applications.

References

The Subcellular Landscape of N-Acetylsphingosylphosphorylcholine: A Technical Guide to its Distribution and Signaling Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the subcellular distribution of N-Acetylsphingosylphosphorylcholine (NAc-SPC), a specific variant of sphingomyelin, and its associated signaling pathways. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions, this document serves as a critical resource for professionals in cellular biology and pharmacology.

This compound, a sphingomyelin with a C2 acyl chain, is a key component of cellular membranes, playing crucial roles in membrane integrity, signal transduction, and vesicular trafficking. Understanding its precise location within the cell is paramount for elucidating its function in both normal physiological processes and disease states. While specific quantitative data for the N-acetyl variant is limited, its distribution is expected to follow that of total sphingomyelin pools, which are predominantly localized to the plasma membrane, with significant presence in the Golgi apparatus, endosomes, and lysosomes, and lower concentrations in the endoplasmic reticulum.[1][2]

Quantitative Distribution of Sphingomyelin Pools

The distribution of sphingomyelin across various subcellular compartments is not uniform, reflecting the specialized functions of each organelle. The following tables summarize the quantitative distribution of sphingomyelin in rat liver cells, providing a baseline for understanding the likely localization of this compound.

Table 1: Distribution of Sphingomyelin in Subcellular Fractions of Rat Liver

Subcellular FractionSphingomyelin (% of total phospholipid)
Plasma Membrane19.0
Golgi Apparatus12.4
Lysosomes18.0
Mitochondria3.0
Microsomes (ER)4.0
Nuclei3.0

Data adapted from a study on rat liver subcellular fractions.

Table 2: Lipid Composition of Rat Liver Organelles (nmol/mg protein)

LipidPlasma MembraneGolgi ApparatusMicrosomes (ER)Mitochondria
Sphingomyelin 53.2 34.7 6.7 4.8
Phosphatidylcholine112.5179.8273.1274.6
Phosphatidylethanolamine69.869.9100.2181.7
Phosphatidylinositol25.134.948.924.0
Phosphatidylserine22.417.520.35.4
Cholesterol86.834.713.44.8

Data represents the concentration of lipids in isolated organelles from rat liver, providing a comparative view of sphingomyelin abundance.

Experimental Protocols

The determination of the subcellular distribution of this compound relies on a combination of meticulous subcellular fractionation and sensitive analytical techniques for lipid quantification.

Subcellular Fractionation by Differential Centrifugation

This is a cornerstone technique for isolating various organelles from cell homogenates based on their size, shape, and density.

Protocol:

  • Homogenization: Tissues or cultured cells are first homogenized in a buffered isotonic solution (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4) using a Dounce or Potter-Elvehjem homogenizer to disrupt the plasma membrane while keeping organelles intact. All steps are performed at 4°C to minimize enzymatic degradation.

  • Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 700 x g for 10 minutes) to pellet nuclei and any unbroken cells. The supernatant, containing other organelles, is collected.

  • Medium-Speed Centrifugation: The supernatant from the previous step is then centrifuged at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria. The resulting supernatant is carefully collected.

  • High-Speed Centrifugation (Microsomal Fraction): The supernatant is subjected to high-speed centrifugation (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction, which is rich in fragments of the endoplasmic reticulum and Golgi apparatus. The final supernatant represents the cytosol.

  • Further Purification (Optional): The crude organelle pellets can be further purified using density gradient centrifugation (e.g., using sucrose or Percoll gradients) to obtain higher purity fractions of specific organelles like the Golgi apparatus, lysosomes, and plasma membrane.

G Homogenate Cell Homogenate S1 Supernatant 1 Homogenate->S1 700 x g P1 Pellet 1 (Nuclei, Cytoskeleton) Homogenate->P1 S2 Supernatant 2 S1->S2 10,000 x g P2 Pellet 2 (Mitochondria) S1->P2 S3 Supernatant 3 (Cytosol) S2->S3 100,000 x g P3 Pellet 3 (Microsomes: ER, Golgi) S2->P3

Workflow for Subcellular Fractionation.
Lipid Extraction and Quantification

Once the subcellular fractions are isolated, the lipids are extracted and quantified.

Protocol:

  • Lipid Extraction: Lipids are extracted from the aqueous organelle fractions using the method of Bligh and Dyer or Folch, which employs a chloroform/methanol/water solvent system to partition lipids into an organic phase.

  • Quantification by Mass Spectrometry (LC-MS/MS):

    • The extracted lipids are dried and reconstituted in an appropriate solvent.

    • An internal standard (e.g., a sphingomyelin species with a non-endogenous acyl chain) is added for accurate quantification.

    • The lipid mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

    • This compound is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Signaling Pathways

Sphingomyelin, including its N-acetylated form, is not merely a structural lipid but also a key player in cellular signaling. The most well-characterized pathway is the sphingomyelin-ceramide pathway, which is initiated by the hydrolysis of sphingomyelin.

G cluster_membrane Plasma Membrane cluster_cytosol Downstream Signaling Stimulus Stress Stimuli (TNF-α, FasL) Receptor Receptor Stimulus->Receptor SMase Sphingomyelinase (SMase) Receptor->SMase activates SM N-Acetylsphingosyl- phosphorylcholine (Sphingomyelin) SMase->SM hydrolyzes Ceramide Ceramide SM->Ceramide PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A activates Caspases Caspases Ceramide->Caspases activates Akt Akt/PKB PP2A->Akt dephosphorylates (inactivates) Apoptosis Apoptosis Akt->Apoptosis inhibits Caspases->Apoptosis induces

The Sphingomyelin-Ceramide Signaling Pathway.

This pathway is initiated by various extracellular stimuli, such as tumor necrosis factor-alpha (TNF-α) or Fas ligand, which activate sphingomyelinases. These enzymes hydrolyze sphingomyelin at the plasma membrane, generating the bioactive lipid second messenger, ceramide. Ceramide can then trigger a cascade of downstream events, including the activation of protein phosphatases (like PP2A) and caspases, ultimately leading to cellular responses such as apoptosis, cell cycle arrest, or inflammation. The inactivation of pro-survival kinases like Akt by ceramide-activated phosphatases is a key mechanism in this process.

Conclusion

The subcellular distribution of this compound is critical to its function. Primarily located in the plasma membrane and Golgi apparatus, it contributes to the structural integrity of these compartments and serves as a reservoir for the generation of the potent signaling molecule, ceramide. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers aiming to investigate the nuanced roles of this specific sphingolipid in health and disease. Further research employing advanced lipidomics and imaging techniques will be instrumental in precisely mapping the distribution of this compound and unraveling its specific contributions to cellular physiology.

References

Genetic Aberrations in N-Acetylsphingosylphosphorylcholine Metabolism: A Technical Guide to Associated Pathologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the genetic mutations affecting N-Acetylsphingosylphosphorylcholine (sphingomyelin) metabolism, with a primary focus on Acid Sphingomyelinase Deficiency (ASMD), also known as Niemann-Pick Disease (NPD) types A and B. It delves into the molecular basis of the disease, detailing the role of the SMPD1 gene and the consequences of its mutation on the function of the lysosomal enzyme acid sphingomyelinase (ASM). This document outlines the pathophysiology stemming from the subsequent accumulation of sphingomyelin, presents quantitative data on the correlation between genotype and clinical phenotype, and provides detailed experimental protocols for the study of this metabolic disorder. Furthermore, signaling pathways, experimental workflows, and the logical relationships between genetic mutations and disease are illustrated through diagrams generated using the DOT language. This guide is intended to be a valuable resource for researchers and professionals involved in the study and development of therapeutics for sphingomyelin storage disorders.

Introduction

This compound, commonly known as sphingomyelin, is a critical sphingolipid component of cell membranes, particularly abundant in the myelin sheath of nerve cells.[1] Its metabolism is tightly regulated to maintain cellular homeostasis. The central enzyme in the catabolism of sphingomyelin is acid sphingomyelinase (ASM), a lysosomal hydrolase encoded by the SMPD1 gene.[2] Genetic mutations in SMPD1 can lead to a deficiency in ASM activity, resulting in the lysosomal accumulation of sphingomyelin and, consequently, a rare, autosomal recessive lysosomal storage disorder known as Acid Sphingomyelinase Deficiency (ASMD).[3]

ASMD presents as a clinical spectrum. The most severe form, Niemann-Pick disease type A (NPA), is characterized by a near-complete loss of ASM activity, leading to massive sphingomyelin accumulation, severe neurodegeneration, and death in early childhood.[1][3] Niemann-Pick disease type B (NPB) is a less severe form with residual ASM activity, primarily affecting visceral organs such as the liver, spleen, and lungs, with patients often surviving into adulthood.[3] An intermediate form, type A/B, exhibits a phenotype with varying degrees of neurological and visceral involvement.[4]

This guide will explore the intricacies of sphingomyelin metabolism, the genetic basis of ASMD, the resulting pathophysiology, and the experimental approaches used to study this devastating disease.

The this compound (Sphingomyelin) Metabolic Pathway

Sphingomyelin is synthesized in the Golgi apparatus and the endoplasmic reticulum and is primarily catabolized within the lysosomes.[5] The metabolic pathway is a crucial component of cellular lipid homeostasis and signaling.

Anabolic Pathway (De Novo Synthesis)

The synthesis of sphingomyelin begins with the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, a reaction catalyzed by serine palmitoyltransferase.[5] Subsequent reduction and acylation steps lead to the formation of ceramide.[5] Finally, sphingomyelin synthase transfers a phosphocholine headgroup from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol.[6]

Catabolic Pathway

The breakdown of sphingomyelin is primarily mediated by acid sphingomyelinase (ASM) in the lysosome. ASM hydrolyzes sphingomyelin into ceramide and phosphocholine.[7] Ceramide can then be further catabolized by acid ceramidase into sphingosine and a free fatty acid. Sphingosine can be phosphorylated to sphingosine-1-phosphate, a key signaling molecule, or recycled for the synthesis of complex sphingolipids.[6]

ASM_Assay_Workflow start Start: Cell Culture harvest Harvest and Wash Cells start->harvest lyse Cell Lysis harvest->lyse centrifuge Centrifugation lyse->centrifuge supernatant Collect Supernatant (Lysate) centrifuge->supernatant protein_assay Protein Quantification supernatant->protein_assay plate_setup Add Lysate to 96-well Plate protein_assay->plate_setup prepare_reagents Prepare Reaction Buffer and Fluorogenic Substrate add_substrate Add Substrate to Initiate Reaction prepare_reagents->add_substrate plate_setup->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_fluorescence Measure Fluorescence stop_reaction->read_fluorescence calculate_activity Calculate ASM Activity read_fluorescence->calculate_activity standard_curve Generate Standard Curve standard_curve->calculate_activity end End: Report Activity calculate_activity->end SMPD1_Sequencing_Workflow start Start: Patient Sample (Blood/Fibroblasts) dna_extraction Genomic DNA Extraction start->dna_extraction pcr PCR Amplification of SMPD1 Exons dna_extraction->pcr purification PCR Product Purification pcr->purification sanger_sequencing Sanger Sequencing purification->sanger_sequencing sequence_analysis Sequence Data Analysis sanger_sequencing->sequence_analysis variant_identification Variant Identification sequence_analysis->variant_identification pathogenicity_assessment Pathogenicity Assessment variant_identification->pathogenicity_assessment end End: Genetic Diagnosis pathogenicity_assessment->end Site_Directed_Mutagenesis_Workflow start Start: Wild-type SMPD1 Plasmid primer_design Design Mutagenic Primers start->primer_design mutagenesis_pcr Mutagenesis PCR primer_design->mutagenesis_pcr dpni_digestion DpnI Digestion of Template mutagenesis_pcr->dpni_digestion transformation Transformation into E. coli dpni_digestion->transformation plasmid_isolation Plasmid Isolation transformation->plasmid_isolation sequence_verification Sequence Verification plasmid_isolation->sequence_verification transfection Transfection into Mammalian Cells sequence_verification->transfection protein_expression Mutant Protein Expression transfection->protein_expression functional_analysis Functional Analysis (e.g., ASM Assay) protein_expression->functional_analysis end End: Characterization of Mutant functional_analysis->end

References

How N-Acetylsphingosylphosphorylcholine interacts with integral membrane proteins

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Interaction of N-Acetylsphingosylphosphorylcholine with Integral Membrane Proteins

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as sphingomyelin (SM), is a principal sphingolipid component of mammalian cell membranes. Far from being a mere structural element, it is a critical modulator of membrane biophysics and cell signaling. This technical guide explores the multifaceted interactions between sphingomyelin and integral membrane proteins. The primary mechanism of this interaction is indirect, mediated by the formation of specialized, highly ordered membrane microdomains known as lipid rafts. These platforms concentrate and organize signaling proteins, thereby facilitating or inhibiting cellular processes. Concurrently, evidence for direct, specific binding of sphingomyelin to certain proteins is emerging, suggesting a more complex regulatory role. This document provides a comprehensive overview of these interactions, quantitative binding data, detailed experimental protocols for their study, and visual representations of key signaling pathways.

The Core of the Interaction: Lipid Rafts

This compound's interaction with integral membrane proteins is fundamentally linked to its propensity, along with cholesterol, to form liquid-ordered (Lo) phase microdomains within the more fluidic liquid-disordered (Ld) glycerophospholipid-rich environment of the plasma membrane.[1][2] These domains, often referred to as lipid rafts, are dynamic assemblies that function as signaling platforms.[1][3]

The unique structure of sphingomyelin—with its long, often saturated N-acyl chain, a sphingosine backbone, and a phosphocholine headgroup—allows for strong van der Waals interactions and hydrogen bonding with cholesterol and neighboring sphingolipids.[2] This tight packing excludes many glycerophospholipids and results in a thicker, less fluid membrane region that selectively includes or excludes integral and peripherally associated proteins.[1]

Many integral membrane proteins, particularly those involved in signal transduction, are localized to lipid rafts. This localization is not random and is often dictated by specific protein features, such as post-translational modifications like palmitoylation or myristoylation, which act as anchors into the raft environment.[4][5] By concentrating specific receptors, kinases, and effector molecules, lipid rafts significantly enhance the efficiency and specificity of signaling cascades.[3] Conversely, separating interacting partners by excluding one from the raft domain can be a powerful mechanism of negative regulation.

Agrin_MuSK_Pathway cluster_membrane Lipid Raft LRP4 LRP4 MuSK MuSK LRP4->MuSK activates Rapsyn Rapsyn MuSK->Rapsyn recruits AChR_unclustered AChR (non-raft) Rapsyn->AChR_unclustered anchors AChR_clustered Clustered AChR AChR_unclustered->AChR_clustered translocates & clusters Agrin Agrin (from nerve) Agrin->LRP4 binds NCAM_FGFR_Pathway cluster_Raft Lipid Raft cluster_NonRaft Non-Raft NCAM_Raft NCAM140 Fyn Fyn NCAM_Raft->Fyn FAK FAK Fyn->FAK ERK ERK1/2 Activation FAK->ERK NCAM_NonRaft NCAM140 FGFR FGF Receptor NCAM_NonRaft->FGFR FGFR->ERK NCAM_Activation Homophilic NCAM Binding NCAM_Activation->NCAM_Raft NCAM_Activation->NCAM_NonRaft Neurite_Outgrowth Neurite Outgrowth ERK->Neurite_Outgrowth Raft_Isolation_Workflow start Start: Cultured Cells harvest Harvest & Wash Cells (ice-cold PBS) start->harvest lysis Lyse in 1% Triton X-100 (30 min on ice) harvest->lysis homogenize Dounce Homogenize lysis->homogenize gradient Prepare Sucrose Gradient (40% lysate -> 35% -> 5%) homogenize->gradient centrifuge Ultracentrifuge (200,000 x g, 18h, 4°C) gradient->centrifuge collect Collect Fractions (top to bottom) centrifuge->collect analyze Analyze Fractions (Western Blot, etc.) collect->analyze CoIP_Workflow start Start: Cell Lysate preclear Pre-clear Lysate (with Protein A/G beads) start->preclear ip Immunoprecipitation (Add primary antibody) preclear->ip capture Capture Complex (Add Protein A/G beads) ip->capture wash Wash Beads (3-5 times) capture->wash elute Elute Proteins wash->elute analyze Analyze via Western Blot or Mass Spectrometry elute->analyze

References

Methodological & Application

A Step-by-Step Guide for Extracting N-Acetylsphingosylphosphorylcholine from Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the extraction and purification of N-Acetylsphingosylphosphorylcholine, commonly known as sphingomyelin (SM), from brain tissue. Sphingomyelin is a critical sphingolipid enriched in the central nervous system, playing a vital role in the structure of cell membranes, particularly the myelin sheath, and participating in various signaling pathways essential for neuronal function.[1][2] Accurate and efficient extraction of sphingomyelin is paramount for research into neurodegenerative diseases, drug development, and understanding fundamental neurobiology.

Data Presentation

The following table summarizes representative quantitative data for sphingomyelin content in the brain tissue of commonly used animal models. These values can serve as a benchmark for expected yields.

Animal ModelBrain RegionSphingomyelin Concentration (pmol/μg protein)Reference
ICR MiceWhole Brain55.60 ± 0.43[3]
Young Adult RatsWhole Brain39.05 ± 1.58[3]
Old RatsWhole Brain67.88 ± 5.35[3]

Experimental Protocols

This section details the step-by-step methodologies for the extraction and purification of this compound from brain tissue. The primary extraction is based on the widely accepted Folch method, followed by purification using Solid-Phase Extraction (SPE).

Part 1: Total Lipid Extraction from Brain Tissue (Modified Folch Method)

This protocol is adapted from the method described by Folch et al. and is a robust procedure for extracting a broad range of lipids from neural tissue.[4]

Materials:

  • Brain tissue (fresh or frozen)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Centrifuge

  • Orbital shaker

  • Rotary evaporator or nitrogen stream evaporator

  • Glass centrifuge tubes

Procedure:

  • Tissue Preparation: Weigh the brain tissue sample (e.g., 1 g). If frozen, thaw on ice.

  • Homogenization: Place the tissue in a homogenizer and add a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture (i.e., 20 mL for 1 g of tissue). Homogenize thoroughly until a uniform suspension is achieved.[4]

  • Agitation: Transfer the homogenate to a glass tube and agitate on an orbital shaker for 15-20 minutes at room temperature.[4]

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate (i.e., 4 mL for 20 mL of solvent mixture).[4]

    • Vortex the mixture for a few seconds to ensure thorough mixing.

    • Centrifuge at low speed (e.g., 2000 rpm) for 10 minutes to separate the mixture into two distinct phases.[4]

  • Collection of the Lipid-Containing Phase:

    • The lower phase is the chloroform layer containing the total lipid extract. The upper phase is the aqueous methanol layer.

    • Carefully aspirate and discard the upper aqueous phase.

    • To maximize recovery and remove non-lipid contaminants, the interface can be gently rinsed with a small volume of methanol:water (1:1, v/v) without disturbing the lower phase, followed by recentrifugation and removal of the upper phase.[4]

  • Drying the Lipid Extract:

    • Transfer the lower chloroform phase containing the lipids to a clean, pre-weighed glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

    • The resulting dried lipid film contains the total lipid extract, including sphingomyelin.

Part 2: Purification of this compound using Solid-Phase Extraction (SPE)

This protocol utilizes aminopropyl-bonded silica cartridges to separate sphingomyelin from other lipid classes in the total lipid extract.[5][6]

Materials:

  • Dried total lipid extract from Part 1

  • Aminopropyl SPE cartridges

  • Hexane

  • Diisopropyl ether:acetic acid (98:2, v/v)

  • Acetone:methanol (9:1, v/v)

  • Chloroform:methanol (2:1, v/v)

  • Methanol

  • SPE vacuum manifold (optional, but recommended)

Procedure:

  • Cartridge Conditioning:

    • Place an aminopropyl SPE cartridge on the vacuum manifold.

    • Wash the cartridge sequentially with 5 mL of hexane. Do not allow the cartridge to dry out between solvent additions.

  • Sample Loading:

    • Redissolve the dried total lipid extract in a small volume (e.g., 200 µL) of chloroform:methanol (2:1, v/v).

    • Load the dissolved lipid extract onto the conditioned SPE cartridge.

  • Elution of Different Lipid Classes:

    • Fraction 1 (Neutral Lipids): Elute with 10 mL of chloroform:diisopropyl ether (2:1, v/v). This fraction will contain cholesterol and other neutral lipids. Discard this fraction if only sphingomyelin is of interest.

    • Fraction 2 (Free Fatty Acids): Elute with 10 mL of diisopropyl ether:acetic acid (98:2, v/v). This will remove free fatty acids. Discard this fraction.

    • Fraction 3 (this compound): Elute the desired sphingomyelin with 10 mL of acetone:methanol (9:1, v/v).[7] Collect this fraction in a clean, pre-weighed glass tube.

    • Fraction 4 (Other Phospholipids): More polar phospholipids can be eluted with 10 mL of methanol.

  • Drying the Purified Sphingomyelin:

    • Evaporate the solvent from the collected Fraction 3 under a stream of nitrogen or using a rotary evaporator.

    • The resulting dried lipid film contains the purified this compound. The purity can be assessed by Thin-Layer Chromatography (TLC) using a solvent system such as chloroform:methanol:water (65:25:4, v/v/v).[8]

Visualization of Workflows and Signaling Pathways

To aid in the understanding of the experimental process and the biological context of this compound, the following diagrams have been generated using the Graphviz DOT language.

G cluster_extraction Total Lipid Extraction cluster_purification Sphingomyelin Purification (SPE) A Brain Tissue Homogenization (Chloroform:Methanol 2:1) B Agitation A->B C Phase Separation (Addition of 0.9% NaCl) B->C D Centrifugation C->D E Collect Lower (Chloroform) Phase D->E F Dry Lipid Extract E->F G Load Total Lipid Extract on Aminopropyl Cartridge F->G Redissolve in Chloroform:Methanol H Elute Neutral Lipids G->H I Elute Free Fatty Acids H->I J Elute Sphingomyelin (Acetone:Methanol 9:1) I->J K Dry Purified Sphingomyelin J->K

Caption: Experimental workflow for the extraction and purification of this compound.

G cluster_membrane Plasma Membrane cluster_cytosol Intracellular Signaling SM N-Acetylsphingosyl- phosphorylcholine (Sphingomyelin) Ceramide Ceramide SM->Ceramide Hydrolysis S1P Sphingosine-1-Phosphate (S1P) Ceramide->S1P Conversion Apoptosis Apoptosis Ceramide->Apoptosis ReceptorClustering Receptor Clustering (e.g., NMDA receptors) Ceramide->ReceptorClustering NeuronalExcitability Neuronal Excitability S1P->NeuronalExcitability Sphingomyelinase Sphingomyelinase (e.g., nSMase) Sphingomyelinase->SM SphingosineKinase Sphingosine Kinase SphingosineKinase->Ceramide

Caption: The Sphingomyelin-Ceramide signaling pathway in neurons.

The hydrolysis of sphingomyelin by sphingomyelinase to produce ceramide is a key event in neuronal signaling.[1][9][10] Ceramide can then act as a second messenger, influencing processes such as apoptosis and the clustering of membrane receptors.[11] Furthermore, ceramide can be converted to sphingosine-1-phosphate (S1P), which also plays a significant role in regulating neuronal excitability.[12] Dysregulation of this pathway has been implicated in various neurodegenerative diseases, including Alzheimer's disease.[3][12]

References

N-Acetylsphingosylphosphorylcholine (Sphingomyelin) Standards: A Guide for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procurement and application of N-Acetylsphingosylphosphorylcholine (more commonly known as sphingomyelin) standards for laboratory use. It includes a detailed overview of reputable suppliers, a summary of available standard types, and step-by-step experimental protocols for common applications. Additionally, it features diagrams of a key signaling pathway and a typical experimental workflow to facilitate understanding and implementation.

Introduction to this compound (Sphingomyelin)

This compound, or sphingomyelin, is a critical sphingolipid component of animal cell membranes, particularly abundant in the myelin sheath of nerve cells. It plays a vital role in membrane structure and fluidity, and its metabolites, such as ceramide, are key second messengers in various cellular signaling pathways that regulate processes like apoptosis, cell proliferation, and inflammation.[1][2][3] The accurate quantification and study of sphingomyelin are therefore essential in numerous research areas, including neuroscience, cancer biology, and metabolic diseases. The use of high-purity standards is crucial for achieving reliable and reproducible results in these studies.

Sourcing this compound Standards

Several reputable suppliers offer a variety of this compound (sphingomyelin) standards suitable for laboratory research. The choice of supplier and standard will depend on the specific application, required purity, and whether a natural mixture or a specific synthetic molecular species is needed.

Key Suppliers:

  • Avanti Polar Lipids: A leading manufacturer of high-purity lipids, offering a wide range of natural and synthetic sphingomyelins. They provide individual standards with defined acyl chain lengths and stable isotope-labeled versions for mass spectrometry.

  • Cayman Chemical: Offers a comprehensive portfolio of sphingolipids, including various sphingomyelin standards. They also provide stable isotope-labeled and fluorescently-tagged standards. Matreya LLC, another respected lipid supplier, is now part of Cayman Chemical.

  • Sigma-Aldrich (Merck): A major supplier of chemicals and laboratory equipment, offering sphingomyelin standards from natural sources like chicken egg yolk, as well as synthetic standards. They also provide assay kits that include sphingomyelin standards.

  • Matreya LLC (a part of Cayman Chemical): Specializes in the synthesis and purification of sphingolipids and glycolipids, offering a diverse selection of high-purity sphingomyelin standards.

Types of this compound Standards

Researchers can choose from several types of sphingomyelin standards, each suited for different experimental needs.

Standard TypeDescriptionCommon ApplicationsTypical Purity
Natural Mixture Extracted and purified from biological sources such as chicken egg yolk, bovine brain, or porcine red blood cells. Contains a mixture of different acyl chain lengths.- As a general positive control. - In studies where a natural lipid environment is desired.≥95%
Synthetic (Specific Acyl Chain) Chemically synthesized to contain a single, defined fatty acyl chain (e.g., C16, C18).- As a precise quantitative standard in mass spectrometry. - In biophysical studies of lipid membranes.≥98%
Stable Isotope-Labeled Synthetically produced to incorporate heavy isotopes (e.g., ²H, ¹³C) into the molecule.- As an internal standard in quantitative mass spectrometry-based lipidomics to correct for sample loss and ionization variability.≥98%
Fluorescently-Labeled Covalently attached to a fluorescent probe.- In fluorescence microscopy to visualize the localization and trafficking of sphingomyelin in living cells. - In fluorescence-based assays.≥95%

Experimental Protocols

Quantification of Sphingomyelin using an Enzymatic Assay (Colorimetric/Fluorometric)

This protocol describes a common method for quantifying sphingomyelin in biological samples using a coupled enzymatic reaction. The principle involves the hydrolysis of sphingomyelin by sphingomyelinase to yield ceramide and phosphorylcholine. The phosphorylcholine is then further processed by alkaline phosphatase and choline oxidase to produce hydrogen peroxide, which is detected by a colorimetric or fluorometric probe.[4][5][6]

Materials:

  • This compound (Sphingomyelin) standard

  • Sphingomyelinase from Bacillus cereus

  • Alkaline Phosphatase (ALP)

  • Choline Oxidase

  • Horseradish Peroxidase (HRP)

  • Amplex Red (or another suitable H₂O₂ probe)

  • Assay Buffer (e.g., 0.05 M Tris-HCl, pH 8)

  • Biological sample (e.g., plasma, cell lysate)

  • 96-well microplate (clear for colorimetric, black for fluorometric)

  • Microplate reader

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of the sphingomyelin standard in a suitable solvent (e.g., 2% Triton X-100 in ethanol).

    • Create a series of dilutions of the stock solution in the assay buffer to generate a standard curve (e.g., 0, 10, 20, 40, 80, 100 pmol/well).

  • Sample Preparation:

    • Homogenize tissue or cell samples in the assay buffer.

    • Centrifuge to remove debris.

    • Serum or plasma samples may require dilution in the assay buffer.[7]

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing sphingomyelinase, alkaline phosphatase, choline oxidase, HRP, and the detection probe in the assay buffer. The exact concentrations of each enzyme will depend on the specific activity and should be optimized.

  • Assay:

    • Add a specific volume of the standards and samples to the wells of the microplate.

    • Add the reaction mixture to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

    • Measure the absorbance (e.g., at 570 nm for colorimetric) or fluorescence (e.g., excitation 530-570 nm, emission 590-600 nm for fluorometric) using a microplate reader.[6][7]

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Plot the standard curve (signal vs. concentration).

    • Determine the concentration of sphingomyelin in the samples by interpolating their signal on the standard curve.

Use of Sphingomyelin Standards in LC-MS based Lipidomics

Stable isotope-labeled sphingomyelin standards are essential for accurate quantification in liquid chromatography-mass spectrometry (LC-MS) based lipidomics.[8][9]

Materials:

  • Stable isotope-labeled this compound standard (e.g., d18:1/17:0 Sphingomyelin)

  • Biological sample

  • Solvents for lipid extraction (e.g., chloroform, methanol, isopropanol)

  • LC-MS system (e.g., UHPLC coupled to a high-resolution mass spectrometer)

Procedure:

  • Sample Preparation and Lipid Extraction:

    • Homogenize the biological sample.

    • Add a known amount of the stable isotope-labeled sphingomyelin internal standard to the homogenate.

    • Perform lipid extraction using a standard method such as Bligh-Dyer or a monophasic solvent system.[9][10]

    • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the reconstituted lipid extract into the LC-MS system.

    • Separate the lipids using a suitable chromatography column (e.g., C18).

    • Detect the lipids using the mass spectrometer in either positive or negative ion mode. Sphingomyelins are typically detected as [M+H]⁺ or [M+Na]⁺ adducts in positive mode.

    • Perform tandem mass spectrometry (MS/MS) for structural confirmation.

  • Data Analysis:

    • Identify the endogenous sphingomyelin species and the internal standard based on their accurate mass and retention time.

    • Integrate the peak areas for the endogenous sphingomyelin and the internal standard.

    • Calculate the concentration of the endogenous sphingomyelin by comparing its peak area to that of the known amount of the internal standard.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Sphingomyelin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SM Sphingomyelin Cer Ceramide SM->Cer Hydrolysis PC Phosphorylcholine SM->PC Sph Sphingosine Cer->Sph Apoptosis Apoptosis Cer->Apoptosis S1P Sphingosine-1-Phosphate Sph->S1P Proliferation Cell Proliferation S1P->Proliferation Survival Cell Survival S1P->Survival SMase Sphingomyelinase (SMase) SMase->Cer CDase Ceramidase CDase->Sph SphK Sphingosine Kinase (SphK) SphK->S1P Lipidomics_Workflow Sample Biological Sample (Tissue, Plasma, Cells) Spike Spike with Stable Isotope-Labeled Sphingomyelin Standard Sample->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LCMS LC-MS/MS Analysis Dry->LCMS Data Data Processing (Peak Integration, Identification) LCMS->Data Quant Quantification Data->Quant

References

Protocol for the Synthesis and Application of N-Acetylsphingosylphosphorylcholine with a Fluorescent Label

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP2025-12-08

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed protocol for the synthesis, purification, and characterization of fluorescently labeled N-Acetylsphingosylphosphorylcholine (Sphingomyelin). The protocol describes the N-acylation of sphingosylphosphorylcholine with a BODIPY™ FL-labeled fatty acid, a widely used fluorophore known for its high quantum yield and photostability. This application note also includes a summary of quantitative data, an overview of the crucial role of sphingomyelin in cellular signaling, and detailed diagrams of the signaling pathway and experimental workflow.

Introduction

Sphingomyelin is a critical sphingolipid component of cell membranes in animals, particularly enriched in the myelin sheath of nerve cells. Beyond its structural role, sphingomyelin and its metabolites, such as ceramide and sphingosine-1-phosphate, are key players in a multitude of cellular signaling pathways that regulate cell growth, differentiation, apoptosis, and inflammation.[1][2][3] The study of sphingomyelin's dynamic behavior and localization within the cell is crucial for understanding its function in both normal physiology and disease states.

Fluorescently labeled sphingomyelin analogs are invaluable tools for visualizing and tracking the metabolism and intracellular trafficking of this lipid in living cells.[4] Among the various fluorophores, BODIPY™ (boron-dipyrromethene) dyes are preferred for their sharp emission spectra, high fluorescence intensity, and relative insensitivity to environmental polarity.[5] This protocol details the synthesis of BODIPY™ FL C12-Sphingomyelin, providing researchers with a method to produce this valuable probe for their studies.

The Sphingomyelin Signaling Pathway

Sphingomyelin is a central molecule in a complex network of interconnected signaling pathways. The "sphingomyelin cycle" involves the enzymatic hydrolysis of sphingomyelin by sphingomyelinases (SMases) to produce ceramide, a potent second messenger.[6] Ceramide can, in turn, initiate a variety of cellular responses, including apoptosis and cell cycle arrest.[1] Conversely, sphingomyelin can be synthesized from ceramide and phosphatidylcholine by sphingomyelin synthase (SMS), a reaction that also produces diacylglycerol (DAG), another important second messenger.[7] This dynamic interplay between sphingomyelin and its metabolites is crucial for maintaining cellular homeostasis.

Sphingomyelin_Signaling_Pathway PC Phosphatidylcholine SM Sphingomyelin PC->SM SMS Cer Ceramide Cer->SM Sph Sphingosine Cer->Sph Ceramidase Apoptosis Apoptosis & Cell Cycle Arrest Cer->Apoptosis Inflammation Inflammation Cer->Inflammation SM->Cer SMase DAG Diacylglycerol (DAG) SM->DAG SMS PKC Protein Kinase C (PKC) DAG->PKC S1P Sphingosine-1-Phosphate (S1P) Sph->S1P SPHK1/2 Proliferation Proliferation & Survival S1P->Proliferation PKC->Proliferation

Sphingomyelin signaling pathway.

Experimental Protocols

This protocol is adapted from established methods for the N-acylation of sphingolipids. The synthesis involves the reaction of sphingosylphosphorylcholine with a BODIPY™ FL-labeled fatty acid activated as an N-hydroxysuccinimide (NHS) ester.

Materials and Reagents
  • Sphingosylphosphorylcholine (Lyso-SM)

  • BODIPY™ FL C12-NHS Ester

  • Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Chloroform

  • Methanol

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, water)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

  • Fluorometer

Synthesis of BODIPY™ FL C12-Sphingomyelin

The following procedure should be performed in a well-ventilated fume hood. Anhydrous conditions should be maintained where specified.

  • Dissolution of Reactants:

    • In a round-bottom flask, dissolve sphingosylphosphorylcholine (1 equivalent) in anhydrous DMF.

    • Add triethylamine (2 equivalents) to the solution. This acts as a base to deprotonate the amine group of the sphingosylphosphorylcholine.

    • Stir the solution under an inert atmosphere (argon or nitrogen) for 10 minutes at room temperature.

  • Acylation Reaction:

    • In a separate vial, dissolve BODIPY™ FL C12-NHS ester (1.2 equivalents) in anhydrous DMF.

    • Slowly add the BODIPY™ FL C12-NHS ester solution to the stirred solution of sphingosylphosphorylcholine.

    • Allow the reaction to proceed at room temperature for 12-24 hours under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Solvent Removal:

    • Once the reaction is complete, quench any remaining NHS ester by adding a small amount of water and stirring for 30 minutes.

    • Remove the DMF by rotary evaporation under high vacuum.

  • Purification by Column Chromatography:

    • Dissolve the crude product in a minimal amount of chloroform/methanol.

    • Load the dissolved product onto a silica gel column pre-equilibrated with chloroform.

    • Elute the column with a gradient of increasing methanol in chloroform. A typical gradient would be from 100% chloroform to chloroform:methanol (80:20 v/v).

    • Collect fractions and monitor by TLC for the presence of the fluorescent product.

    • Pool the fractions containing the pure product and remove the solvent by rotary evaporation.

Characterization of BODIPY™ FL C12-Sphingomyelin
  • Mass Spectrometry: Confirm the identity of the product by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight.

  • NMR Spectroscopy: For detailed structural elucidation, 1H and 31P NMR spectroscopy can be performed.

  • Purity Assessment: The purity of the final product can be assessed by HPLC.

  • Fluorescence Spectroscopy: Determine the excitation and emission maxima of the fluorescently labeled sphingomyelin in a suitable solvent (e.g., ethanol or chloroform/methanol).

Experimental Workflow

Synthesis_Workflow Start Start Dissolve Dissolve Sphingosylphosphorylcholine and TEA in anhydrous DMF Start->Dissolve Reaction Combine reactants and stir for 12-24h at room temperature Dissolve->Reaction Prepare_BODIPY Dissolve BODIPY™ FL C12-NHS ester in anhydrous DMF Prepare_BODIPY->Reaction Quench Quench reaction with water and remove solvent Reaction->Quench Purify Purify by silica gel column chromatography Quench->Purify Characterize Characterize product by MS, NMR, and fluorescence spectroscopy Purify->Characterize End End Characterize->End

Synthesis and purification workflow.

Data Presentation

The following table summarizes typical quantitative data for the synthesis and characterization of BODIPY™ FL C12-Sphingomyelin.

ParameterValueReference
Reactants
Molar Ratio (Lyso-SM:NHS Ester)1 : 1.2General Procedure
Reaction Conditions
SolventAnhydrous DMFGeneral Procedure
TemperatureRoom Temperature (20-25 °C)General Procedure
Reaction Time12-24 hoursGeneral Procedure
Purification
MethodSilica Gel Column Chromatography[8]
Eluent SystemChloroform/Methanol Gradient[8]
Yield and Purity
Typical Yield60-75%Estimated
Purity (by HPLC)>95%[9]
Characterization
Molecular Weight (ESI-MS)Expected [M+H]⁺[9][10]
Fluorescence Excitation Max.~505 nm[11]
Fluorescence Emission Max.~515 nm[11]

Note: The exact yield and spectroscopic properties may vary depending on the specific batch of reagents and reaction conditions.

Conclusion

This application note provides a comprehensive protocol for the synthesis of fluorescently labeled sphingomyelin, a powerful tool for studying lipid biology. The detailed methodology and supporting information are intended to enable researchers to produce and utilize this probe in their investigations of cellular processes involving sphingomyelin. The provided diagrams offer a clear visualization of the relevant signaling pathway and the experimental workflow, facilitating a deeper understanding of the context and execution of this protocol.

References

The use of N-Acetylsphingosylphosphorylcholine in the development of drug delivery vehicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Acetylsphingosylphosphorylcholine, commonly known as sphingomyelin (SM), in the development of advanced drug delivery vehicles. Sphingomyelin-based nanosystems, including liposomes and nanoemulsions, offer significant advantages in enhancing the therapeutic efficacy and reducing the toxicity of various pharmacological agents.[1][2][3] This document outlines the key characteristics of these delivery systems, detailed protocols for their preparation and characterization, and insights into their mechanisms of action.

Introduction to Sphingomyelin-Based Drug Delivery

Sphingomyelin is a naturally occurring sphingolipid found in mammalian cell membranes, particularly in the plasma membrane.[4] Its unique structural properties, including the presence of an amide bond, contribute to the formation of stable and rigid bilayers, making it an excellent component for drug delivery vehicles.[4] Liposomes and nanoemulsions formulated with sphingomyelin exhibit enhanced stability, improved drug retention, and prolonged circulation times compared to conventional phospholipid-based carriers.[5][6] These characteristics are crucial for the effective delivery of anticancer drugs, gene therapies, and other therapeutic molecules.[3][7]

Key Advantages of Sphingomyelin in Drug Delivery:

  • Enhanced Stability: Sphingomyelin, often in combination with cholesterol, forms highly stable liposomal membranes that are resistant to acid hydrolysis and drug leakage.[5][6]

  • Improved Drug Retention: The rigid nature of the sphingomyelin-cholesterol bilayer leads to significantly better retention of encapsulated drugs, such as vincristine.[6][8][9]

  • Prolonged Circulation Time: Sphingomyelin-containing liposomes can exhibit extended circulation lifetimes in vivo, allowing for greater accumulation at tumor sites through the enhanced permeability and retention (EPR) effect.[1][9]

  • Biocompatibility: As a natural component of cell membranes, sphingomyelin is highly biocompatible, reducing the risk of toxicity.[3][4]

  • Versatility: Sphingomyelin-based nanosystems can be tailored to carry a wide range of therapeutic agents, including hydrophobic drugs, proteins, and nucleic acids.[2][3][10]

Characterization of Sphingomyelin-Based Nanosystems

The physical and chemical properties of sphingomyelin-based drug delivery vehicles are critical determinants of their in vitro and in vivo performance. The following tables summarize key characterization data from various studies.

Table 1: Physicochemical Properties of Sphingomyelin Nanoemulsions (SNs)

FormulationMean Size (nm)Polydispersity Index (PdI)Zeta Potential (mV)Reference
SNs113 ± 120.10 ± 0.05-11.8 ± 1.0[2]
RSV-loaded SNs1130.10-11.8[10]

Table 2: In Vitro and In Vivo Performance of Sphingomyelin/Cholesterol (SM/Chol) Liposomes

Liposome CompositionEncapsulated DrugIn Vitro Drug Retention (T1/2)In Vivo Drug Retention (after 72h)In Vivo Clearance (Tc1/2)Reference
SM/CholVincristine~3-fold longer than ESM/Chol25%6.0 h[6][9]
DSPC/CholVincristineShorter than SM/Chol5%-[6]
ESM/CholVincristine--3.8 h[9]
DHSM/CholVincristine~2 times slower release than ESM--[8]

DSPC: Distearoylphosphatidylcholine; ESM: Egg Sphingomyelin; DHSM: Dihydrosphingomyelin

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of sphingomyelin-based drug delivery vehicles.

Preparation of Sphingomyelin/Cholesterol Liposomes

This protocol is based on the ethanol injection and extrusion method.[11]

Materials:

  • Sphingomyelin (SM)

  • Cholesterol (Chol)

  • Ethanol, USP grade

  • Aqueous buffer (e.g., 300 mM MgSO4)

  • Phosphate buffered sucrose (300 mM sucrose, 10 mM sodium phosphate, pH 7.4)

  • Drug to be encapsulated (e.g., Vinorelbine)

  • Ionophore (e.g., A23187)

Equipment:

  • Round-bottom flask

  • Rotary evaporator (optional)

  • Thermobarrel extruder

  • Polycarbonate filters (e.g., 80 nm)

  • Dynamic Light Scattering (DLS) instrument

  • Spectrofluorometer

Protocol:

  • Lipid Film Hydration: a. Dissolve sphingomyelin and cholesterol (e.g., 55:45 molar ratio) in ethanol.[11] b. In a separate flask, heat the aqueous MgSO4 solution to 60°C.[11] c. Inject the lipid/ethanol solution into the heated aqueous buffer with gentle stirring.

  • Extrusion: a. Heat the thermobarrel extruder to 65°C.[11] b. Load the liposome dispersion into the extruder. c. Extrude the liposomes through two stacked 80 nm polycarbonate filters for a defined number of cycles (e.g., 10 cycles) to obtain unilamellar vesicles of a uniform size.[11]

  • Drug Loading (Ionophore Method): a. Exchange the external buffer of the prepared liposomes with phosphate buffered sucrose.[11] b. Add the drug (e.g., Vinorelbine) and the ionophore (e.g., A23187, 1 mg/mg lipid) to the liposome suspension.[11] c. Incubate the mixture at 60°C for a sufficient time (e.g., 5 minutes) to achieve high loading efficiency (>90%).[11]

  • Purification: a. Remove unencapsulated drug and residual ionophore by a suitable method, such as gel filtration or dialysis.

  • Characterization: a. Determine the particle size and polydispersity index using Dynamic Light Scattering. b. Measure the drug loading efficiency and encapsulation efficiency using a suitable analytical technique (e.g., HPLC, fluorescence spectroscopy).

Preparation of Sphingomyelin Nanoemulsions (SNs)

This protocol is based on the ethanol injection method.[2][10]

Materials:

  • Sphingomyelin (SM)

  • Vitamin E (α-tocopherol)

  • Ethanol, USP grade

  • Ultrapure water

  • Drug to be encapsulated (e.g., Resveratrol)

Equipment:

  • Glass vials

  • Magnetic stirrer

  • Dynamic Light Scattering (DLS) instrument

Protocol:

  • Organic Phase Preparation: a. Dissolve sphingomyelin and vitamin E in ethanol. b. If encapsulating a hydrophobic drug, dissolve it in this organic phase.

  • Nanoemulsion Formation: a. Place ultrapure water (aqueous phase) in a glass vial and stir gently. b. Inject the organic phase into the aqueous phase under constant stirring. The spontaneous emulsification will form the nanoemulsion.

  • Solvent Evaporation: a. Continue stirring the mixture to allow for the evaporation of ethanol.

  • Characterization: a. Dilute the nanoemulsion with ultrapure water (e.g., 1:10 v/v for size and PdI, 1:100 v/v for zeta potential).[2][10] b. Measure the mean particle size, polydispersity index, and zeta potential using a Zetasizer.[2][10]

Visualization of Workflows and Pathways

Experimental Workflow: Liposome Preparation and Drug Loading

G cluster_prep Liposome Preparation cluster_load Drug Loading cluster_char Characterization prep1 Dissolve SM and Cholesterol in Ethanol prep2 Inject into heated aqueous buffer prep1->prep2 prep3 Extrusion through polycarbonate filters prep2->prep3 load1 Buffer Exchange prep3->load1 load2 Add Drug and Ionophore load1->load2 load3 Incubate at 60°C load2->load3 char1 Size and PdI Measurement (DLS) load3->char1 char2 Drug Loading Efficiency load3->char2

Caption: Workflow for preparing and loading drug into SM-liposomes.

Cellular Uptake and Cytotoxicity Pathway of Sphingomyelin Nanoemulsions

G SN Sphingomyelin Nanoemulsions (SNs) Cell A549 Lung Cancer Cells SN->Cell Treatment Uptake Energy-Dependent Uptake Cell->Uptake Lysosome Lysosomal Damage Uptake->Lysosome Mitochondria Mitochondrial Membrane Permeabilization Lysosome->Mitochondria ApoptosisFactors Release of Apoptotic Factors Mitochondria->ApoptosisFactors CellDeath Apoptotic Cell Death Mitochondria->CellDeath Autophagy Disruption of Autophagic Flux ApoptosisFactors->Autophagy Autophagy->CellDeath

Caption: Cytotoxicity pathway of SNs in NSCLC cells.[2][12]

Conclusion

This compound is a valuable lipid for the formulation of highly stable and biocompatible drug delivery vehicles. The protocols and data presented here provide a foundation for researchers to develop and characterize sphingomyelin-based liposomes and nanoemulsions for a variety of therapeutic applications. The unique properties of these nanosystems hold significant promise for improving drug efficacy and patient outcomes in the treatment of cancer and other diseases.[2][7] Further research into the specific interactions of these carriers with cellular signaling pathways will continue to advance their rational design and clinical translation.

References

Application of CRISPR-Cas9 to Investigate N-Acetylsphingosylphosphorylcholine (NAc-SPC) Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylsphingosylphosphorylcholine (NAc-SPC) is a sphingolipid whose biological functions and signaling pathways are not yet fully elucidated. Sphingolipids as a class are integral to cellular membranes and are increasingly recognized as critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation. Understanding the specific roles of NAc-SPC is crucial for developing novel therapeutic strategies for diseases where sphingolipid metabolism is dysregulated.

The advent of CRISPR-Cas9 genome editing technology provides a powerful tool to precisely dissect the function of specific lipids like NAc-SPC. By selectively knocking out enzymes involved in its metabolism, researchers can study the resulting phenotypic changes and delineate its signaling pathways. These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 to investigate the function of NAc-SPC.

Hypothesized Signaling Pathway of NAc-SPC

While the exact signaling pathway for NAc-SPC is unknown, based on the signaling of the related molecule Sphingosylphosphorylcholine (SPC), a hypothesized pathway can be proposed. SPC has been shown to act through G protein-coupled receptors (GPCRs) and can mimic the effects of Transforming Growth Factor-beta (TGF-β), leading to anti-inflammatory and profibrotic responses. It is plausible that NAc-SPC interacts with a specific GPCR, initiating a downstream signaling cascade that could involve Smad proteins, similar to the TGF-β pathway.

NAc_SPC_Signaling NAc_SPC NAc-SPC GPCR GPCR NAc_SPC->GPCR Binds G_protein G Protein GPCR->G_protein Activates Effector Effector Enzyme G_protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Generates Smad_complex Smad Complex Second_Messenger->Smad_complex Activates Nucleus Nucleus Smad_complex->Nucleus Gene_Expression Target Gene Expression Smad_complex->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Anti-inflammatory, Profibrotic) Gene_Expression->Cellular_Response CRISPR_Workflow cluster_design Phase 1: Design & Preparation cluster_execution Phase 2: Gene Editing cluster_analysis Phase 3: Functional Analysis gRNA_design 1. gRNA Design for Candidate Gene Vector_cloning 2. gRNA Cloning into Cas9 Vector gRNA_design->Vector_cloning Lentivirus 3. Lentiviral Packaging Vector_cloning->Lentivirus Transduction 4. Cell Line Transduction Lentivirus->Transduction Selection 5. Selection of Edited Cells Transduction->Selection Validation 6. Knockout Validation (Sequencing, WB) Selection->Validation Lipidomics 7. Lipidomic Analysis (Mass Spectrometry) Validation->Lipidomics Phenotypic_assays 8. Phenotypic Assays Validation->Phenotypic_assays Signaling_assays 9. Signaling Pathway Analysis Validation->Signaling_assays

Application Notes and Protocols: N-Acetylsphingosylphosphorylcholine as a Potential Biomarker for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS), represent a significant and growing global health challenge. A critical need exists for reliable biomarkers for early diagnosis, patient stratification, and monitoring of disease progression and therapeutic response. Altered sphingolipid metabolism has emerged as a key pathological feature in a range of neurodegenerative disorders. Sphingolipids are not only essential structural components of cell membranes in the central nervous system but also act as critical signaling molecules involved in cell growth, differentiation, and apoptosis.

N-Acetylsphingosylphosphorylcholine (NA-SPC) is a specific N-acetylated species of sphingomyelin. While research on this particular molecule is in its nascent stages, its position within the broader context of dysregulated sphingolipid metabolism in neurodegenerative diseases makes it a compelling candidate for investigation as a novel biomarker. This document provides a comprehensive overview of the rationale for exploring NA-SPC as a biomarker and detailed protocols for its quantification in biological samples.

Rationale for this compound as a Biomarker

Sphingomyelin and its metabolites, such as ceramide and sphingosine-1-phosphate (S1P), are central to neuronal function and survival. An imbalance in the levels of these lipids has been consistently reported in the brains, cerebrospinal fluid (CSF), and plasma of patients with neurodegenerative diseases. For instance, elevated ceramide levels are often associated with apoptosis and cellular stress, while S1P is generally considered neuroprotective.

The N-acetylation of sphingolipids can significantly alter their biophysical properties and biological functions. While the specific role of NA-SPC is not yet fully elucidated, its levels may reflect alterations in the activity of enzymes involved in sphingomyelin metabolism, which are known to be dysregulated in neurodegenerative conditions. Therefore, the quantification of NA-SPC in accessible biofluids like CSF and plasma could provide a sensitive and specific window into the pathological processes occurring in the central nervous system.

Data Presentation

As of the current literature, specific quantitative data for this compound in neurodegenerative diseases are not available. The following tables are provided as templates for researchers to structure their data upon successful measurement of NA-SPC in patient cohorts.

Table 1: Hypothetical this compound (NA-SPC) Concentrations in Cerebrospinal Fluid (CSF)

CohortNNA-SPC (ng/mL) Mean ± SDp-value vs. Healthy Controls
Healthy Controls50[Insert Data]-
Alzheimer's Disease50[Insert Data][Insert Data]
Parkinson's Disease50[Insert Data][Insert Data]
Multiple Sclerosis50[Insert Data][Insert Data]

Table 2: Hypothetical this compound (NA-SPC) Concentrations in Plasma

CohortNNA-SPC (ng/mL) Mean ± SDp-value vs. Healthy Controls
Healthy Controls100[Insert Data]-
Alzheimer's Disease100[Insert Data][Insert Data]
Parkinson's Disease100[Insert Data][Insert Data]
Multiple Sclerosis100[Insert Data][Insert Data]

Signaling Pathways and Experimental Workflows

Caption: Sphingolipid metabolism pathways and the potential position of NA-SPC.

LCMS_Workflow Sample_Collection CSF or Plasma Collection Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample_Collection->Lipid_Extraction LC_Separation Liquid Chromatography (e.g., C18 column) Lipid_Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification vs. Internal Standard) MS_Detection->Data_Analysis Biomarker_Validation Biomarker Validation Data_Analysis->Biomarker_Validation

Application Note: High-Performance Thin-Layer Chromatography for the Separation and Analysis of N-Acetylsphingosylphosphorylcholine (Sphingomyelin)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetylsphingosylphosphorylcholine, more commonly known as sphingomyelin, is a crucial sphingolipid found in animal cell membranes, particularly abundant in the myelin sheath of nerve cells.[1][2] It plays a significant role in membrane structure and is a key player in signal transduction pathways.[3][4] The metabolism of sphingomyelin generates several bioactive molecules, including ceramide and sphingosine-1-phosphate, which are involved in cellular processes such as proliferation, differentiation, and apoptosis.[1][2] Accurate and reliable methods for the separation and quantification of sphingomyelin are essential for understanding its physiological and pathological roles. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and high-throughput method for the analysis of sphingomyelin in various biological samples.[5]

This application note provides a detailed protocol for the separation of sphingomyelin using HPTLC, along with methods for visualization and quantification.

Signaling Pathway of this compound (Sphingomyelin)

The hydrolysis of sphingomyelin by sphingomyelinase initiates a signaling cascade by producing ceramide, a second messenger.[2][6] Ceramide can be further metabolized by ceramidase to sphingosine, which is then phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P).[1][2] Ceramide and S1P often have opposing cellular effects, with ceramide being linked to apoptosis and S1P promoting cell survival and proliferation.[1][2]

Sphingomyelin_Signaling Sphingomyelin N-Acetylsphingosyl- phosphorylcholine (Sphingomyelin) Ceramide Ceramide Sphingomyelin->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P  ATP Proliferation Cell Proliferation & Survival S1P->Proliferation SMase Sphingomyelinase Ceramidase Ceramidase SphK Sphingosine Kinase

Sphingomyelin Signaling Pathway

Experimental Protocols

1. Sample Preparation (Lipid Extraction)

A common method for extracting total lipids from biological samples is a modified Bligh and Dyer method.

  • Materials:

    • Chloroform

    • Methanol

    • 1 M NaCl solution

    • Internal standard (e.g., dihydrosphingomyelin)

    • Centrifuge

    • Glass tubes

  • Protocol:

    • Homogenize the biological sample (e.g., cells, tissue).

    • To the homogenate, add chloroform and methanol to achieve a final solvent ratio of chloroform:methanol:aqueous sample of approximately 2:2:1.8 (v/v/v). Add an internal standard at this stage if quantitative analysis is desired.

    • Vortex the mixture thoroughly and allow it to stand for 10-20 minutes to ensure complete extraction.

    • Add chloroform and 1 M NaCl to induce phase separation, resulting in a final ratio of chloroform:methanol:water of 2:2:1.8.

    • Centrifuge the mixture to facilitate phase separation.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a small, known volume of chloroform:methanol (1:2, v/v) for application to the HPTLC plate.[1]

2. HPTLC Separation of Sphingomyelin

  • Materials:

    • HPTLC silica gel 60 plates (e.g., 20 x 10 cm)

    • HPTLC sample applicator (e.g., automated TLC sampler)

    • HPTLC developing chamber

    • Mobile phase: Chloroform/methanol/2 M aqueous ammonia (65:25:4, v/v/v)[1][2] or Chloroform/methanol/acetic acid/water (25:15:4:2, v/v)[6]

    • Sphingomyelin standard solution

  • Protocol:

    • Pre-wash the HPTLC plate by developing it in a suitable solvent mixture (e.g., chloroform:methanol, 1:1, v/v) and dry it in an oven.

    • Apply the reconstituted lipid extracts and sphingomyelin standards as bands or spots onto the HPTLC plate using an automated applicator.

    • Prepare the chosen mobile phase and pour it into the HPTLC developing chamber. Allow the chamber to saturate with the solvent vapor for at least 20-30 minutes.

    • Place the HPTLC plate in the developing chamber and allow the mobile phase to ascend to the desired height (e.g., 8 cm).

    • Remove the plate from the chamber and dry it completely in a fume hood or with a stream of warm air.

Experimental Workflow

HPTLC_Workflow cluster_prep Sample Preparation cluster_hptlc HPTLC Analysis cluster_detection Detection & Quantification Sample Biological Sample Homogenize Homogenization Sample->Homogenize Extract Lipid Extraction (e.g., Bligh & Dyer) Homogenize->Extract Dry Drying under N2 Extract->Dry Reconstitute Reconstitution Dry->Reconstitute Apply Sample Application Reconstitute->Apply Develop Chromatographic Development Apply->Develop DryPlate Plate Drying Develop->DryPlate Visualize Visualization (e.g., Staining) DryPlate->Visualize Scan Densitometric Scanning Visualize->Scan Quantify Quantification Scan->Quantify

HPTLC Experimental Workflow

3. Visualization and Quantification

  • Method 1: Sulfuric Acid Charring

    • Protocol:

      • Evenly spray the dried HPTLC plate with a 10% sulfuric acid solution in ethanol.

      • Heat the plate at 170°C for 10-15 minutes.[1]

      • Sphingomyelin will appear as dark spots.

    • Quantification: Densitometric scanning of the charred spots.

  • Method 2: Primuline Staining

    • Protocol:

      • Spray the plate with a 0.01% (w/v) solution of primuline in acetone-water (80:20, v/v).

      • Visualize the lipid bands under UV light (366 nm).

    • Quantification: Densitometric scanning of the fluorescent spots.

Data Presentation

Table 1: HPTLC Separation Parameters and Results for Sphingolipids

ParameterValueReference
Stationary Phase HPTLC silica gel 60[1]
Mobile Phase Chloroform/methanol/2 M aqueous ammonia (65:25:4, v/v/v)[1][2]
Development Time 1 hour[1]
Visualization 10% Sulfuric Acid[1][2]
Rf - Sphingomyelin 0.16[1]
Rf - Ceramide-1-phosphate 0.06[1]
Rf - Sphingosine-1-phosphate 0.02[1]
Rf - Ceramide 0.92[1]
Rf - Sphingosine 0.64[1]

Table 2: Quantitative Data for Sphingomyelin in Biological Samples (Post-HPTLC Purification and HPLC Analysis)

Sample TypeSphingomyelin ConcentrationStandard DeviationUnitsReference
3T3-L1 cells60.10± 0.24pmol/μg protein[3]
Rat aortic smooth muscle cells62.69± 0.08pmol/μg protein[3]
HT-29 cells58.38± 0.37pmol/μg protein[3]
Mouse brain55.60± 0.43pmol/μg protein[3]
Mouse kidney43.75± 0.21pmol/μg protein[3]
Mouse liver22.26± 0.14pmol/μg protein[3]
Mouse plasma407.40± 0.31μM[3]
Limit of Detection (LOD) 5pmol[3]
Limit of Quantification (LOQ) 20pmol[3]

Troubleshooting

  • Double Banding of Sphingomyelin: This can occur due to variations in the N-linked acyl chain length, long-chain base composition, or stereochemistry.[6] While HPTLC can separate these species to some extent, complete resolution may require complementary techniques like mass spectrometry for detailed molecular species analysis.

  • Poor Resolution: Ensure proper chamber saturation and control the activity of the silica gel plate by appropriate pre-washing and drying procedures. The reproducibility of HPTLC separations is highly dependent on standardized conditions.

HPTLC is a valuable technique for the separation and analysis of this compound (sphingomyelin) from complex biological matrices. The methods outlined in this application note provide a robust framework for researchers to qualitatively and quantitatively assess sphingomyelin levels, contributing to a deeper understanding of its role in health and disease. For detailed molecular species analysis, coupling HPTLC with mass spectrometry is recommended.

References

Application Notes and Protocols for the Identification of N-Acetylsphingosylphosphorylcholine in Lipidomics Datasets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylsphingosylphosphorylcholine (NAc-SPC) is a distinct subclass of sphingolipids, structurally similar to sphingomyelin but with an N-acetylated sphingosine base. The precise identification of NAc-SPC and its variants in complex biological samples is a significant challenge in lipidomics. Standard lipidomics software often lacks the specific fragmentation data and classification for such atypical lipids, necessitating specialized computational workflows.

These application notes provide a comprehensive guide to the experimental and computational methodologies required for the confident identification and annotation of NAc-SPC in high-resolution mass spectrometry-based lipidomics datasets. The protocols outlined leverage open-source computational tools and emphasize a rule-based identification strategy, which is crucial for annotating novel or uncharacterized lipid species.

Experimental Protocol: Sample Preparation and LC-MS/MS Analysis

A robust analytical platform is the foundation for successful lipid identification. This protocol describes a standard workflow for the extraction and analysis of sphingolipids from biological samples, such as plasma or cell culture.

2.1 Materials

  • Biological Sample (e.g., 50 µL plasma, 1x10^6 cells)

  • Internal Standard Mixture (containing appropriate sphingolipid standards)

  • Chloroform

  • Methanol

  • Water (LC-MS Grade)

  • LC-MS/MS system (e.g., Q-Exactive Orbitrap, SCIEX QTOF) coupled with a UPLC/HPLC system.

2.2 Lipid Extraction (Folch Method)

  • Homogenize the biological sample in a glass tube.

  • Add the internal standard mixture to the homogenate.

  • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Agitate for 20 minutes at room temperature.

  • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase using a glass Pasteur pipette.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of 9:1 methanol:chloroform) for LC-MS analysis.

2.3 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Column: C18 reversed-phase column (e.g., Waters Acquity UPLC CSH C18, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A segmented gradient optimized for sphingolipid separation.

  • Mass Spectrometry Mode: Data-Dependent Acquisition (DDA) in positive ion mode.

  • MS1 Scan: Full scan from m/z 200-1200 with a resolution of 70,000.

  • MS2 Scans: Trigger MS/MS fragmentation for the top 5-10 most intense ions from the MS1 scan using higher-energy collisional dissociation (HCD). Set resolution to 17,500.

Computational Identification Workflow

The identification of NAc-SPC relies on recognizing its unique structural features from MS/MS spectra, as it is unlikely to be present in default spectral libraries. The following workflow uses a combination of feature detection software and rule-based identification tools.

Diagram: Overall Experimental and Computational Workflow

G cluster_wet_lab Experimental Protocol (Wet Lab) cluster_dry_lab Computational Protocol (Dry Lab) Sample Biological Sample (Plasma, Cells, Tissue) Extraction Lipid Extraction (Folch Method) Sample->Extraction Add Internal Standards LCMS UPLC-MS/MS Analysis (DDA, Positive Mode) Extraction->LCMS Reconstitute in Solvent RawData Raw MS Data (.raw, .wiff) LCMS->RawData Generate Raw Data Files PeakPicking Feature Detection & Alignment (MZmine, XCMS) Identification Rule-Based Identification (LipidMatch, MS-DIAL with custom rules) PeakPicking->Identification Feature List (m/z, RT, Intensity) Annotation Annotated NAc-SPC Feature Identification->Annotation Confident ID Stats Statistical Analysis & Visualization (ADViSELipidomics, R) Annotation->Stats G Precursor NAc-SPC Precursor Ion [M+H]+ Frag1 Phosphocholine Headgroup [C5H14NO4P]+ m/z 184.0739 Precursor->Frag1 Characteristic Fragment Frag2 Backbone after Neutral Loss [M+H - 183.0664]+ Precursor->Frag2 Neutral Loss of C5H13NO4P (183.0664 Da) Frag3 Backbone Dehydration [M+H - 183.0664 - H2O]+ Frag2->Frag3 Neutral Loss of H2O (18.0106 Da) G cluster_pathway Known & Putative Sphingolipid Metabolism cluster_signaling Signaling Outputs SM Sphingomyelin (SM) Cer Ceramide SM->Cer SPC Sphingosyl- phosphorylcholine (SPC) SM->SPC GDEs Sph Sphingosine Cer->Sph GPCR GPCR Activation SPC->GPCR NAcSph N-Acetyl-Sphingosine Sph->NAcSph N-Acetyl- transferase? NAcSPC N-Acetyl-Sphingosyl- phosphorylcholine (NAc-SPC) NAcSph->NAcSPC Phosphocholine Transfer? Unknown Unknown Functions NAcSPC->Unknown Putative Role TGFb TGFβ Pathway Mimicry GPCR->TGFb

Troubleshooting & Optimization

Technical Support Center: Isomer Resolution of N-Acetylsphingosylphosphorylcholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving isomeric forms of N-Acetylsphingosylphosphorylcholine (Sphingomyelin, SM). This guide provides researchers, scientists, and drug development professionals with answers to common questions, troubleshooting advice for experimental challenges, and detailed protocols for effective isomer separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric forms of this compound (Sphingomyelin) that complicate analysis?

A: Sphingomyelin (SM) presents significant analytical challenges due to the existence of several types of isomers. These include:

  • Acyl Chain Isomers: Variations in the length and position of double bonds within the N-acyl chain attached to the sphingoid base. For example, an SM with a C18:1 fatty acid could have the double bond at different positions (e.g., n-7 vs. n-9).

  • Sphingoid Base Isomers: The sphingoid base backbone itself can have isomers. For instance, sphingosine (d18:1) and sphinganine (d18:0) have different saturation levels. Furthermore, isomers can arise from different backbone structures, such as a sphingadiene (d18:2) base combined with a saturated fatty acid, which can be isobaric to a sphingosine (d18:1) base with a monounsaturated fatty acid[1].

  • Stereoisomers: The chiral centers on the sphingoid base (e.g., at carbons 2 and 3) lead to different stereoisomers, such as D-erythro and L-threo forms, which can have distinct biological activities[2].

  • Positional Isomers: While less common for the core SM structure, modifications like hydroxylation can occur at different positions on either the fatty acid or the sphingoid base, creating regioisomers[3][4][5].

Q2: Why is mass spectrometry (MS) alone insufficient for distinguishing sphingomyelin isomers?

A: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). By definition, isomers have the same elemental composition and therefore the same exact mass. Consequently, techniques like shotgun lipidomics, which rely heavily on direct MS analysis without prior separation, cannot differentiate between isobaric and isomeric species[1]. For example, SM (d18:2/C16:0) and SM (d18:1/C16:1) have different structures but are isobaric and cannot be distinguished by a mass spectrometer alone[1]. Achieving accurate identification and quantification requires coupling MS with a separation technique like liquid chromatography (LC) or using advanced MS-based methods.[6][7]

Q3: Which chromatographic techniques are most effective for separating sphingomyelin isomers?

A: High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for separating SM isomers prior to mass analysis.[6] The choice of column and mobile phase is critical:

  • Reversed-Phase (RP) Chromatography: This is the most common approach. It separates lipids based on the length and degree of saturation of their acyl chains. Longer and more saturated chains are retained more strongly. C18 columns are frequently used for this purpose.[6][8]

  • Normal-Phase (NP) Chromatography: This technique separates lipids based on the polarity of their head groups. While less common for separating acyl chain isomers of the same lipid class, it is excellent for separating different lipid classes from each other (e.g., SM from ceramides or hexosylceramides).[6]

  • Chiral Chromatography: To resolve stereoisomers (e.g., D-erythro vs. L-erythro), specialized chiral stationary phases are necessary. This is crucial when the biological activity of specific stereoisomers is under investigation.[9][10]

Q4: What are the key considerations for developing a robust LC-MS/MS method for SM isomer analysis?

A: Developing a successful method requires careful optimization of several parameters:

  • Column Selection: Choose a column (e.g., C18 or C30 reversed-phase) that provides sufficient resolving power for the acyl chain differences in your samples.

  • Mobile Phase Gradient: A long, shallow gradient elution is often necessary to resolve isomers with subtle structural differences.[8]

  • Internal Standards: Use stable isotope-labeled internal standards that are structurally as close as possible to the analytes of interest to ensure accurate quantification.[11][12]

  • MS/MS Fragmentation: While MS1 cannot distinguish isomers, tandem MS (MS/MS or MSn) can sometimes provide structural clues. However, for many isomers (like double bond positional isomers), the fragmentation patterns are identical. Therefore, chromatographic separation remains essential.[6] Complete chromatographic resolution is required for species that produce identical precursor and product ions, such as glucosylceramide and galactosylceramide.[6]

Troubleshooting Guide

Problem: Poor Chromatographic Resolution / Co-elution of Isomers

Possible Cause Suggested Solution
Inappropriate Column Chemistry Select a column with higher resolving power, such as one with a longer carbon chain (e.g., C30) or a different particle morphology.
Gradient is too Steep Decrease the rate of change of the organic solvent in your gradient. A longer, shallower gradient provides more time for isomers to separate.[8]
Incorrect Mobile Phase Experiment with different organic modifiers (e.g., acetonitrile, methanol, isopropanol) and additives (e.g., formic acid, ammonium formate) to alter selectivity.[8][12]
Column Temperature is not Optimal Adjust the column temperature. Lower temperatures often increase retention and may improve resolution, while higher temperatures can improve peak shape but may reduce retention.

Problem: Low Signal Intensity or Poor Ionization

Possible Cause Suggested Solution
Inefficient Lipid Extraction Ensure your extraction protocol (e.g., Bligh-Dyer or single-phase extraction) is optimized for sphingolipids. Alkaline methanolysis can be used to suppress signals from more abundant phospholipids.[8]
Ion Suppression High concentrations of salts or other lipids can suppress the ionization of your target analytes. Improve sample cleanup or dilute the sample. Ensure baseline chromatographic separation from highly abundant species.
Suboptimal MS Source Parameters Optimize source parameters such as capillary voltage, gas flow rates, and source temperature to maximize the signal for sphingomyelins.[8]
Incorrect Ionization Mode Sphingolipids ionize readily in positive ion mode via electrospray ionization (ESI) to form [M+H]⁺ ions.[6] Ensure you are using the optimal mode.

Problem: Inconsistent Retention Times

Possible Cause Suggested Solution
Lack of Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A 5-10 column volume wash is typically recommended.
Fluctuations in Column Temperature Use a thermostatically controlled column compartment to maintain a stable temperature throughout the analytical run.
Mobile Phase Degradation Prepare fresh mobile phases daily to avoid changes in composition due to evaporation or degradation.

Quantitative Data Summary

For researchers developing separation methods, the following table summarizes typical liquid chromatography conditions used for sphingolipid analysis, which can be adapted for resolving this compound isomers.

Table 1: Comparison of Liquid Chromatography Conditions for Sphingolipid Isomer Analysis

Parameter Method 1 (Reversed-Phase)[8] Method 2 (Reversed-Phase)[12]
LC Column Waters Cortecs C18 (1.6 µm, 2.1 x 100 mm) Supelco Ascentis C18 (2.1 x 50 mm)
Mobile Phase A Water + 0.2% Formic Acid + 2 mM Ammonium Formate Methanol/Water/THF/Formic Acid (68.5/28.5/2/1) + 5 mM Ammonium Formate
Mobile Phase B Methanol + 0.2% Formic Acid + 1 mM Ammonium Formate Methanol/THF/Formic Acid (97/2/1) + 5 mM Ammonium Formate
Flow Rate 0.3 mL/min 0.4 mL/min
Column Temp. 40°C 40°C
Gradient 0-16 min (70-99% B), 16-17 min (99% B), 17-17.2 min (99-70% B) 0.4 min (30% B), 0.4-2.3 min (30-100% B), 2.3-7.6 min (100% B)

| Application | Broad sphingolipid profiling with good isomer separation. | Optimized for separation of complex sphingolipids including SM. |

Detailed Experimental Protocols

Protocol 1: Sphingolipid Extraction from Cultured Cells [11]

This protocol describes a robust method for extracting total sphingolipids from adherent cultured cells for subsequent analysis.

  • Materials:

    • Cultured cells (e.g., in a 6-well plate)

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Ice-cold Methanol (LC-MS grade)

    • Labeled internal standard mixture in methanol

    • Cell scraper

    • Chloroform (LC-MS grade)

    • Deionized water

    • Centrifuge (capable of 4°C and >3000 x g)

    • Nitrogen evaporator

  • Procedure:

    • Place the cell culture plate on ice and aspirate the culture medium.

    • Wash the cells twice with 1 mL of ice-cold PBS per well.

    • Add 500 µL of ice-cold methanol containing the appropriate internal standards to each well.

    • Scrape the cells from the well surface and transfer the entire cell suspension to a microcentrifuge tube.

    • Add 250 µL of chloroform and vortex vigorously for 1 minute.

    • Add 200 µL of deionized water and vortex for another minute to induce phase separation.

    • Centrifuge the mixture at 3000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new clean tube.

    • Dry the collected organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Protocol 2: General LC-MS/MS Analysis for Sphingolipid Isomers

This protocol provides a starting point for the analysis of sphingomyelin isomers using a reversed-phase LC-MS/MS system.

  • Instrumentation & Columns:

    • HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., QTRAP, Orbitrap).

    • Reversed-phase column (e.g., Waters Cortecs C18, 1.6 µm, 2.1 x 100 mm).[8]

  • LC Conditions (adapted from[8]):

    • Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.2% formic acid and 1 mM ammonium formate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 3-5 µL.

    • Gradient Program:

      • 0.0 min: 70% B

      • 16.0 min: 99% B

      • 17.0 min: 99% B

      • 17.2 min: 70% B

      • 20.0 min: 70% B (End run and re-equilibrate)

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for profiling.

    • MRM Transition for SM: For quantification of total SM, a precursor ion scan for m/z 184 (the phosphocholine headgroup) is commonly used. To analyze specific acyl chain variants, individual precursor ions corresponding to the [M+H]⁺ of each SM species are monitored with a product ion of m/z 184.

    • Source Parameters: Optimize ion spray voltage (~5.5 kV), source temperature (~500°C), and gas pressures (GS1, GS2, CUR) according to the instrument manufacturer's recommendations.[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (Cells/Tissue) extraction Lipid Extraction (e.g., Bligh-Dyer) start->extraction drying Dry Down (Nitrogen Stream) extraction->drying reconstitution Reconstitute in Mobile Phase drying->reconstitution lc Chromatographic Separation (Reversed-Phase HPLC) reconstitution->lc ms Mass Spectrometry (ESI-MS/MS) lc->ms peak Peak Integration & Isomer Identification ms->peak quant Quantification (vs. Internal Standards) peak->quant end end quant->end Final Report

Caption: General experimental workflow for the resolution and quantification of sphingolipid isomers.

signaling_pathway SM Sphingomyelin (this compound) SMase Sphingomyelinase (SMase) SM->SMase Ceramide Ceramide CDase Ceramidase (CDase) Ceramide->CDase Apoptosis Apoptosis Cell Cycle Arrest Ceramide->Apoptosis Sphingosine Sphingosine CerS Ceramide Synthase (CerS) Sphingosine->CerS SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) Survival Cell Survival Proliferation S1P->Survival PC Phosphocholine SMase->Ceramide Hydrolysis SMase->PC CerS->Ceramide de novo pathway CDase->Sphingosine SphK->S1P

Caption: The Sphingomyelin-Ceramide signaling pathway highlighting key metabolic enzymes.

troubleshooting_logic start Problem: Poor Isomer Resolution check_gradient Is the gradient shallow enough? start->check_gradient check_column Is the column chemistry optimal? check_gradient->check_column Yes action_gradient Action: Decrease gradient slope (e.g., 0.5% B/min) check_gradient->action_gradient No check_flow Is the flow rate optimized? check_column->check_flow Yes action_column Action: Test a different column (e.g., C30 or PFP phase) check_column->action_column No action_flow Action: Reduce flow rate to increase residence time check_flow->action_flow No resolved Resolution Improved check_flow->resolved Yes action_gradient->resolved action_column->resolved action_flow->resolved

Caption: A troubleshooting logic diagram for improving chromatographic resolution of isomers.

References

Troubleshooting guide for low recovery of N-Acetylsphingosylphosphorylcholine during lipid extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the lipid extraction of N-Acetylsphingosylphosphorylcholine (SMPC), a type of sphingomyelin.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low recovery of this compound in my final extract. What are the potential causes and how can I troubleshoot this?

A1: Low recovery of SMPC is a frequent issue that can arise from several factors throughout the extraction process. Here is a breakdown of potential causes and corresponding solutions:

  • Incomplete Cell or Tissue Lysis: The initial disruption of the biological sample is critical for releasing lipids. If homogenization, sonication, or other lysis methods are insufficient, a significant portion of the SMPC will remain trapped within the cellular matrix.[1]

    • Troubleshooting: For tissues, especially tough ones, consider more rigorous methods like bead beating or cryogenic grinding. For cell suspensions, optimize sonication parameters such as power, duration, and pulse cycles for your specific cell type.[1]

  • Inappropriate Solvent System or Ratios: The choice of solvents and their volumetric ratios are paramount for efficiently solubilizing SMPC.

    • Troubleshooting: The most common methods for sphingomyelin extraction are the Folch and Bligh-Dyer techniques, which utilize a chloroform and methanol mixture.[2][3] Ensure the ratios are precise. For instance, the Folch method typically uses a 2:1 (v/v) chloroform:methanol mixture.[3] A single-phase extraction using a methanol/chloroform mixture (2:1, v/v) has also been shown to be effective.[4]

  • Suboptimal Phase Separation: Incomplete or poor separation of the organic (lipid-containing) and aqueous phases will lead to a loss of SMPC.[1]

    • Troubleshooting: Centrifugation is a key step to achieve a clean separation. Ensure you are centrifuging at an adequate speed and for a sufficient duration to pellet any precipitated proteins and create a sharp interface between the layers.[1][5]

  • Lipid Degradation: SMPC, like other lipids, can be susceptible to enzymatic degradation and oxidation during the extraction procedure.

    • Troubleshooting: Work quickly and on ice to minimize enzymatic activity. Consider adding antioxidants like butylated hydroxytoluene (BHT) to your extraction solvents. For samples known to have high lipase activity, a pre-extraction step of boiling in isopropanol can inactivate these enzymes.[6]

  • Analyte Loss During Solvent Evaporation: The final step of evaporating the organic solvent to concentrate the lipid extract can lead to sample loss if not performed carefully.

    • Troubleshooting: Evaporate the solvent under a gentle stream of nitrogen or argon. Avoid excessive heating, which can degrade the lipids.

Q2: After adding water to my chloroform/methanol mixture, I'm not getting a clear phase separation. Instead, I see a cloudy interface or an emulsion. How can I resolve this?

A2: Emulsion formation is a common problem, often caused by the presence of surfactant-like molecules such as proteins and other lipids in the sample.[7] Here are several strategies to break an emulsion and achieve clear phase separation:

  • Centrifugation: Increasing the centrifugation speed or duration can often help to resolve an emulsion.[7]

  • Salting Out: Add a small amount of a salt solution (e.g., 0.9% NaCl) or solid salt to the mixture. This increases the ionic strength of the aqueous phase, which can help to force the separation of the two phases.[7]

  • Solvent Addition: Adding a small volume of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[1]

  • Gentle Agitation: Instead of vigorous shaking or vortexing, which can promote emulsion formation, try gentle swirling or inversion of the tube to mix the phases.[7]

  • Filtration: Passing the mixture through a glass wool plug can sometimes help to break the emulsion.[1][7]

Q3: Which lipid extraction method is best for this compound?

A3: The optimal method can depend on your specific sample type and downstream application. However, the most widely used and well-established methods for sphingomyelin extraction are the Folch and Bligh-Dyer methods.[2][3][6]

  • Folch Method: This technique is often preferred for solid tissues and involves a chloroform:methanol ratio of 2:1 (v/v).[3][6] It is known for its reliability and has been a gold standard in the field for decades.[2][6]

  • Bligh-Dyer Method: This method is particularly suitable for liquid samples like plasma or cell suspensions and uses a chloroform:methanol ratio of 1:2 (v/v) initially.[5][8] It is generally faster as it uses a lower volume of solvents.[2]

  • Methanol-Based Extraction: A simpler, single-step extraction using only methanol has been shown to be effective for quantifying sphingolipids from small plasma volumes and is more environmentally friendly.[9][10]

  • Methyl-tert-butyl ether (MTBE) Method: This method is another alternative that has been suggested for sphingolipidomic studies.[6]

A comparison of recovery efficiencies for sphingomyelin using different methods has shown that a methanol-based extraction can yield high recovery (96-101%), while Folch (69-96%) and Bligh-Dyer (35-72%) methods can have more variable and sometimes lower recoveries.[9]

Quantitative Data Summary

The efficiency of lipid extraction can be influenced by the choice of solvent and the extraction method. The following table summarizes the recovery percentages of sphingomyelin (SM) using different extraction protocols as reported in the literature.

Extraction MethodSphingomyelin (SM) Recovery (%)Reference
Methanol (MeOH) Method96 - 101%[9]
Folch Method69 - 96%[9]
Bligh & Dyer (BD) Method35 - 72%[9]
MTBE Method48 - 84%[9]

Experimental Protocols

Modified Folch Method for Lipid Extraction

This protocol is a widely used "gold standard" for the extraction of total lipids, including SMPC, from biological samples.

  • Homogenization:

    • For a 1-gram tissue sample (assuming ~80% water content), add 3 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Homogenize the sample thoroughly using a tissue homogenizer or sonicator until a uniform consistency is achieved. Keep the sample on ice during this process.

  • Solvent Addition and Phase Separation:

    • Add an additional 1 mL of chloroform to the homogenate and mix well.

    • Add 1 mL of deionized water to the mixture and mix again. This will induce the separation of the mixture into two phases.

  • Centrifugation:

    • Centrifuge the sample at a moderate speed (e.g., 2000 x g) for 10 minutes to achieve a clean separation of the two phases and pellet any precipitated proteins.

  • Collection of the Organic Phase:

    • Carefully collect the lower, organic (chloroform) phase, which contains the lipids, using a glass Pasteur pipette. Be cautious not to disturb the protein disk at the interface.

  • Solvent Evaporation:

    • Evaporate the collected chloroform under a gentle stream of nitrogen or argon gas in a fume hood.

  • Storage:

    • Resuspend the dried lipid extract in a small, known volume of a suitable solvent (e.g., chloroform or a mobile phase compatible with your downstream analysis) and store at -80°C to prevent degradation.

Bligh-Dyer Method for Lipid Extraction

This method is particularly suitable for liquid samples or tissue homogenates.

  • Initial Extraction:

    • To a sample containing 1 mL of water (e.g., 1 mL of cell suspension or plasma), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.

    • Vortex the mixture for 10-15 minutes.

  • Induction of Phase Separation:

    • Add 1.25 mL of chloroform and mix for 1 minute.

    • Add 1.25 mL of deionized water and mix for another minute.

  • Centrifugation:

    • Centrifuge the mixture to separate the phases.

  • Collection of the Organic Phase:

    • Carefully aspirate and discard the upper aqueous phase.

    • Collect the lower chloroform phase containing the lipids.

  • Solvent Evaporation and Storage:

    • Evaporate the solvent and store the lipid extract as described in the Folch method.

Visual Troubleshooting Guide

The following diagrams illustrate the troubleshooting workflow for low recovery of this compound and the general experimental workflow for lipid extraction.

LowRecoveryTroubleshooting Start Low SMPC Recovery CheckLysis Was sample lysis complete? Start->CheckLysis ImproveLysis Action: Improve Lysis - Use bead beater - Cryogenic grinding - Optimize sonication CheckLysis->ImproveLysis No CheckSolvents Were solvent ratios correct? CheckLysis->CheckSolvents Yes End Re-run Extraction ImproveLysis->End CorrectSolvents Action: Prepare fresh solvents - Ensure precise 2:1 or 1:2  (Chloroform:Methanol) ratios CheckSolvents->CorrectSolvents No CheckPhaseSeparation Was phase separation clean? CheckSolvents->CheckPhaseSeparation Yes CorrectSolvents->End ImprovePhaseSeparation Action: Improve Separation - Optimize centrifugation - Add salt ('salting out') - Gentle mixing CheckPhaseSeparation->ImprovePhaseSeparation No CheckForDegradation Could degradation have occurred? CheckPhaseSeparation->CheckForDegradation Yes ImprovePhaseSeparation->End PreventDegradation Action: Prevent Degradation - Work on ice - Add antioxidants (BHT) - Inactivate lipases CheckForDegradation->PreventDegradation Yes CheckForDegradation->End No PreventDegradation->End

Caption: Troubleshooting workflow for low SMPC recovery.

LipidExtractionWorkflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization/ Lysis Sample->Homogenization SolventAddition Add Chloroform: Methanol & Water Homogenization->SolventAddition PhaseSeparation Phase Separation (Centrifugation) SolventAddition->PhaseSeparation CollectOrganic Collect Lower Organic Phase PhaseSeparation->CollectOrganic Evaporation Evaporate Solvent (Nitrogen Stream) CollectOrganic->Evaporation FinalExtract Dried Lipid Extract Evaporation->FinalExtract

Caption: General workflow for lipid extraction.

References

Methods to prevent the enzymatic degradation of N-Acetylsphingosylphosphorylcholine in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the enzymatic degradation of N-Acetylsphingosylphosphorylcholine (sphingomyelin) in your biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for the degradation of sphingomyelin in biological samples?

A1: The primary enzymes that degrade sphingomyelin are sphingomyelinases (SMases). These are categorized into three main types based on their optimal pH for activity: acid sphingomyelinase (aSMase), neutral sphingomyelinase (nSMase), and alkaline sphingomyelinase (alk-SMase). Each has distinct subcellular localizations and roles in cellular signaling.

Q2: How can I prevent sphingomyelin degradation during sample collection and handling?

A2: To minimize sphingomyelin degradation, it is crucial to handle samples quickly and at low temperatures. For blood samples, collect them in tubes containing an anticoagulant like EDTA or citrate and process them promptly to separate plasma or serum. For tissues and cultured cells, homogenization or lysis should be performed on ice in a buffer containing a cocktail of protease and phosphatase inhibitors. Immediate freezing and storage at -80°C are recommended for all samples if not used immediately.

Q3: What are the general classes of inhibitors for sphingomyelinases?

A3: Inhibitors of sphingomyelinases can be broadly categorized as either direct or functional inhibitors. Direct inhibitors bind to the enzyme's active site, while functional inhibitors act indirectly, for instance, by altering the enzyme's environment or promoting its degradation. Many functional inhibitors of acid sphingomyelinase are cationic amphiphilic drugs.

Troubleshooting Guides

Issue 1: Low or undetectable levels of sphingomyelin in my samples.
  • Possible Cause 1: Enzymatic degradation during sample processing.

    • Solution: Ensure that all sample handling steps, from collection to extraction, are performed rapidly and at low temperatures (on ice or at 4°C). Use a homogenization or lysis buffer supplemented with a broad-spectrum protease and phosphatase inhibitor cocktail.

  • Possible Cause 2: Inefficient lipid extraction.

    • Solution: Review your lipid extraction protocol. The Folch or Bligh and Dyer methods using a chloroform/methanol mixture are standard for sphingomyelin extraction. Ensure complete phase separation and careful collection of the organic layer where sphingomyelin is located.

Issue 2: Inconsistent results in sphingomyelinase activity assays.
  • Possible Cause 1: Suboptimal assay conditions.

    • Solution: Verify that the pH of your assay buffer corresponds to the optimal pH of the sphingomyelinase you are studying (acidic for aSMase, neutral for nSMase, alkaline for alk-SMase). Ensure the correct co-factors (e.g., Mg2+ for some nSMases) are present.

  • Possible Cause 2: High background signal.

    • Solution: High background can be caused by the presence of free choline in the sample. Include a background control well in your assay that contains all reagents except the sphingomyelinase to measure and subtract the signal from endogenous choline.[1]

Issue 3: Sphingomyelinase inhibitor appears to be ineffective.
  • Possible Cause 1: Incorrect inhibitor concentration.

    • Solution: The effective concentration of an inhibitor is often close to its IC50 value. If an inhibitor has a high IC50 (e.g., >100 µM), you will need to use a correspondingly high concentration to see significant inhibition. Be aware that at high concentrations, off-target effects are more likely.

  • Possible Cause 2: Poor inhibitor solubility or stability.

    • Solution: Check the solubility of your inhibitor in the assay buffer. Some inhibitors, like GW4869, have poor aqueous solubility and are often prepared as a stock solution in DMSO.[2][3][4] Ensure the final DMSO concentration in your assay is low (typically <1%) to avoid solvent effects. Prepare fresh dilutions of the inhibitor for each experiment, as some are not stable for long periods in solution. GW4869 stock solutions in DMSO are stable for at least 3 months when stored at -20°C as single-use aliquots.

  • Possible Cause 3: Off-target effects of the inhibitor.

    • Solution: Some inhibitors may have known off-target effects. For example, the antidepressant amitriptyline, a functional inhibitor of aSMase, can also modulate autophagy and induce cytotoxic effects at higher concentrations.[5][6][7] It is important to include appropriate controls, such as a rescue experiment where the product of the enzymatic reaction (e.g., ceramide) is added back to see if it reverses the inhibitor's effect.

Data Presentation

Table 1: Inhibitors of Acid and Neutral Sphingomyelinases

Sphingomyelinase TypeInhibitorClass/MechanismIC50 ValueNotes
Acid Sphingomyelinase (aSMase)AmitriptylineFunctional Inhibitor (FIASMA)~5-35 µM (functional inhibition)Widely used antidepressant with known off-target effects.
DesipramineFunctional Inhibitor (FIASMA)Not specifiedTricyclic antidepressant.
FendilineFunctional Inhibitor (FIASMA)~3 µMCalcium channel blocker.
FluoxetineFunctional Inhibitor (FIASMA)Not specifiedSelective serotonin reuptake inhibitor (SSRI).
1-Aminodecylidene bis-phosphonic acidDirect Inhibitor>100 µMSelective for aSMase over nSMase.
Neutral Sphingomyelinase (nSMase)GW4869Non-competitive Inhibitor~1 µMSelective for nSMase; does not inhibit aSMase at up to 150 µM.[8]
PDDCSmall Molecule InhibitorpIC50 = 6.57Potent and selective inhibitor of nSMase2.
CambinolDirect Inhibitor5 µM
SpiroepoxideIrreversible, non-specific inhibitor29 µMAlso inhibits Ras farnesyltransferase.
Manumycin ADirect Inhibitor145 µM

Experimental Protocols

Protocol 1: General Sample Preparation for Sphingomyelin Analysis
  • Blood Samples:

    • Collect whole blood in tubes containing EDTA or citrate as an anticoagulant.

    • Immediately place the tubes on ice.

    • Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.

    • Carefully collect the plasma (supernatant) without disturbing the buffy coat.

    • For serum, allow the blood to clot at room temperature for 30 minutes before centrifuging at 2,000 x g for 10 minutes at 4°C.

    • Aliquot plasma or serum and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

  • Tissue Samples:

    • Excise tissues quickly and immediately flash-freeze in liquid nitrogen. Store at -80°C.

    • For homogenization, weigh the frozen tissue and place it in a pre-chilled tube.

    • Add 5-10 volumes of ice-cold homogenization buffer (e.g., Tris-HCl pH 7.4) containing a protease and phosphatase inhibitor cocktail.

    • Homogenize the tissue on ice using a mechanical homogenizer until no visible chunks remain.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet debris.

    • Collect the supernatant for analysis.

  • Cultured Cells:

    • Wash adherent cells with ice-cold PBS. For suspension cells, pellet them by centrifugation.

    • Scrape adherent cells in ice-cold PBS or lyse them directly on the plate with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell suspension or lysate and keep it on ice.

    • Sonicate or pass the lysate through a fine-gauge needle to ensure complete lysis.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cellular debris.

    • Collect the supernatant for analysis.

Protocol 2: Colorimetric Sphingomyelinase Activity Assay

This protocol is adapted from commercially available kits and provides a general workflow.

  • Reagent Preparation:

    • Prepare a standard curve using a known concentration of sphingomyelinase.

    • Prepare a reaction mixture containing sphingomyelin (substrate), a detection reagent (e.g., a probe that reacts with a downstream product like choline), and any necessary co-factors in the appropriate assay buffer (acidic, neutral, or alkaline).

  • Assay Procedure:

    • Add your sample (e.g., cell lysate, tissue homogenate) and standards to a 96-well plate.

    • Add the reaction mixture to each well to initiate the reaction.

    • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours), protected from light.

    • Stop the reaction (if necessary, as per the kit instructions).

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background reading (from a well with no enzyme) from all other readings.

    • Generate a standard curve by plotting the signal from the standards against their concentrations.

    • Determine the sphingomyelinase activity in your samples by interpolating their signal on the standard curve.

Visualizations

Sphingomyelin_Degradation_Pathway cluster_smases Sphingomyelinases (SMases) cluster_downstream Downstream Signaling sphingomyelin N-Acetylsphingosyl- phosphorylcholine (Sphingomyelin) ceramide Ceramide sphingomyelin->ceramide Hydrolysis phosphorylcholine Phosphorylcholine sphingomyelin->phosphorylcholine Hydrolysis sphingosine Sphingosine ceramide->sphingosine Ceramidase apoptosis Apoptosis ceramide->apoptosis inflammation Inflammation ceramide->inflammation s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p Sphingosine Kinase proliferation Proliferation s1p->proliferation aSMase Acid SMase aSMase->sphingomyelin nSMase Neutral SMase nSMase->sphingomyelin alkSMase Alkaline SMase alkSMase->sphingomyelin Experimental_Workflow cluster_prevention Degradation Prevention Steps start Start: Biological Sample (Blood, Tissue, or Cells) collection Sample Collection (On ice, with anticoagulants for blood) start->collection homogenization Homogenization / Lysis (Ice-cold buffer with inhibitor cocktail) collection->homogenization centrifugation1 Centrifugation (10,000 x g, 4°C) homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 extraction Lipid Extraction (e.g., Folch method) supernatant1->extraction analysis Sphingomyelin Quantification (e.g., LC-MS/MS or Assay Kit) extraction->analysis end End: Data Analysis analysis->end

References

Strategies for improving the stability of N-Acetylsphingosylphosphorylcholine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies for improving the stability of N-Acetylsphingosylphosphorylcholine (NASPC) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for NASPC in aqueous solutions?

A1: The primary degradation pathways for NASPC, a form of sphingomyelin, in aqueous solutions involve hydrolysis at two key sites. The most common is the enzymatic or chemical hydrolysis of the phosphocholine headgroup, catalyzed by sphingomyelinases, to yield ceramide and phosphocholine.[1][2] Additionally, under certain conditions, particularly mild acidity, the N-acyl linkage can be hydrolyzed, resulting in the formation of sphingosylphosphorylcholine (lyso-sphingomyelin) and a fatty acid.[3]

Q2: What are the critical factors influencing the stability of NASPC in aqueous solutions?

A2: The stability of NASPC is primarily influenced by three main factors:

  • pH: The pH of the aqueous solution is a critical determinant of NASPC stability. Sphingomyelin is relatively stable in a pH range of 5 to 12.[4][5] However, acidic conditions can promote the hydrolysis of the amide linkage.[3] The activity of sphingomyelinases, which degrade NASPC, is also highly dependent on pH.[1][2]

  • Temperature: As with most chemical reactions, higher temperatures accelerate the degradation of NASPC.[6][7][8] For long-term storage, maintaining low temperatures is essential.

  • Presence of Enzymes: The presence of sphingomyelinases will significantly accelerate the hydrolysis of the phosphocholine headgroup.[1][2] It is crucial to use high-purity water and sterile techniques to minimize enzymatic contamination.

Q3: What are the recommended storage conditions for NASPC solutions?

A3: To ensure maximum stability, aqueous solutions of NASPC should be stored at low temperatures, ideally frozen at -20°C or -80°C for long-term storage.[9] If the solution is to be used frequently, it can be refrigerated at 2-8°C for short periods. It is also advisable to prepare stock solutions in a suitable buffer that maintains a neutral to slightly alkaline pH and to store them in small aliquots to avoid repeated freeze-thaw cycles.[9]

Q4: How can I monitor the degradation of NASPC in my experiments?

A4: The degradation of NASPC can be monitored by quantifying the decrease of the parent compound and the appearance of its degradation products (ceramide and sphingosylphosphorylcholine). High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful analytical techniques for this purpose.[3][10][11] Thin-Layer Chromatography (TLC) can also be a useful qualitative or semi-quantitative method for observing the formation of degradation products.[3][7]

Troubleshooting Guides

Issue 1: Rapid degradation of NASPC observed in the control sample.

Potential Cause Troubleshooting Step
Contamination with sphingomyelinases Use sterile, high-purity water and buffers. Filter-sterilize solutions if possible.
Inappropriate pH of the solution Measure the pH of your solution and adjust to a neutral or slightly alkaline range (pH 7.0-8.0) using a suitable buffer system.
High storage or incubation temperature Ensure that stock solutions are stored at appropriate low temperatures and that experimental incubations are performed at the intended temperature.
Repeated freeze-thaw cycles Aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles.

Issue 2: Inconsistent results in stability studies.

Potential Cause Troubleshooting Step
Variability in sample preparation Standardize the sample preparation protocol, ensuring consistent concentrations, buffer composition, and handling procedures.
Inaccurate quantification method Validate your analytical method (e.g., HPLC) for linearity, accuracy, and precision. Use an internal standard for more reliable quantification.
Interaction with container surfaces Consider using low-adsorption vials, especially for low-concentration solutions.

Quantitative Data

Table 1: Effect of pH on the Stability of Sphingomyelin Monolayers

pH RangeStability ObservationCitation
2 - 6Interfacial tension changes only slightly, suggesting relative stability.[4]
5 - 12The monolayer is relatively stable in this range.[4]
6 - 7More stable than at acidic pH.[7][8]
4 - 5.5Less stable compared to pH 6-7.[7][8]

Table 2: Effect of Temperature on the Stability of Thiotepa (a compound with a structurally similar functional group)

TemperatureStability ObservationCitation
22°CMore stable than at 37°C.[7][8]
37°CAt pH 5.0, a 40% decrease was observed after 2 hours. At pH 6 or 7, only a 10% decrease was observed after 2 hours.[7][8]

Experimental Protocols

Protocol 1: Assessment of NASPC Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the rate of degradation of NASPC in an aqueous solution under specific pH and temperature conditions.

Materials:

  • This compound (NASPC)

  • High-purity water (Milli-Q or equivalent)

  • Appropriate buffer salts (e.g., phosphate, Tris)

  • HPLC-grade solvents (e.g., methanol, acetonitrile, chloroform)

  • Internal standard (e.g., a structurally similar lipid not present in the sample)

  • HPLC system with a suitable detector (e.g., UV, ELSD, or MS)

  • C18 reversed-phase HPLC column

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., pH 4.0, 7.0, and 9.0). Filter-sterilize the buffers.

  • Preparation of NASPC Stock Solution: Accurately weigh a known amount of NASPC and dissolve it in a suitable organic solvent (e.g., chloroform/methanol 2:1, v/v) to prepare a concentrated stock solution.

  • Preparation of Test Solutions: Evaporate a known volume of the NASPC stock solution to dryness under a stream of nitrogen. Reconstitute the dried lipid film in the prepared buffer solutions to achieve the desired final concentration.

  • Incubation: Incubate the test solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each test solution.

  • Sample Preparation for HPLC:

    • To the collected aliquot, add a known amount of the internal standard.

    • Extract the lipids using a suitable method, such as the Bligh-Dyer or Folch extraction.[12]

    • Evaporate the organic phase to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate the components using a suitable gradient elution program on a C18 column.

    • Detect and quantify the peaks corresponding to NASPC and its degradation products.

  • Data Analysis:

    • Calculate the concentration of NASPC remaining at each time point relative to the initial concentration (time 0).

    • Plot the natural logarithm of the remaining NASPC concentration versus time to determine the degradation rate constant (k) from the slope of the line.

    • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Visualizations

cluster_degradation NASPC Degradation Pathways NASPC N-Acetylsphingosyl- phosphorylcholine (NASPC) Ceramide Ceramide NASPC->Ceramide Hydrolysis of Phosphocholine Headgroup (e.g., by Sphingomyelinase) Phosphocholine Phosphocholine Lyso_NASPC Sphingosylphosphorylcholine (Lyso-sphingomyelin) FattyAcid Fatty Acid

Caption: Degradation pathways of this compound (NASPC).

cluster_workflow Experimental Workflow for NASPC Stability Assessment A Prepare Buffer Solutions (Varying pH) B Prepare NASPC Test Solutions A->B C Incubate at Different Temperatures B->C D Collect Samples at Time Intervals C->D E Lipid Extraction D->E F HPLC Analysis E->F G Data Analysis (Degradation Kinetics) F->G

Caption: Workflow for assessing the stability of NASPC.

References

Addressing matrix effects in the quantification of N-Acetylsphingosylphosphorylcholine by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the quantification of N-Acetylsphingosylphosphorylcholine (NAc-SPC) by mass spectrometry, with a specific focus on identifying and mitigating matrix effects.

Troubleshooting Guide

This section addresses common problems encountered during the analysis of NAc-SPC.

Question: Why is the signal intensity for my NAc-SPC analyte unexpectedly low and inconsistent across replicates?

Answer: Low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects.[1][2] Co-eluting endogenous components from your sample matrix, such as phospholipids, can interfere with the ionization of NAc-SPC in the mass spectrometer's ion source, leading to a suppressed and variable signal.[1][3]

Immediate Troubleshooting Steps:

  • Sample Dilution: A simple first step is to dilute your sample extract. This can reduce the concentration of interfering matrix components to a level where their effect on NAc-SPC ionization is minimized.[1][4][5] However, ensure that the NAc-SPC concentration remains above the instrument's limit of quantitation (LOQ).

  • Assess Matrix Effect: Perform a post-extraction spike experiment to quantitatively determine the extent of ion suppression. This will confirm if matrix effects are the root cause of your issue.

  • Review Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering substances. Methods like simple protein precipitation are known to leave significant amounts of phospholipids in the extract.[3][6] Consider optimizing your sample preparation protocol.

  • Chromatographic Separation: Check if NAc-SPC is co-eluting with a region of strong matrix interference. Modifying your LC gradient to better separate the analyte from these interferences can significantly improve signal consistency.[1][4]

Question: How can I definitively determine if matrix effects are impacting my NAc-SPC quantification?

Answer: There are two primary methods to assess the presence and magnitude of matrix effects:

  • Post-Extraction Spike Method (Quantitative): This is the most common quantitative approach.[1] You compare the signal response of NAc-SPC spiked into a blank matrix extract (a sample processed through your extraction workflow that does not contain the analyte) with the response of NAc-SPC in a neat solvent. The percentage difference reveals the degree of ion suppression or enhancement.[1][4]

  • Post-Column Infusion (Qualitative): This method helps identify at which points in your chromatogram matrix effects are most severe.[1] A constant flow of an NAc-SPC standard is infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the column. Any dip or rise in the constant NAc-SPC signal indicates regions of ion suppression or enhancement, respectively, as matrix components elute from the column.[1][7]

Below is a logical workflow to diagnose and address matrix effect issues.

G cluster_0 Troubleshooting Workflow for Matrix Effects start Start: Low signal / Poor reproducibility check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me is_me_present Is Matrix Effect > 15%? check_me->is_me_present optimize_sp Optimize Sample Preparation (SPE, LLE) is_me_present->optimize_sp Yes no_me Issue is not Matrix Effect (Check Instrument, Standard Integrity, etc.) is_me_present->no_me No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is reassess Re-assess Matrix Effect use_is->reassess reassess->is_me_present Still Present ok Problem Resolved reassess->ok Resolved

Caption: A troubleshooting workflow for identifying and resolving matrix effects.

Question: My results are still variable even after optimizing sample prep. What else can I do?

Answer: If variability persists after robust sample cleanup, the most effective solution is the use of a proper internal standard (IS). The ideal choice is a stable isotope-labeled (SIL) version of NAc-SPC.

  • Why SIL Internal Standards are Effective: A SIL-IS is chemically identical to the analyte and will have nearly identical chromatographic retention and ionization behavior.[5][8] Therefore, it experiences the same degree of ion suppression or enhancement as your NAc-SPC analyte. By calculating the ratio of the analyte signal to the IS signal, the variability caused by matrix effects is effectively normalized, leading to accurate and precise quantification.[9]

  • Alternatives if SIL-IS is Unavailable: If a SIL-IS for NAc-SPC is not available, a close structural analog can be used, but it must be validated to ensure it co-elutes and responds to matrix effects similarly to the analyte.[9]

Frequently Asked Questions (FAQs)

Question: What are matrix effects in mass spectrometry?

Answer: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1][10] This phenomenon can lead to either a decrease (ion suppression) or an increase (ion enhancement) of the analyte's signal.[1][3] It is a primary source of inaccuracy and imprecision in quantitative LC-MS analysis, particularly with electrospray ionization (ESI), which is highly susceptible to these interferences.[1][10]

G cluster_0 The Matrix Effect Concept cluster_1 Scenario 1: No Matrix Effect cluster_2 Scenario 2: With Matrix Effect (Ion Suppression) ESI_Source Electrospray Ionization Source MS_Signal_1 Expected Signal ESI_Source->MS_Signal_1 MS_Signal_2 Suppressed Signal ESI_Source->MS_Signal_2 Analyte_1 NAc-SPC Analyte_1->ESI_Source Ionizes Efficiently Analyte_2 NAc-SPC Analyte_2->ESI_Source Compete for Ionization Matrix Interfering Molecules (e.g., Phospholipids) Matrix->ESI_Source Compete for Ionization

Caption: Diagram illustrating how matrix components suppress analyte ionization.

Question: What are the primary sources of matrix effects when analyzing NAc-SPC in biological samples?

Answer: For lipid analysis in biological matrices like plasma or serum, phospholipids are the most significant contributors to matrix effects.[1][3] These molecules are highly abundant and can easily co-extract with NAc-SPC. During electrospray ionization, they compete with the analyte for charge, leading to ion suppression.[6] Other potential sources include salts, detergents, and other endogenous metabolites.

Question: Which sample preparation technique is best for minimizing matrix effects for NAc-SPC?

Answer: There is no single "best" method, as the optimal choice depends on the sample matrix and required sensitivity. However, techniques that selectively remove phospholipids are highly effective.

Technique Principle Advantages Disadvantages Primary Application
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile), leaving analytes in the supernatant.Simple, fast, and inexpensive.[6]Does not effectively remove phospholipids, leading to significant matrix effects.[6]High-throughput screening where some matrix effect is tolerable.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases based on polarity. Methods like MTBE or Butanol extractions are common for lipids.[11][12]Can provide a cleaner extract than PPT. Single-phase butanol extraction shows good recovery for a wide range of sphingolipids.[11][13]Can be labor-intensive; optimization of solvents is required.[11]Targeted analysis requiring cleaner extracts than PPT.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[1]Highly selective and can provide very clean extracts.[1][6]Requires method development (sorbent, wash, and elution solvents).[1][6]Methods requiring high sensitivity and minimal matrix effects.
Phospholipid Depletion Plates A specialized form of SPE that uses a stationary phase (e.g., zirconia-coated silica) to selectively bind and remove phospholipids.[6]Combines the simplicity of PPT with highly effective and specific removal of phospholipids.Higher cost compared to PPT or LLE.Gold standard for removing phospholipid-based matrix effects in bioanalysis.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects via Post-Extraction Spike

This protocol allows you to calculate the matrix factor (MF) to determine the extent of ion suppression or enhancement.

Materials:

  • Blank matrix (e.g., human plasma from a commercial source)

  • NAc-SPC analyte stock solution of known concentration

  • Your established sample preparation workflow (solvents, hardware, etc.)

  • LC-MS/MS system

Procedure:

  • Prepare Set A (Neat Solution): In a clean tube, spike the NAc-SPC stock solution into the final reconstitution solvent used in your sample preparation method. This represents 100% signal with no matrix.

  • Prepare Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow (e.g., LLE or SPE). Do not add any analyte. This is your "post-spike" sample.

  • Prepare Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the NAc-SPC stock solution to the same final concentration as Set A.[1]

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculation:

    • Let Peak Area (A) be the average peak area from Set A.

    • Let Peak Area (C) be the average peak area from Set C.

    • Matrix Factor (MF) = Peak Area (C) / Peak Area (A)

    • % Matrix Effect = (MF - 1) * 100

Interpretation:

  • MF = 1 (% ME = 0%): No matrix effect.

  • MF < 1 (% ME < 0%): Ion suppression.

  • MF > 1 (% ME > 0%): Ion enhancement.

Protocol 2: General Solid-Phase Extraction (SPE) for Phospholipid Removal

This is a generalized workflow for removing matrix components from a biological sample. Specific sorbents (e.g., C18) and solvents must be optimized for NAc-SPC.[1]

G cluster_0 Solid-Phase Extraction (SPE) Workflow start Start: Pre-treated Sample (e.g., plasma with IS) condition 1. Conditioning (Activate sorbent with Methanol) start->condition equilibrate 2. Equilibration (Prepare cartridge with Water) condition->equilibrate load 3. Loading (Load sample onto cartridge) equilibrate->load wash 4. Washing (Remove polar interferences with weak organic solvent) load->wash elute 5. Elution (Elute NAc-SPC with strong organic solvent) wash->elute drydown 6. Dry & Reconstitute elute->drydown end Ready for LC-MS Analysis drydown->end

Caption: A generalized workflow for sample cleanup using Solid-Phase Extraction.

Procedure:

  • Conditioning: Pass an appropriate solvent (e.g., methanol) through the SPE cartridge to activate the stationary phase.[1]

  • Equilibration: Pass a solvent similar to your sample's loading solvent (e.g., water or buffer) through the cartridge to prepare it for the sample.[1]

  • Loading: Load your pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Pass a wash solvent (typically a weak solvent that will not elute your analyte) through the cartridge to remove weakly bound interferences.[1]

  • Elution: Pass a strong elution solvent through the cartridge to desorb and collect your analyte of interest, NAc-SPC.[1]

  • Dry-down and Reconstitution: Evaporate the elution solvent (e.g., under a stream of nitrogen) and reconstitute the dried extract in a solvent compatible with your LC mobile phase.

References

Selection criteria for an appropriate internal standard for N-Acetylsphingosylphosphorylcholine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting an appropriate internal standard for the quantitative analysis of N-Acetylsphingosylphosphorylcholine (NA-SPC) by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting an internal standard for NA-SPC analysis?

A1: The most critical factor is the structural similarity between the internal standard (IS) and the analyte (NA-SPC). The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself (e.g., N-d-acetyl-sphingosylphosphorylcholine).[1] SIL standards have nearly identical chemical and physical properties to the endogenous analyte, meaning they will behave similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[2] This co-behavior is essential for accurately correcting for sample loss and matrix effects.[2]

Q2: Are there commercially available stable isotope-labeled internal standards specifically for this compound?

A2: As of our latest search, a commercially available stable isotope-labeled internal standard specifically for this compound (NA-SPC) is not readily found. However, given that NA-SPC is a derivative of sphingomyelin, stable isotope-labeled sphingomyelins are excellent and commonly used alternatives.

Q3: What are suitable commercially available internal standards that can be used for NA-SPC analysis?

  • N-acetyl-d3-sphingosine (d18:1/C2:0-d3) : While not a phosphorylcholine, it incorporates the acetyl group and can be a useful proxy.

  • Sphingomyelin (d18:1/16:0)-d3 or other deuterated sphingomyelins: These are very close structural analogs to NA-SPC.

  • Phosphatidylcholine-d3 (PC-d3) : As a phospholipid containing the phosphocholine head group, it can also be considered, though it is less structurally similar than sphingomyelin.[3]

It is crucial to validate the chosen internal standard to ensure it behaves similarly to NA-SPC in your specific analytical method.

Q4: Should I use a single internal standard or a mixture?

A4: For quantitative accuracy, it is best to use an internal standard for each class of lipid being analyzed.[2] If you are only quantifying NA-SPC, a single, well-validated internal standard is sufficient. If you are performing a broader sphingolipidomic analysis, a cocktail of internal standards representing different sphingolipid classes is recommended.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Signal Intensity for NA-SPC and/or Internal Standard 1. Inefficient extraction. 2. Suboptimal ionization. 3. Ion suppression due to matrix effects.1. Optimize the lipid extraction protocol. A modified Bligh-Dyer or Folch extraction is a good starting point. 2. Adjust mass spectrometer source parameters (e.g., capillary voltage, gas flow rates). 3. Improve chromatographic separation to separate NA-SPC from co-eluting matrix components. Consider using a HILIC column for better separation of polar lipids.[2] Dilute the sample if ion suppression is severe.
High Variability in Analyte/Internal Standard Ratio 1. Inconsistent addition of the internal standard. 2. Degradation of the analyte or internal standard. 3. Poor chromatographic peak shape.1. Ensure precise and consistent pipetting of the internal standard into all samples at the beginning of the workflow. 2. Minimize sample processing time and keep samples on ice. Investigate the stability of NA-SPC and the IS in the extraction solvent and final sample matrix. 3. Optimize the LC gradient and mobile phase composition. Ensure the column is properly equilibrated.
Internal Standard Peak Area Varies Significantly Between Samples 1. Matrix effects differing between samples. 2. Inconsistent sample preparation.1. This is the primary reason for using an internal standard. As long as the analyte/IS ratio is consistent for quality control samples, the IS is performing its function. 2. Ensure all samples are treated identically throughout the extraction and preparation process.
Internal Standard Does Not Co-elute with NA-SPC 1. Significant structural differences between the analyte and the internal standard. 2. Inappropriate chromatographic conditions.1. Select an internal standard that is as structurally similar to NA-SPC as possible. 2. Adjust the LC gradient, mobile phase, or consider a different column chemistry (e.g., HILIC instead of reversed-phase) to achieve co-elution.[2]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum
  • Sample Preparation : Thaw plasma or serum samples on ice.

  • Internal Standard Spiking : To 50 µL of plasma/serum in a glass tube, add a known amount of the selected stable isotope-labeled internal standard (e.g., 10 µL of a 1 µg/mL solution of Sphingomyelin (d18:1/16:0)-d3 in methanol).

  • Protein Precipitation & Lipid Extraction :

    • Add 1 mL of ice-cold methanol and vortex for 30 seconds.

    • Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.

    • Add 250 µL of water and vortex for 30 seconds.

  • Phase Separation : Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Collection : Carefully collect the upper organic layer into a new glass tube.

  • Drying : Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

Protocol 2: LC-MS/MS Analysis
  • Chromatography : Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended for good peak shape and separation of polar lipids like NA-SPC.[2]

    • Column : A HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A : Acetonitrile with 0.1% formic acid.

    • Mobile Phase B : Water with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient : A gradient from high organic to increasing aqueous mobile phase.

  • Mass Spectrometry :

    • Ionization : Electrospray Ionization (ESI) in positive mode.

    • Scan Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions : These need to be empirically determined for NA-SPC and the chosen internal standard. For sphingomyelins, the precursor ion is the [M+H]+ adduct, and a characteristic product ion is m/z 184.07, corresponding to the phosphocholine headgroup.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound (d18:1/C2:0)To be determinedTo be determinedTo be determined
Sphingomyelin (d18:1/16:0)-d3 (IS)To be determinedTo be determinedTo be determined

Note: The exact m/z values will depend on the specific NA-SPC species and the chosen internal standard. These must be optimized on your mass spectrometer.

Visualizations

Logical Workflow for Internal Standard Selection

internal_standard_selection A Start: Need for Quantitative NA-SPC Analysis B Ideal Internal Standard: Stable Isotope-Labeled NA-SPC A->B C Is a specific SIL NA-SPC IS commercially available? B->C D Yes C->D Yes E No C->E No J Proceed with Quantitative Analysis D->J F Select a Structurally Similar SIL Internal Standard E->F G Options: - SIL Sphingomyelin - SIL N-acetyl-sphingosine - SIL Phosphatidylcholine F->G H Validate the Chosen Internal Standard G->H I Criteria: - Co-elution with NA-SPC - Similar ionization efficiency - Accurate correction for matrix effects H->I I->J

Caption: Workflow for selecting an internal standard for NA-SPC analysis.

Signaling Pathway Context of NA-SPC

sphingolipid_pathway cluster_synthesis De Novo Synthesis & Salvage cluster_signaling Signaling Molecules Ceramide Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SM synthase Sphingomyelin->Ceramide Sphingomyelinase SPC Sphingosylphosphorylcholine Sphingomyelin->SPC Deacylase Activity (hypothesized) NASPC N-Acetylsphingosyl- phosphorylcholine (NA-SPC) SPC->NASPC N-acetyltransferase

Caption: Simplified metabolic context of NA-SPC synthesis.

References

Technical Support Center: Manipulation of N-Acetylsphingosylphosphorylcholine (Sphingomyelin) Levels in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manipulate N-Acetylsphingosylphosphorylcholine (more commonly known as sphingomyelin, SM) levels in cell culture experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered when attempting to alter cellular sphingomyelin levels.

Issue Possible Cause Suggested Solution
No significant decrease in sphingomyelin levels after treatment with an inhibitor. Inhibitor Inactivity: The inhibitor may be degraded or used at a suboptimal concentration.Verify the inhibitor's activity and expiration date. Perform a dose-response experiment to determine the optimal concentration for your cell line. For example, with D609, a commonly used inhibitor of sphingomyelin synthase, concentrations can be optimized to achieve a significant decrease in cellular SMS activity[1].
Cell Line Resistance: The cell line may have intrinsic resistance or compensatory mechanisms.Consider using siRNA to directly target and knockdown the expression of sphingomyelin synthases (SMS1 and SMS2)[1][2]. This provides a more targeted approach to reducing SM levels.
Significant cell death observed after manipulating sphingomyelin levels. Ceramide Accumulation: Inhibition of sphingomyelin synthesis leads to an accumulation of its precursor, ceramide, which is a pro-apoptotic lipid[3][4].Monitor ceramide levels in parallel with sphingomyelin. If ceramide levels are too high, consider reducing the concentration of the SMS inhibitor or the duration of treatment. Knockdown of SMS1, but not SMS2, has been shown to cause a significant increase in ceramide levels in some cell lines[1][2].
Disruption of Membrane Integrity: Sphingomyelin is a critical component of the plasma membrane and lipid rafts[1][2]. A drastic reduction can compromise membrane function.Aim for a partial rather than a complete depletion of sphingomyelin. A 20% and 11% decrease in SM levels were achieved with SMS1 and SMS2 siRNA treatment, respectively, in one study[1][2].
Difficulty in accurately quantifying changes in sphingomyelin levels. Inadequate Lipid Extraction: The protocol used may not efficiently extract sphingolipids.Utilize a well-established lipid extraction method, such as the Bligh and Dyer method, to ensure complete extraction of cellular lipids.
Insensitive Quantification Method: The detection method may lack the sensitivity to detect subtle changes.Employ a sensitive analytical technique such as liquid chromatography-mass spectrometry (LC-MS/MS) for accurate quantification of sphingomyelin and ceramide species[4]. Alternatively, metabolic labeling with a radioactive precursor like [14C]-L-serine can be used to trace the synthesis of new sphingomyelin[1][2].
Unexpected changes in other lipid species. Interconnectedness of Lipid Metabolism: Manipulating one part of the sphingolipid pathway can have downstream effects on other lipids like diacylglycerol (DAG)[1][2].Broaden the lipidomic analysis to include other relevant lipid classes to get a comprehensive understanding of the metabolic rewiring in response to the experimental manipulation.

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway for synthesizing this compound (sphingomyelin)?

A1: The primary and final step in sphingomyelin synthesis is catalyzed by the enzyme sphingomyelin synthase (SMS). SMS transfers a phosphocholine head group from phosphatidylcholine (PC) to ceramide, resulting in the formation of sphingomyelin and diacylglycerol (DAG)[3][5]. There are two main isoforms of this enzyme, SMS1 and SMS2, which are localized in the Golgi apparatus and the plasma membrane, respectively[6][7].

Q2: How can I decrease cellular sphingomyelin levels?

A2: You can decrease cellular sphingomyelin levels using two main approaches:

  • Chemical Inhibition: Use inhibitors of sphingomyelin synthase, such as D609 (tricyclodecan-9-yl-xanthogenate), which has been shown to significantly decrease cellular SMS activity and sphingomyelin levels in a dose-dependent manner[1][2].

  • Genetic Inhibition: Employ RNA interference (siRNA) to specifically knockdown the expression of SGMS1 and SGMS2, the genes encoding for SMS1 and SMS2. This approach has been demonstrated to effectively reduce sphingomyelin levels[1][2].

Q3: How can I increase cellular sphingomyelin levels?

A3: Increasing cellular sphingomyelin levels is more challenging than decreasing them. Potential strategies include:

  • Exogenous Sphingomyelin: Supplementing the cell culture medium with sphingomyelin-based liposomes has been shown to increase the cellular content of ceramides, the precursors to sphingomyelin, by upregulating the expression of enzymes involved in ceramide metabolism[8]. This suggests a potential route to indirectly boost sphingomyelin levels.

  • Overexpression of Sphingomyelin Synthase: Overexpressing SMS1 or SMS2 could potentially drive the conversion of ceramide to sphingomyelin, thereby increasing its cellular concentration.

Q4: What is the relationship between ceramide and sphingomyelin?

A4: Ceramide and sphingomyelin exist in a dynamic balance often referred to as the "ceramide/sphingomyelin rheostat"[3]. Ceramide is the direct precursor for sphingomyelin synthesis. Conversely, the breakdown of sphingomyelin by the enzyme sphingomyelinase (SMase) generates ceramide[3]. This balance is crucial for cell fate, as high sphingomyelin levels are associated with cell proliferation and survival, while high ceramide levels are linked to apoptosis and cell cycle arrest[3][9].

Q5: How do serum levels in the culture medium affect sphingomyelin metabolism?

A5: Serum contains various growth factors and lipids that can influence sphingolipid metabolism. Serum deprivation has been shown to induce apoptosis and is associated with an activation of nuclear sphingomyelinase and an inhibition of sphingomyelin synthase, leading to an increase in the nuclear ceramide pool[10]. Therefore, altering serum concentrations in your culture medium can be a method to manipulate the ceramide/sphingomyelin balance.

Signaling Pathways and Experimental Workflows

Sphingomyelin_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation cluster_inhibitors Inhibition Ceramide Ceramide SMS Sphingomyelin Synthase (SMS1/2) Ceramide->SMS PC Phosphatidylcholine PC->SMS SM N-Acetylsphingosyl- phosphorylcholine (Sphingomyelin) SMS->SM DAG Diacylglycerol SMS->DAG SM_deg N-Acetylsphingosyl- phosphorylcholine (Sphingomyelin) SMase Sphingomyelinase (SMase) SM_deg->SMase Ceramide_deg Ceramide SMase->Ceramide_deg Phosphocholine Phosphocholine SMase->Phosphocholine D609 D609 D609->SMS siRNA siRNA (SGMS1/2) siRNA->SMS

Caption: Metabolic pathway of this compound (Sphingomyelin).

Experimental_Workflow start Start: Cell Culture treatment Treatment (e.g., SMS inhibitor, siRNA) start->treatment harvest Cell Harvesting treatment->harvest extraction Lipid Extraction harvest->extraction analysis Quantification (LC-MS/MS or Radioactive Labeling) extraction->analysis data Data Analysis analysis->data

Caption: General workflow for analyzing changes in sphingomyelin levels.

Experimental Protocols

1. Protocol: siRNA-Mediated Knockdown of Sphingomyelin Synthase (SMS)

  • Objective: To decrease cellular sphingomyelin levels by reducing the expression of SMS1 and SMS2.

  • Materials:

    • Cultured cells (e.g., HeLa, Huh7)

    • siRNA targeting human SGMS1 and SGMS2 (and a non-targeting control siRNA)

    • Lipofectamine RNAiMAX or similar transfection reagent

    • Opti-MEM I Reduced Serum Medium

    • Complete cell culture medium

    • 6-well plates

  • Procedure:

    • Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

    • On the day of transfection, dilute the siRNA duplexes in Opti-MEM I medium. In a separate tube, dilute the Lipofectamine RNAiMAX in Opti-MEM I.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX and incubate for 5 minutes at room temperature to allow for complex formation.

    • Add the siRNA-lipid complexes to the cells in each well.

    • Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

    • After incubation, harvest the cells for downstream analysis (e.g., RNA extraction for qPCR to confirm knockdown, lipid extraction for sphingomyelin quantification). Reference: This protocol is adapted from methodologies described in studies using siRNA to inhibit SMS[1][2].

2. Protocol: Quantification of Sphingomyelin by LC-MS/MS

  • Objective: To accurately measure the amount of sphingomyelin in cultured cells.

  • Materials:

    • Cell pellet

    • Internal standards (e.g., C12-sphingomyelin)

    • Chloroform

    • Methanol

    • Water

    • LC-MS/MS system

  • Procedure:

    • Lipid Extraction (Bligh and Dyer method): a. To a cell pellet, add a mixture of chloroform:methanol (1:2, v/v) containing the internal standard. b. Vortex thoroughly and incubate on ice for 30 minutes. c. Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. d. Vortex and centrifuge to separate the phases. e. Collect the lower organic phase containing the lipids. f. Dry the lipid extract under a stream of nitrogen.

    • LC-MS/MS Analysis: a. Reconstitute the dried lipid extract in a suitable solvent for injection (e.g., methanol). b. Inject the sample into the LC-MS/MS system. c. Separate the lipid species using a C18 reverse-phase column. d. Detect and quantify the different sphingomyelin species using multiple reaction monitoring (MRM) in positive ion mode. Reference: This is a generalized protocol based on standard lipidomic analysis techniques[4].

References

Advanced purification techniques for chemically synthesized N-Acetylsphingosylphosphorylcholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the advanced purification of chemically synthesized N-Acetylsphingosylphosphorylcholine (Synthetic Sphingomyelin). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the challenges of purifying this amphipathic biomolecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary impurities in chemically synthesized this compound typically arise from several sources:

  • Stereoisomers: The synthesis can produce diastereomers, particularly the L-threo isomer, in addition to the desired D-erythro form. These isomers often exhibit very similar chromatographic behavior, making separation challenging.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave residual N-acyl-sphingosine (ceramide) or phosphocholine precursors in the final mixture.

  • Side-Products from Phosphorylation: The phosphorylation step can generate byproducts, including symmetrical pyrophosphates or incompletely reacted intermediates.

  • Acyl Chain Variants: If the N-acylation step is not perfectly controlled, impurities with different acyl chain lengths may be present.

  • Degradation Products: The molecule can be susceptible to hydrolysis under harsh acidic or basic conditions used during workup, leading to the formation of ceramides or lysosphingomyelin.

Q2: I am observing a double spot for my purified product on HPTLC plates. What could be the cause?

A2: A double band pattern for sphingomyelin on High-Performance Thin-Layer Chromatography (HPTLC) is a frequently observed phenomenon and can be attributed to several factors:

  • Acyl Chain Heterogeneity: Sphingomyelins with different N-linked acyl chain lengths will have different Rf values. Longer acyl chains tend to have higher Rf values.[1]

  • Diastereomers: Racemic sphingomyelin mixtures will often resolve into two spots, with the D-erythro isomer typically in the lower band and the L-threo isomer in the upper band.[1]

  • Long-Chain Base Composition: The presence of sphinganine (dihydrosphingosine) in addition to sphingosine as the backbone can also lead to band splitting.[1]

Q3: My purified this compound shows poor solubility in common organic solvents for subsequent experiments. What can I do?

A3: Sphingolipids, including this compound, have limited solubility in many common solvents. A universal solvent system for analytical purposes is a mixture of chloroform/methanol/water. For biological applications where toxicity is a concern, several methods can be employed to improve solubility, such as forming complexes with bovine serum albumin (BSA) or using co-solvent systems like ethanol/dodecane.[2] Mild heating and sonication can also aid in dissolution.

Q4: Can I use techniques other than chromatography for purification?

A4: Yes, for large-scale and GMP-compliant processes, non-chromatographic methods are often preferred to reduce complexity and cost.

  • Crystallization/Recrystallization: This is a highly effective method for achieving high purity if suitable solvent conditions can be identified. It is a preferred method for scalable purification of synthetic lipids.

  • Liquid-Liquid Extraction: This can be used to remove certain impurities based on their differential solubility in immiscible solvent systems.

  • Filtration over Silica Gel: This can be a simpler and more scalable alternative to column chromatography for removing more polar or less polar impurities.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the purification of chemically synthesized this compound.

Issue 1: Poor Separation and Peak Tailing in Reversed-Phase HPLC

Symptoms:

  • Broad, asymmetric peaks with a pronounced tail.

  • Co-elution of the desired product with closely related impurities.

  • Poor resolution between stereoisomers or acyl chain variants.

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with Silica Support The basic amine in the phosphocholine headgroup can interact with residual acidic silanol groups on the silica-based stationary phase. Solution: Use a highly end-capped column. Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the silanol groups.
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of the molecule, both ionized and non-ionized forms can exist, leading to peak distortion. Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.
Analyte Aggregation The amphipathic nature of the molecule can lead to aggregation in the mobile phase, causing peak broadening and tailing. Solution: Decrease the sample concentration. Add a small percentage of a chaotropic agent or an organic modifier to the mobile phase to disrupt aggregation.
Column Overload Injecting too much sample can saturate the stationary phase. Solution: Reduce the injection volume or dilute the sample.
Issue 2: Low Yield After Silica Gel Column Chromatography

Symptoms:

  • A significantly lower than expected amount of purified product is recovered after column chromatography.

Possible Causes and Solutions:

Possible Cause Solution
Irreversible Adsorption to Silica The polar phosphocholine headgroup can interact very strongly with the acidic silica gel, leading to irreversible binding. Solution: Deactivate the silica gel by pre-treating it with a small amount of a polar solvent like methanol or by adding a small percentage of a weak base (e.g., triethylamine or pyridine) to the eluent.
Inappropriate Eluent Polarity The eluent may not be polar enough to effectively desorb the highly polar product from the stationary phase. Solution: Gradually increase the polarity of the mobile phase using a gradient elution. A common solvent system is a gradient of methanol in chloroform.
Product Precipitation on the Column The product may have low solubility in the mobile phase, causing it to precipitate at the top of the column. Solution: Ensure the sample is fully dissolved in the initial mobile phase before loading. Consider using a stronger loading solvent or a solid-phase loading technique where the sample is adsorbed onto a small amount of silica gel before being added to the column.

Quantitative Data Summary

The following table summarizes quantitative data from a representative advanced purification method for sphingomyelin.

Purification Method Stationary Phase Mobile Phase Purity Achieved Reference
Reversed-Phase Column ChromatographyODS (Octadecyl-silica)Methanol>98%[3]

Experimental Protocols

Protocol 1: Advanced Purification by Reversed-Phase Flash Chromatography

This protocol is adapted for the purification of chemically synthesized this compound, leveraging a reversed-phase methodology for enhanced separation of nonpolar impurities.

1. Materials and Equipment:

  • Crude synthetic this compound

  • ODS (C18) flash chromatography column

  • HPLC-grade methanol

  • Flash chromatography system with a UV detector or Evaporative Light Scattering Detector (ELSD)

  • Rotary evaporator

2. Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of methanol. If solubility is low, a small amount of chloroform can be added, but ensure the final solution is miscible with the mobile phase.

  • Column Equilibration: Equilibrate the ODS column with 100% methanol for at least 3 column volumes or until a stable baseline is achieved on the detector.

  • Sample Loading: Load the dissolved sample onto the column.

  • Elution: Elute the column with 100% methanol at an appropriate flow rate. Monitor the elution profile using the detector. This compound should elute as a major peak. Less polar impurities will elute earlier, while more polar impurities will be retained longer.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Purity Analysis: Analyze the purity of the collected fractions using HPTLC or analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound. A patent utilizing this method reported achieving a purity of over 98%.[3]

Protocol 2: Purity Assessment by High-Performance Thin-Layer Chromatography (HPTLC)

1. Materials and Equipment:

  • HPTLC silica gel plates

  • Purified this compound

  • Developing chamber

  • Mobile Phase: Chloroform/Methanol/Acetic Acid/Water (25:15:4:2, v/v/v/v)[1]

  • Visualization Reagent: Molybdenum blue spray reagent (for phospholipids) or 10% sulfuric acid in ethanol followed by charring.

2. Procedure:

  • Sample Application: Dissolve a small amount of the purified product in a chloroform/methanol (2:1) mixture. Spot a small volume (1-2 µL) onto the HPTLC plate.

  • Development: Place the plate in a developing chamber pre-saturated with the mobile phase. Allow the solvent front to migrate up the plate until it is approximately 1 cm from the top.

  • Drying: Remove the plate from the chamber and allow it to dry completely in a fume hood.

  • Visualization:

    • Molybdenum Blue: Spray the plate with the molybdenum blue reagent. Phospholipids will appear as blue spots.

    • Sulfuric Acid/Charring: Spray the plate with 10% sulfuric acid in ethanol and heat on a hot plate until brown/black spots appear.

  • Analysis: Examine the plate for the presence of a single spot at the expected Rf value for this compound. The presence of multiple spots indicates impurities.

Visualizations

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude N-Acetyl- sphingosylphosphorylcholine dissolve Dissolve in Methanol crude->dissolve load Load onto C18 Flash Column dissolve->load elute Elute with Methanol load->elute collect Collect Fractions elute->collect hptlc HPTLC Purity Check collect->hptlc combine Combine Pure Fractions hptlc->combine If Pure evaporate Solvent Evaporation combine->evaporate product Pure Product (>98%) evaporate->product

Caption: Workflow for Reversed-Phase Flash Chromatography Purification.

troubleshooting_logic start Peak Tailing in Reversed-Phase HPLC? cause1 Secondary Interactions with Silica? start->cause1 Yes cause2 Analyte Aggregation? start->cause2 No solution1 Use End-Capped Column or Add TEA to Mobile Phase cause1->solution1 solution2 Decrease Sample Concentration or Add Organic Modifier cause2->solution2 cause3 Inappropriate Mobile Phase pH? cause2->cause3 No solution3 Adjust pH to be >2 units away from pKa cause3->solution3 cause4 Column Overload? cause3->cause4 No solution4 Reduce Injection Volume or Dilute Sample cause4->solution4

Caption: Troubleshooting Logic for HPLC Peak Tailing Issues.

References

Validation & Comparative

A Comparative Lipidomics Study of N-Acetylsphingosylphosphorylcholine in Healthy Versus Diseased Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Publication Type: Comparison Guide Target Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetylsphingosylphosphorylcholine (NAc-SPC) is a member of the sphingolipid class of lipids, which are integral components of cell membranes and play crucial roles in signal transduction.[1] Alterations in sphingolipid metabolism have been implicated in a variety of diseases, making them important targets for therapeutic development. This guide provides a comparative lipidomic analysis of NAc-SPC levels in healthy versus diseased tissue, offering insights into its potential role as a biomarker and therapeutic target. The data presented herein is from a hypothetical study designed to illustrate the application of modern lipidomic techniques in disease-oriented research.

Quantitative Data Summary

The following tables summarize the quantitative data from a comparative lipidomics analysis of NAc-SPC in healthy and diseased tissue samples. The data was obtained using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: this compound (NAc-SPC) Levels in Healthy vs. Diseased Tissue

Tissue TypeConditionNAc-SPC Concentration (pmol/mg tissue)p-value
LiverHealthy15.8 ± 2.1<0.01
LiverDiseased (NASH)32.5 ± 4.5
BrainHealthy25.2 ± 3.7<0.05
BrainDiseased (Alzheimer's)18.9 ± 2.9
ColonHealthy10.1 ± 1.5<0.01
ColonDiseased (Colorectal Cancer)2.3 ± 0.8

Table 2: Relative Abundance of Related Sphingolipids

Lipid SpeciesHealthy Liver (%)Diseased Liver (NASH) (%)Healthy Brain (%)Diseased Brain (Alzheimer's) (%)Healthy Colon (%)Diseased Colon (Colorectal Cancer) (%)
Sphingomyelin (SM)45.338.155.260.135.848.2
Ceramide (Cer)10.218.58.912.312.18.5
Sphingosine-1-phosphate (S1P)5.13.27.35.14.52.1
NAc-SPC2.85.94.12.91.80.4

Experimental Protocols

Lipid Extraction from Tissue Samples

A modified Bligh-Dyer method was used for the extraction of total lipids from tissue homogenates.[2]

  • Homogenization: 100 mg of frozen tissue was homogenized in 1 mL of ice-cold phosphate-buffered saline (PBS).

  • Internal Standard Spiking: A known amount of a suitable internal standard (e.g., C17-Ceramide) was added to the homogenate.[3]

  • Solvent Addition: To the homogenate, 3.75 mL of a chloroform:methanol (1:2, v/v) mixture was added.[4] The mixture was vortexed for 1 minute to ensure a single phase.

  • Phase Separation: 1.25 mL of chloroform was added and the mixture was vortexed for 30 seconds. Following this, 1.25 mL of deionized water was added and the mixture was vortexed again for 30 seconds to induce phase separation.[4]

  • Lipid Collection: The sample was centrifuged at 2000 x g for 10 minutes to separate the phases. The lower organic phase, containing the lipids, was carefully collected using a glass Pasteur pipette.

  • Drying and Reconstitution: The collected organic phase was dried under a gentle stream of nitrogen gas. The dried lipid extract was then reconstituted in a suitable solvent for LC-MS/MS analysis, such as methanol.[2]

LC-MS/MS Analysis of NAc-SPC

The quantification of NAc-SPC and other sphingolipids was performed using an ultrahigh-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (UHPLC-MS/MS).[5]

  • Chromatographic Separation: A C18 reverse-phase column was used for the separation of lipid species.

  • Mobile Phases: The mobile phases consisted of (A) water with 0.1% formic acid and (B) acetonitrile:isopropanol (50:50, v/v) with 0.1% formic acid.

  • Gradient Elution: A gradient was run to separate the lipids over a total run time of 20 minutes.

  • Mass Spectrometry: The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) was used for the quantification of target lipids, with specific precursor-to-product ion transitions for each lipid species.[6] For NAc-SPC, the fragmentation of the [M+H]+ ion would be monitored.[5]

Visualizations

Signaling Pathway

G Hypothetical NAc-SPC Signaling Pathway NAc_SPC NAc-SPC GPCR G-Protein Coupled Receptor (GPCR) NAc_SPC->GPCR Binds to G_alpha Gαq/11 GPCR->G_alpha Activates PLC Phospholipase C (PLC) G_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Proliferation, Inflammation) Ca_release->Downstream PKC->Downstream

Caption: A potential signaling pathway for this compound.

Experimental Workflow

G Lipidomics Experimental Workflow Tissue Tissue Sample (Healthy or Diseased) Homogenization Homogenization Tissue->Homogenization Extraction Lipid Extraction (Bligh-Dyer) Homogenization->Extraction Add Internal Standard LC_MS LC-MS/MS Analysis Extraction->LC_MS Dried & Reconstituted Lipid Extract Data_Analysis Data Analysis LC_MS->Data_Analysis Results Quantitative Results & Interpretation Data_Analysis->Results

Caption: Overview of the experimental workflow for comparative lipidomics.

Discussion

The hypothetical data presented in this guide illustrates significant alterations in NAc-SPC levels across different diseased states. The observed increase in NAc-SPC in a liver disease model (NASH) and a decrease in the context of neurodegeneration (Alzheimer's) and cancer (colorectal cancer) suggests a complex, tissue-specific role for this lipid. These findings underscore the importance of comprehensive lipid profiling in understanding disease mechanisms.[7] The presented experimental protocols provide a robust framework for researchers to conduct similar comparative lipidomics studies.[8] Further investigation into the specific signaling pathways modulated by NAc-SPC, such as the proposed GPCR-mediated pathway, is warranted to elucidate its precise biological functions and validate its potential as a therapeutic target.

References

Distinguishing the functional roles of N-Acetylsphingosylphosphorylcholine from other sphingolipids.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Acetylsphingosylphosphorylcholine (NAc-SPC) and other key sphingolipids, including Sphingomyelin (SM), Ceramide (Cer), Sphingosine-1-Phosphate (S1P), and Sphingosylphosphorylcholine (SPC). It aims to delineate their distinct functional roles in critical cellular processes by presenting available experimental data, detailed methodologies, and signaling pathway visualizations.

Introduction to Sphingolipids

Sphingolipids are a class of lipids that are integral components of eukaryotic cell membranes and play crucial roles in signal transduction and cell regulation.[1] Their metabolic interplay, often referred to as the "sphingolipid rheostat," determines cell fate by balancing signals for survival, proliferation, apoptosis, and inflammation.[1][2] This guide focuses on the unique characteristics of NAc-SPC in contrast to its more extensively studied counterparts.

While the biological functions of many sphingolipids are well-documented, this compound (NAc-SPC) remains a less-explored molecule. The primary available evidence, stemming from a pivotal 1992 study, suggests a unique functional role for NAc-SPC, distinguishing it from other sphingolipids by its Platelet-Activating Factor (PAF)-like activity.[3] This guide will leverage this key finding to draw functional distinctions and provide a framework for future research.

Comparative Functional Roles of Sphingolipids

The diverse functions of sphingolipids are summarized in the table below, highlighting the pro-apoptotic and anti-proliferative roles of ceramide, the pro-survival and pro-proliferative functions of S1P, the mitogenic and inflammatory roles of SPC, the structural role of sphingomyelin, and the unique PAF-like activity of NAc-SPC.

SphingolipidPrimary Functional RolesKey Signaling Pathways
This compound (NAc-SPC) PAF-like activity: Induces platelet aggregation and glycogenolysis.[3]Binds to Platelet-Activating Factor (PAF) receptors, leading to G-protein activation, and subsequent stimulation of Phospholipase C (PLC) and Protein Kinase C (PKC).[3][4]
Sphingomyelin (SM) Structural component of cell membranes: Particularly abundant in the myelin sheath of nerve cells.[5] Also serves as a precursor for ceramide generation.[5]Primarily structural, but its hydrolysis initiates the sphingomyelin-ceramide signaling cascade.[5]
Ceramide (Cer) Pro-apoptotic and anti-proliferative: A central molecule in cellular stress responses, inducing cell cycle arrest and programmed cell death.[6]Activates protein phosphatases (e.g., PP1, PP2A), protein kinases (e.g., JNK), and caspases. Can form channels in the mitochondrial outer membrane.[6]
Sphingosine-1-Phosphate (S1P) Pro-survival and pro-proliferative: Promotes cell growth, migration, and angiogenesis, while inhibiting apoptosis.[7][8]Binds to a family of five G-protein coupled receptors (S1PR1-5), activating downstream pathways such as PI3K/Akt, MAPK/ERK, and Rac.[7]
Sphingosylphosphorylcholine (SPC) Mitogenic and pro-inflammatory: Stimulates cell proliferation in various cell types and can act as a pro-inflammatory mediator.[5]Activates G-protein coupled receptors (including some S1P receptors), leading to increased intracellular calcium, and activation of MAPK/ERK and PI3K/Akt pathways.[5]

Signaling Pathways

The signaling pathways of these sphingolipids are complex and interconnected. Below are graphical representations of their primary signaling cascades.

NAc_SPC_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling NAc_SPC NAc-SPC PAF_R PAF Receptor NAc_SPC->PAF_R Binds G_Protein Gq/11 PAF_R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cell_Response Cellular Responses (Platelet Aggregation, Glycogenolysis) PKC->Cell_Response Leads to

Proposed signaling pathway for this compound (NAc-SPC).

Sphingolipid_Signaling_Comparison cluster_Cer Ceramide Signaling cluster_S1P S1P Signaling Stress Cellular Stress Cer Ceramide Stress->Cer PP2A PP2A Cer->PP2A JNK JNK Cer->JNK Mitochondria Mitochondria Cer->Mitochondria Apoptosis_Cer Apoptosis PP2A->Apoptosis_Cer JNK->Apoptosis_Cer Mitochondria->Apoptosis_Cer S1P S1P S1PR S1P Receptors (S1PR1-5) S1P->S1PR PI3K_Akt PI3K/Akt S1PR->PI3K_Akt MAPK_ERK MAPK/ERK S1PR->MAPK_ERK Proliferation_S1P Cell Proliferation & Survival PI3K_Akt->Proliferation_S1P MAPK_ERK->Proliferation_S1P

Simplified signaling pathways for Ceramide and S1P.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below. These protocols serve as a starting point for researchers aiming to compare the functional roles of different sphingolipids.

Platelet Aggregation Assay

Objective: To measure the ability of a sphingolipid to induce platelet aggregation.

Materials:

  • Washed rabbit or human platelets

  • Test sphingolipid (e.g., NAc-SPC) and control sphingolipids

  • Platelet-Activating Factor (PAF) as a positive control

  • Platelet aggregometer

  • Tyrode's buffer (pH 7.4)

  • [³H]serotonin (for release studies)

Procedure:

  • Prepare washed platelets from fresh blood samples.

  • Resuspend platelets in Tyrode's buffer to a final concentration of 3-5 x 10⁸ cells/mL.

  • Pre-warm the platelet suspension to 37°C in the aggregometer cuvette with stirring.

  • Add the test sphingolipid at various concentrations (e.g., 10⁻⁸ to 10⁻⁶ M).

  • Record the change in light transmittance for 5-10 minutes to measure aggregation.

  • For serotonin release, pre-label platelets with [³H]serotonin. After stimulation with the sphingolipid, centrifuge the platelets and measure the radioactivity in the supernatant.

Glycogenolysis Assay

Objective: To determine the effect of a sphingolipid on glycogen breakdown.

Materials:

  • Isolated hepatocytes or a suitable cell line (e.g., Tetrahymena pyriformis)[3]

  • [U-¹⁴C]glucose

  • Test sphingolipid (e.g., NAc-SPC) and control sphingolipids

  • Glycogen hydrolysis buffer

  • Scintillation counter

Procedure:

  • Culture cells to the desired confluency.

  • Label the intracellular glycogen pool by incubating the cells with [U-¹⁴C]glucose for a defined period (e.g., 2 hours).

  • Wash the cells to remove unincorporated radiolabel.

  • Incubate the cells with the test sphingolipid at various concentrations for different time points.

  • Lyse the cells and precipitate the glycogen.

  • Measure the radioactivity in the glycogen precipitate using a scintillation counter. A decrease in radioactivity compared to the control indicates glycogenolysis.

Cell Viability/Proliferation Assay (MTT Assay)

Objective: To assess the effect of a sphingolipid on cell viability and proliferation.

Materials:

  • Cell line of interest (e.g., fibroblasts, cancer cell lines)

  • 96-well cell culture plates

  • Test sphingolipid and control sphingolipids

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test sphingolipid for the desired duration (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Cytokine Release Assay (ELISA)

Objective: To quantify the release of pro-inflammatory or anti-inflammatory cytokines in response to a sphingolipid.

Materials:

  • Immune cells (e.g., macrophages, peripheral blood mononuclear cells)

  • 24-well cell culture plates

  • Test sphingolipid and control sphingolipids

  • LPS (lipopolysaccharide) as a pro-inflammatory stimulus

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

  • Microplate reader

Procedure:

  • Plate the immune cells in a 24-well plate and allow them to acclimate.

  • Pre-treat the cells with the test sphingolipid for a specified time.

  • Stimulate the cells with LPS (if investigating anti-inflammatory effects) or the sphingolipid alone (for pro-inflammatory effects).

  • Incubate for a suitable period (e.g., 4-24 hours) to allow for cytokine production and release.

  • Collect the cell culture supernatant.

  • Quantify the concentration of the cytokine in the supernatant using the specific ELISA kit according to the manufacturer's instructions.

Conclusion

This compound presents a unique functional profile among sphingolipids, primarily characterized by its PAF-like activities.[3] This distinguishes it from the well-established roles of ceramide in apoptosis, S1P in cell survival and proliferation, and the structural functions of sphingomyelin. The provided experimental protocols offer a framework for researchers to further investigate and quantify these differences. The distinct signaling pathway of NAc-SPC, likely mediated through PAF receptors, opens new avenues for research in areas where PAF is implicated, such as inflammation and thrombosis. Further studies are warranted to explore the endogenous synthesis and broader physiological and pathological roles of NAc-SPC.

References

Illuminating Protein-Lipid Interactions: A Comparative Guide to Confirming N-Acetylsphingosylphosphorylcholine Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the interaction between a protein of interest and N-Acetylsphingosylphosphorylcholine (sphingomyelin, SM) is a critical step in elucidating cellular signaling pathways and identifying potential therapeutic targets. This guide provides a comprehensive comparison of key methodologies, presenting supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate techniques.

This guide delves into a range of biophysical and cellular techniques, offering a comparative analysis of their principles, strengths, and limitations. The objective is to provide a clear framework for designing and executing experiments to robustly characterize protein-SM interactions.

Quantitative Data Summary: A Comparative Overview

Table 1: Equilibrium Dissociation Constants (Kd) for Protein-Sphingomyelin Interactions

ProteinMethodKd (M)Notes
LyseninSurface Plasmon Resonance (SPR)5.3 x 10-9[1]Interaction with membrane surfaces composed of sphingomyelin.[1]
Lysenin (N-terminal truncation mutant)Not Specified1.9 x 10-7[2]C-terminal binding site is sufficient for SM binding.[2]
Equinatoxin II (EqtII)Surface Plasmon Resonance (SPR)7.5 x 10-9[2]Specific binding to sphingomyelin.[2]
NakanoriNot Specified1.4 x 10-7[2]High affinity for SM/Cholesterol membranes.[2]

Table 2: Stoichiometry of Protein-Sphingomyelin Interactions

ProteinMethodStoichiometry (Protein:Lipid)Notes
LyseninIsothermal Titration Calorimetry (ITC)1:5-6Indicates that SM may form clusters of >5-6 molecules to which Lysenin binds.[2]

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following visualizations, created using the DOT language, illustrate a key signaling pathway involving sphingomyelin and a typical experimental workflow.

Sphingomyelin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SM Sphingomyelin (N-Acetylsphingosyl- phosphorylcholine) Ceramide Ceramide SM->Ceramide Hydrolysis Ceramide->SM Synthesis Sphingosine Sphingosine Ceramide->Sphingosine Apoptosis Apoptosis Ceramide->Apoptosis Induces S1P Sphingosine-1-Phosphate (S1P) Proliferation Cell Proliferation & Survival S1P->Proliferation Promotes DAG Diacylglycerol (DAG) PKC Protein Kinase C (PKC) DAG->PKC Activates Sphingosine->S1P SMase Sphingomyelinase (SMase) SMase->SM SMS Sphingomyelin Synthase (SMS) SMS->Ceramide SMS->DAG Produces Ceramidase Ceramidase Ceramidase->Ceramide SphK Sphingosine Kinase (SphK) SphK->Sphingosine

Sphingomyelin Signaling Pathway

Experimental_Workflow_Protein_Lipid_Interaction cluster_screening Initial Screening cluster_validation In Vitro Validation & Quantification cluster_structural Structural Characterization cluster_cellular Cellular Context PLO Protein-Lipid Overlay Assay (e.g., Sphingo Strips) Liposome Liposome Preparation (with SM) PLO->Liposome Positive Hit Photocrosslinking Photo-crosslinking with SM analogs PLO->Photocrosslinking Validate in vivo Cosedimentation Co-sedimentation Assay Liposome->Cosedimentation Qualitative Binding SPR Surface Plasmon Resonance (SPR) Liposome->SPR Quantitative Kinetics & Affinity ITC Isothermal Titration Calorimetry (ITC) Liposome->ITC Thermodynamics Fluorescence Fluorescence Spectroscopy Liposome->Fluorescence Binding Affinity NMR NMR Spectroscopy SPR->NMR Detailed Interaction Site ITC->NMR Xray X-ray Crystallography NMR->Xray High-resolution Structure

Experimental Workflow

Detailed Experimental Protocols

Here, we provide detailed methodologies for key experiments cited in this guide.

Protein-Lipid Overlay Assay

This qualitative method is excellent for initial screening to identify potential interactions between a protein and a panel of lipids, including sphingomyelin.

Materials:

  • Nitrocellulose or PVDF membrane (e.g., Echelon Biosciences Sphingo Strips)

  • This compound (Sphingomyelin) and other control lipids

  • Purified protein of interest (with an epitope tag, e.g., GST, His)

  • Blocking buffer (e.g., 3% fatty acid-free BSA in TBST)

  • Primary antibody against the epitope tag

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Protocol:

  • Lipid Spotting: If not using pre-spotted membranes, dissolve lipids in an appropriate solvent (e.g., chloroform/methanol mixture) and spot 1-2 µL onto the membrane. Allow the solvent to evaporate completely.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Protein Incubation: Incubate the membrane with a solution of the purified protein (typically 0.5-1 µg/mL) in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane extensively with TBST (3-5 times for 10 minutes each).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in TBST for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescence reagent and visualize the signal using a suitable imager. A positive signal at the sphingomyelin spot indicates an interaction.

Liposome Co-sedimentation Assay

This assay provides a more quantitative measure of binding by assessing the association of a protein with liposomes (artificial vesicles) containing sphingomyelin.

Materials:

  • This compound (Sphingomyelin) and a carrier lipid (e.g., Phosphatidylcholine, PC)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Purified protein of interest

  • Binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Ultracentrifuge

Protocol:

  • Liposome Preparation:

    • Mix the lipids (e.g., PC and SM at a desired molar ratio) in a glass vial and dry to a thin film under a stream of nitrogen.

    • Further dry the lipid film under vacuum for at least 1 hour.

    • Hydrate the lipid film with binding buffer to a final lipid concentration of 1-5 mg/mL.

    • Create unilamellar vesicles by extruding the lipid suspension through a polycarbonate membrane (e.g., 10-20 passes).

  • Binding Reaction:

    • Incubate the purified protein with the prepared liposomes at room temperature for 30-60 minutes. Include a control with liposomes lacking sphingomyelin.

  • Co-sedimentation:

    • Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C).

  • Analysis:

    • Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposome-bound protein).

    • Analyze both fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the amount of protein in each fraction. Increased protein in the pellet fraction in the presence of sphingomyelin-containing liposomes indicates binding.

Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for real-time quantitative analysis of binding kinetics and affinity.

Materials:

  • SPR instrument (e.g., Biacore)

  • L1 sensor chip (for liposome capture)

  • Prepared liposomes (as in the co-sedimentation assay)

  • Purified protein of interest

  • Running buffer (filtered and degassed)

Protocol:

  • Liposome Immobilization:

    • Equilibrate the L1 sensor chip with running buffer.

    • Inject the liposome suspension over the sensor surface to allow for their capture via hydrophobic interactions with the lipophilic alkyl chains on the chip surface.

  • Binding Analysis:

    • Inject a series of concentrations of the purified protein over the immobilized liposome surface.

    • Monitor the change in the SPR signal (response units, RU) in real-time to observe association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

  • Isothermal titration calorimeter

  • Prepared liposomes or a soluble form of the lipid headgroup

  • Purified protein of interest

  • Dialysis buffer

Protocol:

  • Sample Preparation:

    • Dialyze the protein and the liposome suspension extensively against the same buffer to minimize heat of dilution effects.

    • Degas the samples before loading into the calorimeter.

  • Titration:

    • Load the protein solution into the sample cell and the liposome suspension into the injection syringe.

    • Perform a series of small injections of the liposomes into the protein solution, measuring the heat change after each injection.

  • Data Analysis:

    • Integrate the heat peaks and plot them against the molar ratio of lipid to protein.

    • Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. The entropy (ΔS) can then be calculated.

This guide provides a foundational framework for investigating protein-sphingomyelin interactions. The choice of methods will depend on the specific research question, the available resources, and the properties of the protein of interest. A multi-faceted approach, combining initial screening with quantitative biophysical and cellular validation, will yield the most comprehensive and reliable understanding of these crucial molecular interactions.

References

A comparison of different analytical platforms for the accurate measurement of N-Acetylsphingosylphosphorylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of N-Acetylsphingosylphosphorylcholine (N-ASPC), a key sphingomyelin, is critical for understanding its role in various physiological and pathological processes. The selection of an appropriate analytical platform is a crucial decision that influences the quality and reliability of experimental data. This guide provides an objective comparison of the primary analytical methodologies used for N-ASPC measurement, supported by representative experimental data and detailed protocols.

Overview of Analytical Platforms

The two predominant platforms for the quantification of N-ASPC are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for sphingolipid analysis due to its high sensitivity, specificity, and ability to quantify multiple lipid species simultaneously.[1][2] This technique separates N-ASPC from other components in a complex mixture via liquid chromatography, followed by ionization and detection using a mass spectrometer, which identifies and quantifies the molecule based on its mass-to-charge ratio and fragmentation pattern.[3][4]

  • Enzyme-Linked Immunosorbent Assay (ELISA) is an immunoassay-based technique that utilizes the specific binding of an antibody to N-ASPC.[5] The assay typically involves immobilizing N-ASPC or a capture antibody on a microplate, followed by the addition of a detection antibody conjugated to an enzyme. The enzyme's reaction with a substrate produces a measurable signal, such as a color change, which is proportional to the amount of N-ASPC present.

Data Presentation: Performance Comparison

Performance MetricLC-MS/MSELISAKey Considerations
Limit of Detection (LOD) 0.035 µg/kg to 24 µg/kg9.38 pg/mL to 46.88 pg/mLLC-MS/MS generally offers lower LODs, making it suitable for samples with very low N-ASPC concentrations.[6] ELISA sensitivity can vary significantly between different commercial kits.[7]
Limit of Quantification (LOQ) 0.12 µg/kg to 74 µg/kgVaries by kit, typically in the low ng/mL range.The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[6]
Linearity (R²) >0.99>0.98Both methods can achieve excellent linearity within their respective dynamic ranges.[1]
Accuracy (% Recovery) 90% - 115%80% - 120% (spike and recovery)LC-MS/MS, when using stable isotope-labeled internal standards, generally provides higher accuracy.[8] ELISA accuracy can be affected by matrix effects and cross-reactivity.
Precision (%RSD) <15%<15% (intra-assay), <20% (inter-assay)Both platforms can achieve good precision, but this is highly dependent on the specific instrument, operator, and assay protocol.[9][10]
Specificity High (based on mass and fragmentation)Moderate to High (dependent on antibody)LC-MS/MS is highly specific due to the unique mass fragmentation pattern of the analyte. ELISA specificity relies on the quality of the antibody and can be prone to cross-reactivity with structurally similar molecules.[3]
Throughput Moderate (minutes per sample)High (can analyze many samples in parallel on a 96-well plate)ELISA is generally more suitable for high-throughput screening of a large number of samples.
Cost High (instrumentation and maintenance)Low to Moderate (per sample)The initial investment for an LC-MS/MS system is substantial, while ELISA is more accessible for routine analysis.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results. Below are generalized methodologies for the quantification of N-ASPC using LC-MS/MS and ELISA.

LC-MS/MS Protocol for N-ASPC Quantification

This protocol outlines a typical workflow for the analysis of N-ASPC in a biological matrix such as plasma.

1. Sample Preparation (Lipid Extraction):

  • To 50 µL of plasma, add 10 µL of an appropriate internal standard (e.g., a stable isotope-labeled N-ASPC).

  • Add 1 mL of a cold extraction solvent mixture of chloroform:methanol (2:1, v/v).

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is commonly used for lipidomics.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the lipids.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for N-ASPC and the internal standard.

  • Ion Transitions: Specific m/z transitions for different N-ASPC species (depending on the fatty acid chain length) would be determined and optimized.

4. Data Analysis:

  • Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of N-ASPC standards.

ELISA Protocol for N-ASPC Quantification

This protocol describes a general procedure for a competitive ELISA, a common format for small molecule quantification.

1. Plate Preparation:

  • A microplate is pre-coated with a capture antibody specific for N-ASPC.

2. Standard and Sample Preparation:

  • Prepare a series of N-ASPC standards of known concentrations.

  • Dilute samples as necessary to fall within the dynamic range of the assay.

3. Assay Procedure:

  • Add standards and samples to the wells of the microplate.

  • Add a fixed amount of biotinylated N-ASPC to each well. This will compete with the N-ASPC in the sample for binding to the capture antibody.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate several times to remove unbound reagents.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes. The streptavidin will bind to the biotinylated N-ASPC that is bound to the capture antibody.

  • Wash the plate again to remove unbound streptavidin-HRP.

  • Add a chromogenic substrate (e.g., TMB) to each well. The HRP enzyme will catalyze a color change.

  • Stop the reaction with a stop solution (e.g., sulfuric acid).

4. Data Analysis:

  • Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Generate a standard curve by plotting the absorbance versus the concentration of the standards. The signal intensity will be inversely proportional to the concentration of N-ASPC in the sample.

  • Determine the concentration of N-ASPC in the samples by interpolating their absorbance values on the standard curve.

Mandatory Visualization

To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma) InternalStandard Add Internal Standard BiologicalSample->InternalStandard LipidExtraction Lipid Extraction (e.g., Chloroform/Methanol) InternalStandard->LipidExtraction Drying Dry Down (Nitrogen) LipidExtraction->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition Quantification Quantification (Peak Area Ratio) DataAcquisition->Quantification Results Results Quantification->Results

Caption: General experimental workflow for N-ASPC analysis using LC-MS/MS.

signaling_pathway cluster_sphingolipid Sphingolipid Metabolism SerinePalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine SerinePalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KSR Ceramide Ceramide Sphinganine->Ceramide CerS Sphingomyelin Sphingomyelin (includes N-ASPC) Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin->Ceramide SMase S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK S1P->Sphingosine SPP

Caption: Simplified sphingolipid metabolic pathway showing the position of sphingomyelin.

Conclusion

Both LC-MS/MS and ELISA are powerful techniques for the quantification of this compound. LC-MS/MS offers superior sensitivity, specificity, and accuracy, making it the preferred method for in-depth research and clinical validation where precise measurement is paramount. ELISA, on the other hand, provides a higher-throughput and more cost-effective solution for screening large numbers of samples, although with potential trade-offs in specificity and sensitivity. The choice of analytical platform should be guided by the specific research question, the required level of analytical rigor, sample availability, and budgetary constraints. For reliable and comparable data, it is crucial to perform thorough method validation for the chosen platform and sample matrix.

References

The differential effects of N-Acetylsphingosylphosphorylcholine and Phosphatidylcholine in model membrane studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the differential effects of N-Acetylsphingosylphosphorylcholine (NASPC) and Phosphatidylcholine (PC) in model membrane studies. The information presented is supported by experimental data to assist researchers in selecting the appropriate phospholipid for their specific membrane model applications.

Introduction

This compound (a species of sphingomyelin) and Phosphatidylcholine are two major classes of phospholipids found in eukaryotic cell membranes. While both share a phosphocholine headgroup, their distinct backbone structures—sphingosine for NASPC and glycerol for PC—lead to significant differences in their biophysical properties and biological roles. These differences have profound implications for membrane fluidity, lipid packing, the formation of specialized membrane domains such as lipid rafts, and the initiation of distinct signaling cascades. Understanding these differential effects is crucial for the accurate design and interpretation of studies using model membranes to investigate cellular processes.

Comparative Analysis of Biophysical Properties

The structural differences between NASPC and PC directly translate to distinct biophysical behaviors in model membranes. NASPC, with its sphingosine backbone, contains a hydroxyl group and an amide linkage that can participate in hydrogen bonding, leading to more ordered and tightly packed membranes compared to PC.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from studies comparing the biophysical properties of NASPC (represented by sphingomyelin with a specific acyl chain) and PC with identical or similar acyl chains.

Table 1: Thermotropic Properties of N-Palmitoyl-Sphingomyelin (C16:0-SM) and Dipalmitoylphosphatidylcholine (DPPC) Bilayers

ParameterN-Palmitoyl-Sphingomyelin (C16:0-SM)Dipalmitoylphosphatidylcholine (DPPC)Reference
Main Phase Transition Temperature (Tm)41 °C41.3 °C[1][2]
Transition Enthalpy (ΔH)7.5 kcal/mol8.7 kcal/mol[1][2]

Table 2: Thermotropic Properties of N-Stearoyl-Sphingomyelin (C18:0-SM) and Distearoylphosphatidylcholine (DSPC) Bilayers

ParameterN-Stearoyl-Sphingomyelin (C18:0-SM)Distearoylphosphatidylcholine (DSPC)Reference
Main Phase Transition Temperature (Tm)45 °C54.8 °C[3][4]
Transition Enthalpy (ΔH)6.7 kcal/molNot specified[3]

Table 3: Comparative Effects on Membrane Fluidity (Fluorescence Anisotropy)

Membrane CompositionProbeFluorescence Anisotropy (r)InterpretationReference
DPPCDPHHigher in gel phase, lower in fluid phaseStandard fluidity profile[5][6]
16:0-SMDPHSlightly less ordered than DPPC below TmSimilar but distinct packing[5]
16:0-DHSM (Dihydrosphingomyelin)DPHMore ordered than both DPPC and 16:0-SMIncreased packing due to saturation[5]

Note: Direct quantitative comparison of fluorescence anisotropy ('r' values) for NASPC and PC with identical acyl chains under the same experimental conditions is limited in the literature. The table reflects the general finding that sphingomyelins form more ordered membranes.

Differential Interactions with Cholesterol and Lipid Raft Formation

One of the most significant differences between NASPC and PC lies in their interaction with cholesterol and their propensity to form lipid rafts. The rigid structure of the sphingosine backbone and the hydrogen bonding capabilities of NASPC promote a stronger interaction with cholesterol, leading to the formation of liquid-ordered (lo) phases, which are characteristic of lipid rafts.[7][8] In contrast, the more flexible glycerol backbone of PC results in weaker interactions with cholesterol.[7]

Studies have shown that the acyl chain saturation is a dominant factor in determining the co-localization of phospholipids with cholesterol.[9] Saturated sphingomyelin is a key component for the formation of cholesterol-rich domains.[9]

Differential Roles in Cellular Signaling

The enzymatic hydrolysis of NASPC and PC initiates distinct downstream signaling pathways with diverse cellular outcomes.

This compound (Sphingomyelin) Signaling Pathway

The hydrolysis of sphingomyelin by sphingomyelinase (SMase) yields ceramide, a critical second messenger.[4] Ceramide can then be further metabolized to other bioactive sphingolipids, such as ceramide-1-phosphate (C1P) by the action of ceramide kinase.[10][11] These molecules are involved in a wide array of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[11][12]

Phosphatidylcholine Signaling Pathway

Phosphatidylcholine is a substrate for various phospholipases. Phospholipase C (PLC) hydrolyzes PC to generate diacylglycerol (DAG), a well-known activator of Protein Kinase C (PKC).[8][12] Phospholipase D (PLD) cleaves PC to produce phosphatidic acid (PA), another important lipid second messenger involved in cell proliferation and survival.[13]

Mandatory Visualizations

Signaling Pathways

G Differential Signaling Pathways of NASPC and PC cluster_0 NASPC (Sphingomyelin) Pathway cluster_1 Phosphatidylcholine (PC) Pathway NASPC N-Acetylsphingosyl- phosphorylcholine SMase Sphingomyelinase NASPC->SMase Hydrolysis Ceramide Ceramide SMase->Ceramide CerK Ceramide Kinase Ceramide->CerK Phosphorylation Apoptosis Apoptosis, Cell Cycle Arrest Ceramide->Apoptosis C1P Ceramide-1-Phosphate CerK->C1P Inflammation_C1P Inflammation C1P->Inflammation_C1P PC Phosphatidylcholine PLC Phospholipase C PC->PLC Hydrolysis PLD Phospholipase D PC->PLD Hydrolysis DAG Diacylglycerol PLC->DAG PA Phosphatidic Acid PLD->PA PKC Protein Kinase C DAG->PKC Proliferation Cell Proliferation, Survival PA->Proliferation PKC->Proliferation

Caption: Differential signaling pathways initiated by NASPC and PC hydrolysis.

Experimental Workflow

G General Experimental Workflow for Model Membrane Studies cluster_0 Vesicle Preparation cluster_1 Biophysical Characterization cluster_2 Interaction Studies LipidFilm 1. Lipid Film Formation (NASPC or PC ± Cholesterol) Hydration 2. Hydration LipidFilm->Hydration VesicleFormation 3. Vesicle Formation (e.g., Extrusion) Hydration->VesicleFormation DSC Differential Scanning Calorimetry (DSC) - Phase Transition (Tm, ΔH) VesicleFormation->DSC Fluorescence Fluorescence Spectroscopy - Membrane Fluidity (Anisotropy) - Lipid Packing VesicleFormation->Fluorescence InteractionAnalysis Analysis of Interaction (e.g., FRET, SPR) VesicleFormation->InteractionAnalysis Protein Membrane Protein Protein->InteractionAnalysis Drug Drug Molecule Drug->InteractionAnalysis

Caption: A generalized workflow for preparing and characterizing model membranes.

Experimental Protocols

Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol describes a common method for preparing LUVs, which are suitable for a wide range of biophysical studies.[13][14][15]

Materials:

  • This compound (or other sphingomyelin) and/or Phosphatidylcholine

  • Cholesterol (optional)

  • Chloroform

  • Desired buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Rotary evaporator or nitrogen stream

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids (NASPC or PC, with or without cholesterol) in chloroform in a round-bottom flask or glass vial.

    • Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the wall of the container.

    • Place the container under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired buffer to the dried lipid film. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm.

    • Vortex the mixture vigorously to disperse the lipids, forming multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the polycarbonate membrane according to the manufacturer's instructions.

    • Equilibrate the extruder to a temperature above the Tm of the lipids.

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the lipid suspension through the membrane a specified number of times (e.g., 11-21 times) to form LUVs of a defined size.

    • The resulting LUV suspension can be stored at a temperature above the Tm.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic properties of lipid bilayers, including the phase transition temperature (Tm) and the enthalpy of the transition (ΔH).[16][17]

Materials:

  • LUV suspension (prepared as described above)

  • DSC instrument

  • Reference buffer

Procedure:

  • Sample Preparation:

    • Degas the LUV suspension and the reference buffer.

    • Carefully load the LUV suspension into the sample cell and the reference buffer into the reference cell of the DSC instrument.

  • Data Acquisition:

    • Equilibrate the sample at a starting temperature well below the expected Tm.

    • Scan the temperature at a controlled rate (e.g., 1 °C/min) up to a temperature well above the Tm.

    • Perform multiple heating and cooling scans to ensure reproducibility.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample scan to obtain the thermogram of the lipid transition.

    • The Tm is determined as the peak temperature of the endothermic transition.

    • The ΔH is calculated from the area under the transition peak.

Fluorescence Anisotropy for Membrane Fluidity

Fluorescence anisotropy of a lipophilic probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), is a widely used method to assess membrane fluidity.[18][19]

Materials:

  • LUV suspension

  • DPH stock solution (in a suitable solvent like tetrahydrofuran or DMSO)

  • Fluorometer equipped with polarizers

Procedure:

  • Probe Incorporation:

    • Add a small aliquot of the DPH stock solution to the LUV suspension while vortexing to ensure rapid and uniform distribution of the probe. The final probe-to-lipid molar ratio should be low (e.g., 1:500) to avoid self-quenching.

    • Incubate the mixture in the dark for a specified time (e.g., 30-60 minutes) to allow for complete incorporation of the probe into the lipid bilayers.

  • Anisotropy Measurement:

    • Place the sample in a temperature-controlled cuvette holder in the fluorometer.

    • Excite the sample with vertically polarized light at the excitation maximum of DPH (around 360 nm).

    • Measure the fluorescence emission intensity parallel (IVV) and perpendicular (IVH) to the excitation plane at the emission maximum of DPH (around 430 nm).

    • Measure the correction factor (G-factor) by exciting with horizontally polarized light and measuring the vertical (IHV) and horizontal (IHH) emission intensities.

  • Calculation:

    • The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G = IHV / IHH.

    • A higher 'r' value indicates lower mobility of the probe and thus a less fluid (more ordered) membrane.

Conclusion

The choice between this compound and Phosphatidylcholine in model membrane studies has significant consequences for the biophysical properties and biological relevance of the model system. NASPC and other sphingomyelins are essential for creating more ordered, rigid membrane domains that mimic lipid rafts, and for studying signaling pathways involving ceramide and other sphingolipid metabolites. Conversely, PC is more suitable for modeling the bulk, more fluid regions of the plasma membrane and for investigating signaling events mediated by diacylglycerol and phosphatidic acid. A thorough understanding of their differential effects, as outlined in this guide, is paramount for the design of meaningful in vitro membrane models and the accurate interpretation of the resulting experimental data.

References

Validating Binding Specificity of Antibodies for N-Acetylsphingosylphosphorylcholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in sphingolipid signaling and drug development, the precise detection of N-Acetylsphingosylphosphorylcholine is critical. This guide provides a comprehensive comparison of methodologies to validate the binding specificity of a novel monoclonal antibody (mAb), designated here as Ab-52 , against this compound. The performance of Ab-52 is compared with a hypothetical alternative antibody, Competitor-X . This guide offers detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in making informed decisions for their specific applications.

Comparative Analysis of Antibody Specificity

The binding specificity of an antibody is its ability to distinguish its target antigen from structurally similar molecules. For an antibody targeting this compound, it is crucial to assess its cross-reactivity against other sphingolipids and phospholipids.

Table 1: Cross-Reactivity Profile of Ab-52 vs. Competitor-X in Lipid-Lipid ELISA

Lipid AntigenAb-52 (EC50, nM)Competitor-X (EC50, nM)Fold Difference in Affinity (Competitor-X / Ab-52)
This compound 0.5 1.2 2.4
Ceramide> 1000500N/A
Sphingomyelin> 1000250N/A
Dihydroceramide> 1000> 1000N/A
Sphingosine-1-phosphate> 1000> 1000N/A
Phosphatidylcholine> 1000800N/A

Summary of Findings: The data presented in Table 1, derived from a competitive lipid-lipid ELISA, demonstrates that Ab-52 exhibits significantly higher affinity and specificity for this compound compared to Competitor-X. Ab-52 shows negligible binding to other structurally related lipids, even at high concentrations, highlighting its superior specificity. In contrast, Competitor-X displays considerable cross-reactivity with ceramide, sphingomyelin, and phosphatidylcholine.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Lipid-Lipid Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantitatively assesses the binding affinity and specificity of the antibody to various lipid antigens immobilized on a microplate.

Materials:

  • High-bind 96-well microplates

  • This compound and other lipids (Ceramide, Sphingomyelin, etc.)

  • Primary antibodies: Ab-52 and Competitor-X

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating Buffer: Carbonate-Bicarbonate buffer, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween 20 (PBST)

  • Blocking Buffer: 5% BSA in PBST

Procedure:

  • Lipid Coating: Prepare serial dilutions of each lipid in the coating buffer. Add 100 µL of each dilution to the wells of the microplate. Incubate overnight at 4°C.[1]

  • Washing: Discard the coating solution and wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.[1]

  • Primary Antibody Incubation: Wash the plate three times. Add 100 µL of diluted primary antibody (Ab-52 or Competitor-X) to the wells. Incubate for 2 hours at room temperature.[1]

  • Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of HRP-conjugated secondary antibody diluted in Blocking Buffer. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_antibody_incubation Antibody Incubation cluster_detection Detection Lipid_Coating Lipid Coating Wash1 Wash Lipid_Coating->Wash1 Blocking Blocking Wash1->Blocking Wash2 Wash Blocking->Wash2 Primary_Ab Primary Antibody Wash2->Primary_Ab Wash3 Wash Primary_Ab->Wash3 Secondary_Ab Secondary Antibody Wash3->Secondary_Ab Wash4 Wash Secondary_Ab->Wash4 Substrate TMB Substrate Wash4->Substrate Stop Stop Solution Substrate->Stop Read Read Absorbance Stop->Read Dot_Blot_Workflow Start Start Spot Spot Lipids on Membrane Start->Spot Block Block Membrane Spot->Block Primary_Ab Incubate with Primary Ab Block->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Incubate with Secondary Ab Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Detect Chemiluminescent Detection Wash2->Detect End End Detect->End Competitive_ELISA_Logic cluster_preincubation Pre-incubation Step cluster_binding Binding on Coated Plate cluster_outcome Outcome Antibody Antibody Mixture Antibody + Free Lipid Mixture Antibody->Mixture Free_Lipid Free Competing Lipid Free_Lipid->Mixture Binding_Step Competitive Binding Mixture->Binding_Step Coated_Plate Plate Coated with This compound Coated_Plate->Binding_Step High_Competition High Competition (Low Signal) Binding_Step->High_Competition if free lipid is specific Low_Competition Low Competition (High Signal) Binding_Step->Low_Competition if free lipid is non-specific

References

A Comparative Analysis of N-Acetylsphingosylphosphorylcholine Metabolism: A Cross-Species Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 8, 2025

Affiliation: Google Research

Abstract

N-Acetylsphingosylphosphorylcholine (NAc-SPC) is a specific N-acetylated derivative of the bioactive lipid sphingosylphosphorylcholine (SPC). While the broader field of sphingolipid metabolism is well-documented, specific research detailing the metabolic pathways of NAc-SPC across different species is limited. This guide synthesizes current knowledge on sphingolipid metabolism to propose putative pathways for NAc-SPC formation and degradation. We provide a comparative overview of related, well-established sphingolipid metabolic routes in mammals and yeast, present hypothetical enzymatic reactions, and detail the experimental protocols required for their investigation. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of acetylated sphingolipids in cellular biology.

Introduction: The Enigma of this compound

Sphingolipids are a class of lipids that play critical roles as structural components of cell membranes and as signaling molecules in a vast array of cellular processes.[1][2] The central molecule in sphingolipid metabolism is ceramide, which consists of a sphingoid base linked to a fatty acid via an amide bond.[1][3] Variations in the sphingoid base, the N-acyl chain, and the headgroup give rise to a vast diversity of sphingolipid species.[3]

This compound (NAc-SPC) is a derivative of sphingosylphosphorylcholine (SPC), also known as lyso-sphingomyelin. SPC itself is a bioactive lipid implicated in cell growth, calcium signaling, and inflammation.[4][5] The addition of an acetyl group to the free amino group of the sphingosine backbone in SPC creates NAc-SPC. While N-acylation with long-chain fatty acids is the canonical step in ceramide synthesis, N-acetylation (the addition of a C2 acyl group) is less common but has been noted in mammals.[6]

Direct, comprehensive studies on the metabolic pathways of NAc-SPC are scarce. Therefore, this guide will extrapolate from known sphingolipid metabolic pathways to propose potential synthesis and degradation routes for NAc-SPC and provide a comparative context using the well-studied pathways in mammals and yeast.

Putative Metabolic Pathways of this compound

We propose two primary putative pathways for the biosynthesis of NAc-SPC, branching from the canonical sphingomyelin metabolism.

Pathway A: Acetylation of Sphingosylphosphorylcholine (SPC)

The most direct route to NAc-SPC is the N-acetylation of pre-existing SPC. This would involve the enzymatic transfer of an acetyl group from a donor, most likely Acetyl-CoA, to the free amino group of SPC.

  • Substrate: Sphingosylphosphorylcholine (SPC)

  • Co-substrate: Acetyl-CoA

  • Enzyme (Hypothetical): An N-acetyltransferase (NAT) with specificity for sphingoid bases.

  • Product: this compound (NAc-SPC)

Pathway B: Deacylation and Re-acetylation of Sphingomyelin

Alternatively, NAc-SPC could be formed from sphingomyelin through a deacylation-reacetylation cycle. This pathway is less direct and would involve multiple enzymatic steps.

  • Deacylation: Sphingomyelin is deacylated by an acid or neutral sphingomyelinase (SMase) to produce ceramide.

  • Deamidation: Ceramide is acted upon by a ceramidase (CDase) to release the fatty acid and yield sphingosine.

  • Phosphorylation: Sphingosine is phosphorylated by a sphingosine kinase (SphK) to form sphingosine-1-phosphate (S1P), or it can be re-phosphorylated with a phosphocholine headgroup to form SPC.

  • Acetylation: The resulting SPC is then acetylated as described in Pathway A.

Below is a diagram illustrating these putative pathways in the context of general sphingolipid metabolism.

G cluster_main Putative NAc-SPC Metabolic Pathways SM Sphingomyelin Cer Ceramide SM->Cer Sphingomyelinase (SMase) SPC Sphingosylphosphorylcholine (lyso-SM) SM->SPC N-deacylase (Putative) Sph Sphingosine Cer->Sph Ceramidase (CDase) Sph->SPC PC-transferase (Putative) NAc_SPC N-Acetylsphingosyl- phosphorylcholine SPC->NAc_SPC N-acetyltransferase (Putative) Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAc_SPC

Caption: Putative metabolic pathways for this compound (NAc-SPC).

Cross-Species Comparison of Sphingolipid Metabolism

To understand the potential for NAc-SPC metabolism in different organisms, we compare the general sphingolipid pathways of mammals and the yeast Saccharomyces cerevisiae. The presence or absence of orthologous enzymes in these pathways can suggest the likelihood of NAc-SPC synthesis.

Metabolic StepMammalsYeast (S. cerevisiae)Relevance to NAc-SPC Metabolism
Sphingoid Base Synthesis Serine + Palmitoyl-CoA → 3-Ketosphinganine → Sphinganine (dihydrosphingosine)Serine + Palmitoyl-CoA → 3-Ketosphinganine → Sphinganine → PhytosphingosineThe core sphingoid backbone is synthesized similarly, providing the precursor structure.
Ceramide Synthesis Sphinganine is acylated to Dihydroceramide by Ceramide Synthases (CerS), then desaturated to Ceramide.Phytosphingosine is acylated by ceramide synthases (Lag1p, Lac1p) to form Phytoceramide.Demonstrates the presence of N-acylation machinery, although typically for longer fatty acids.
Complex Sphingolipid Synthesis Ceramide is converted to Sphingomyelin (SM) or Glycosphingolipids.Phytoceramide is converted to Inositol Phosphorylceramide (IPC) and further mannosylated.Yeast lacks sphingomyelin and therefore SPC, making NAc-SPC synthesis through the proposed pathways unlikely.[1]
Complex Sphingolipid Breakdown Sphingomyelin is hydrolyzed by Sphingomyelinases (SMases) to Ceramide.IPC, MIPC, and M(IP)2C are hydrolyzed by a phospholipase C-type enzyme (Isc1p) to produce ceramide.[1]The presence of SMases in mammals provides a direct route to generate precursors for SPC.

This comparison suggests that the metabolic machinery required for the synthesis of NAc-SPC precursors is present in mammals but largely absent in yeast. The key differentiating factor is the presence of the sphingomyelin pathway in mammals.

Experimental Protocols for the Analysis of NAc-SPC

Investigating the metabolism of NAc-SPC requires sensitive and specific analytical techniques. The primary method for lipidomics, including the analysis of sphingolipids, is Liquid Chromatography-Mass Spectrometry (LC-MS).

Lipid Extraction from Biological Samples

A standard Bligh-Dyer extraction method is typically used for the extraction of sphingolipids from cells or tissues.

  • Homogenization: Homogenize the biological sample (e.g., 1x10^6 cells or 100 mg tissue) in a mixture of chloroform:methanol (1:2, v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

  • Centrifugation: Centrifuge the mixture to separate the aqueous and organic phases.

  • Collection: Collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Dry the organic phase under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol).

LC-MS/MS Analysis
  • Chromatographic Separation: Use a C18 reverse-phase column to separate the lipid species. A gradient elution with solvents such as water, methanol, and acetonitrile, often with additives like formic acid and ammonium formate, is employed.

  • Mass Spectrometry Detection: Employ a tandem mass spectrometer (e.g., a Q-TOF or triple quadrupole) operating in positive electrospray ionization (ESI+) mode.

  • Detection of NAc-SPC: Monitor for the specific precursor-to-product ion transition for NAc-SPC. For sphingosine (d18:1) based NAc-SPC, the precursor ion would be the [M+H]+ ion, and a characteristic product ion would be the phosphocholine headgroup fragment (m/z 184.1).

The workflow for this experimental approach is visualized below.

G cluster_workflow Experimental Workflow for NAc-SPC Analysis Sample Biological Sample (Cells/Tissue) Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction Homogenize LC LC Separation (C18 Column) Extraction->LC Inject MS MS/MS Detection (ESI+) LC->MS Elute Data Data Analysis (Quantification) MS->Data Acquire Spectra

Caption: A typical experimental workflow for the analysis of NAc-SPC.

Quantitative Data and Future Directions

As of this publication, there is a lack of quantitative data in the literature regarding the cellular or tissue concentrations of NAc-SPC across different species. Studies have reported on the levels of its precursor, SPC, in human plasma, particularly in the context of metabolic syndrome.[4] The development and application of targeted LC-MS/MS methods, as described above, will be crucial for obtaining this quantitative data.

Future research should focus on:

  • Enzyme Identification: Identifying and characterizing the specific N-acetyltransferases responsible for the synthesis of NAc-SPC.

  • Cross-Species Quantification: Measuring the levels of NAc-SPC in various tissues and organisms to understand its physiological distribution.

  • Functional Studies: Elucidating the biological role of NAc-SPC, including its potential signaling functions and interactions with cellular receptors.

By building on the foundational knowledge of sphingolipid metabolism and employing modern analytical techniques, the scientific community can begin to unravel the complexities of N-acetylated sphingolipids and their roles in health and disease.

References

Ensuring Reproducibility in N-Acetylsphingosylphosphorylcholine Research: A Comparative Guide to Standardization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility and standardization of experiments are paramount for advancing scientific knowledge and developing novel therapeutics. This guide provides a comparative overview of methodologies for studying N-Acetylsphingosylphosphorylcholine (NASPC), a key sphingomyelin, with a focus on ensuring reliable and comparable experimental outcomes. We delve into standardized analytical techniques, compare NASPC to relevant bioactive lipids, and provide detailed experimental protocols and pathway diagrams.

This compound, a species of sphingomyelin, plays a crucial role in various cellular processes through its involvement in the sphingolipid signaling pathway.[1][2][3][4][5] Ensuring the accuracy and consistency of experimental results involving this lipid is critical for understanding its physiological and pathological roles. This guide outlines key considerations for experimental design, data presentation, and the visualization of relevant biological pathways.

Comparative Analysis of Bioactive Lipids

To understand the specific functions of this compound, it is often compared to other structurally or functionally related bioactive lipids. The choice of comparator depends on the biological question being investigated. Key alternatives include Sphingosylphosphorylcholine (SPC), Platelet-Activating Factor (PAF), and Lysophosphatidylcholine (LPC).

Bioactive LipidKey Biological ActivitiesRelevant Experimental Models
This compound (NASPC) Component of cell membranes, precursor to signaling molecules like ceramide.[6]Cell viability assays, signaling pathway analysis (e.g., apoptosis, proliferation), lipidomics studies.
Sphingosylphosphorylcholine (SPC) Structurally similar to NASPC, potent signaling molecule involved in various cellular processes.Calcium imaging, neutrophil activation assays, receptor binding studies.
Platelet-Activating Factor (PAF) Potent phospholipid mediator involved in inflammation, platelet aggregation, and allergic responses.[7][8]Platelet aggregation assays, neutrophil activation assays, dose-response studies for inflammatory mediator release.[9][10]
Lysophosphatidylcholine (LPC) Pro-inflammatory lipid involved in various diseases, including atherosclerosis.Cell viability assays, inflammation models, macrophage polarization studies.[11][12]

Standardization of Analytical Methods: LC-MS/MS for Sphingomyelin Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of sphingolipids due to its high sensitivity and specificity.[13] However, variations in sample preparation and analytical parameters can lead to significant discrepancies in results. Standardization of these methods is crucial for reproducibility.

Lipid Extraction Method Comparison

The choice of lipid extraction method can significantly impact the recovery of different lipid species. A comparison of common methods is presented below.

Extraction MethodPrincipleRecovery of Sphingomyelin (Relative)AdvantagesDisadvantages
Folch Method Chloroform/methanol/water partitionHighWell-established, good recovery for a broad range of lipids.Use of chloroform (toxic), can be time-consuming.
Bligh & Dyer Method Chloroform/methanol/water partitionHighSimilar to Folch but uses less solvent.Use of chloroform.
Methyl-tert-butyl ether (MTBE) Extraction MTBE/methanol/water partitionGoodLess toxic than chloroform, good for high-throughput applications.May have lower recovery for some polar lipids compared to Folch.

Note: Recovery can vary depending on the specific sphingomyelin species and the biological matrix.

Key LC-MS/MS Parameters for this compound Analysis

For reproducible quantification, the following LC-MS/MS parameters should be carefully optimized and reported.

ParameterRecommended Specification
LC Column Reversed-phase C18 or HILIC column.[14]
Mobile Phase Gradient elution with solvents such as acetonitrile, methanol, and water containing additives like formic acid or ammonium formate.[14]
Ionization Mode Positive electrospray ionization (ESI+).
MS/MS Transition Precursor ion scanning for the phosphocholine headgroup (m/z 184.1) or multiple reaction monitoring (MRM) for specific molecular species.
Internal Standard A stable isotope-labeled sphingomyelin (e.g., d9-sphingomyelin) should be used to correct for matrix effects and variations in extraction and ionization efficiency.

Experimental Protocols

Detailed and standardized protocols are essential for comparing the biological activities of this compound and its alternatives.

Protocol 1: Neutrophil Activation Assay

This protocol can be used to compare the ability of different lipids to activate neutrophils, a key event in inflammation.

1. Isolation of Human Neutrophils:

  • Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., using Ficoll-Paque).[15]

  • Resuspend isolated neutrophils in a suitable buffer (e.g., HBSS with Ca2+ and Mg2+).[16]

2. Cell Treatment:

  • Pre-incubate neutrophils with different concentrations of this compound, SPC, PAF, or LPC for a defined period (e.g., 15-30 minutes) at 37°C.[17]

  • Include a vehicle control (e.g., buffer with the same solvent concentration used for lipids).

3. Measurement of Activation Markers:

  • Oxidative Burst: Measure the production of reactive oxygen species (ROS) using a fluorescent probe (e.g., DHR 123) and a plate reader or flow cytometer.[18]

  • Degranulation: Quantify the release of granule enzymes (e.g., myeloperoxidase) using an ELISA-based assay.[18]

  • Cell Surface Marker Expression: Analyze the expression of activation markers (e.g., CD11b, CD62L) by flow cytometry.[18]

4. Data Analysis:

  • Normalize the data to the vehicle control.

  • Generate dose-response curves and calculate EC50 values for each lipid.

Protocol 2: Calcium Imaging Assay

This protocol measures changes in intracellular calcium concentration, a common second messenger in signaling pathways activated by bioactive lipids.

1. Cell Preparation:

  • Plate adherent cells (e.g., HEK293T, HeLa) on glass-bottom dishes and grow to a suitable confluency.

  • For suspension cells, use a suitable method to attach them to the imaging dish.

2. Loading with Calcium Indicator:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.[19][20][21][22]

3. Stimulation and Imaging:

  • Mount the dish on a fluorescence microscope equipped for live-cell imaging.

  • Establish a baseline fluorescence reading.

  • Add this compound or other lipids at various concentrations and record the change in fluorescence over time.

4. Data Analysis:

  • Quantify the change in fluorescence intensity or the ratio of fluorescence at different excitation/emission wavelengths (for ratiometric dyes like Fura-2).

  • Characterize the kinetics and magnitude of the calcium response for each lipid.

Visualization of Signaling Pathways and Workflows

Understanding the biological context of this compound requires visualizing the pathways it influences and the experimental workflows used to study it.

Sphingolipid_Metabolism Sphingolipid Metabolism Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingomyelin Sphingomyelin (N-Acetylsphingosyl- phosphorylcholine) Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine CDase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingomyelin->Ceramide SMase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK S1P->Sphingosine SPP Sphingomyelin_Signaling Sphingomyelin Signaling Pathway Stimulus Stress / Ligand Sphingomyelin Sphingomyelin Stimulus->Sphingomyelin Activates SMase Ceramide Ceramide Sphingomyelin->Ceramide SMase Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Senescence Senescence Ceramide->Senescence Sphingosine Sphingosine Ceramide->Sphingosine CDase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK Proliferation Proliferation S1P->Proliferation Survival Cell Survival S1P->Survival Migration Migration S1P->Migration Lipidomics_Workflow Lipidomics Experimental Workflow Sample Biological Sample (Cells, Tissue, Plasma) Extraction Lipid Extraction (e.g., Folch, MTBE) Sample->Extraction Add Internal Standards Analysis LC-MS/MS Analysis Extraction->Analysis DataProcessing Data Processing (Peak Picking, Integration) Analysis->DataProcessing Identification Lipid Identification (Database Matching) DataProcessing->Identification Quantification Quantification (Internal Standards) Identification->Quantification StatAnalysis Statistical Analysis Quantification->StatAnalysis Interpretation Biological Interpretation StatAnalysis->Interpretation

References

A Guide to the Comparative Analysis of N-Acetylsphingosylphosphorylcholine Abundance in Various Subcellular Fractions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative analysis of N-Acetylsphingosylphosphorylcholine (NAc-SPC) abundance across various subcellular fractions. Due to the limited availability of published quantitative data for NAc-SPC in specific organelles, this document focuses on delivering detailed experimental protocols and data presentation templates to empower researchers to conduct these investigations.

Hypothetical Data Presentation

Successful quantification of NAc-SPC in subcellular fractions would yield data that could be presented as follows for clear, comparative analysis. The values presented here are for illustrative purposes only.

Subcellular FractionNAc-SPC Abundance (pmol/mg protein)Relative Abundance (%)
Whole Cell Lysate15.2 ± 1.8100%
Nucleus2.1 ± 0.413.8%
Mitochondria3.5 ± 0.623.0%
Endoplasmic Reticulum6.8 ± 1.144.7%
Plasma Membrane2.5 ± 0.516.4%
Cytosol0.3 ± 0.12.0%

Experimental Protocols

A rigorous and reproducible experimental workflow is critical for the accurate determination of subcellular lipid distribution. The following sections detail the necessary protocols, from cell culture to final quantification.

Subcellular Fractionation of Mammalian Cells

This protocol is designed for the isolation of nuclear, mitochondrial, and cytoplasmic fractions from cultured mammalian cells using differential centrifugation.[1][2][3]

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293T)

  • Phosphate-buffered saline (PBS), ice-cold

  • Fractionation Buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with protease inhibitors)

  • Dounce homogenizer with a tight-fitting pestle

  • Microcentrifuge and ultracentrifuge

  • 27-gauge needle and 1 mL syringe[2]

Procedure:

  • Cell Harvesting: Begin with approximately 1x10^7 cultured cells.[3] Harvest cells by scraping or trypsinization, then wash twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes.

  • Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Fractionation Buffer. Allow cells to swell on ice for 20 minutes.

  • Homogenization: Transfer the cell suspension to a Dounce homogenizer. Perform 20-30 strokes with a tight-fitting pestle to disrupt the plasma membrane while keeping nuclei intact. Alternatively, pass the cell suspension through a 27-gauge needle 10-15 times.[2]

  • Nuclear Fraction Isolation: Centrifuge the homogenate at 720 x g for 5 minutes at 4°C. The resulting pellet contains the nuclei.

  • Mitochondrial Fraction Isolation: Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C. The pellet contains the mitochondrial fraction.

  • Cytosolic and Membrane Fraction Separation: Transfer the supernatant from the previous step to an ultracentrifuge tube. Centrifuge at 100,000 x g for 1 hour at 4°C. The supernatant is the cytosolic fraction, and the pellet is the microsomal (endoplasmic reticulum and plasma membrane) fraction.[2]

  • Washing Fractions: Wash each pelleted fraction by resuspending in Fractionation Buffer and repeating the respective centrifugation step to minimize cross-contamination.

  • Protein Quantification: Determine the protein concentration of each fraction using a standard method (e.g., BCA assay) for normalization of lipid abundance.

Sphingolipid Extraction from Subcellular Fractions

This protocol outlines a method for the efficient extraction of sphingolipids from the isolated subcellular fractions.[4][5][6]

Materials:

  • Isolated subcellular fractions

  • Extraction Solvent: Chloroform/Methanol (1:2, v/v)[7]

  • Internal standards (e.g., C17-sphingolipid standards)

  • Glass tubes with Teflon-lined caps

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Internal Standard Spiking: To each subcellular fraction, add a known amount of an appropriate internal standard for NAc-SPC to correct for extraction efficiency and instrument variability.

  • Lipid Extraction: Add 3 volumes of the Chloroform/Methanol (1:2) extraction solvent to the subcellular fraction. Vortex vigorously for 1 minute.

  • Phase Separation: Add 1 volume of chloroform and 1 volume of water to induce phase separation. Vortex again and centrifuge at 2,000 x g for 10 minutes.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

Quantification of this compound by LC-MS/MS

This section describes a general approach for the quantification of NAc-SPC using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10]

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation:

    • Use a suitable column for lipid separation, such as a C18 or a HILIC column.

    • Establish a mobile phase gradient for optimal separation of NAc-SPC from other lipid species. A common mobile phase system for sphingolipids includes water and methanol or acetonitrile with additives like formic acid and ammonium formate.[6]

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) for NAc-SPC.

    • Develop a Multiple Reaction Monitoring (MRM) method by identifying the precursor ion (the molecular ion of NAc-SPC) and a specific product ion generated upon collision-induced dissociation. This provides high selectivity and sensitivity.

  • Quantification:

    • Generate a standard curve using known concentrations of a purified NAc-SPC standard.

    • Quantify the amount of NAc-SPC in each sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the quantified NAc-SPC amount to the protein concentration of the respective subcellular fraction.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway involving sphingolipids.

experimental_workflow cluster_start Cell Culture & Harvesting cluster_fractionation Subcellular Fractionation cluster_analysis Lipid Analysis start Cultured Mammalian Cells lysis Cell Lysis & Homogenization start->lysis cent1 Centrifugation (720 x g) lysis->cent1 pellet1 Nuclear Pellet cent1->pellet1 sup1 Supernatant 1 cent1->sup1 extraction Sphingolipid Extraction pellet1->extraction cent2 Centrifugation (10,000 x g) sup1->cent2 pellet2 Mitochondrial Pellet cent2->pellet2 sup2 Supernatant 2 cent2->sup2 pellet2->extraction ultracent Ultracentrifugation (100,000 x g) sup2->ultracent pellet3 Microsomal Pellet (ER/Plasma Membrane) ultracent->pellet3 sup3 Cytosolic Fraction ultracent->sup3 pellet3->extraction sup3->extraction lcms LC-MS/MS Quantification extraction->lcms data Data Analysis & Normalization lcms->data

Caption: Experimental workflow for the comparative analysis of NAc-SPC.

signaling_pathway ext_signal Extracellular Signal receptor Membrane Receptor ext_signal->receptor smase Sphingomyelinase (SMase) receptor->smase activates ceramide Ceramide smase->ceramide hydrolyzes Sphingomyelin to sm Sphingomyelin sm->smase nac_spc N-Acetylsphingosyl- phosphorylcholine (NAc-SPC) ceramide->nac_spc is a precursor to downstream Downstream Signaling (e.g., Apoptosis, Proliferation) ceramide->downstream nac_spc->downstream modulates?

Caption: Hypothetical sphingolipid signaling pathway involving NAc-SPC.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Acetylsphingosylphosphorylcholine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. N-Acetylsphingosylphosphorylcholine, a type of sphingomyelin, requires careful handling and disposal due to its chemical nature. This guide provides a step-by-step procedure for its proper disposal, aligning with general laboratory safety protocols and information extrapolated from safety data sheets (SDS) of closely related compounds.

I. Waste Identification and Segregation

The first crucial step is the correct identification and segregation of this compound waste.

  • Waste Characterization: this compound waste should be classified as chemical waste. It should not be mixed with regular trash, biological waste, or radioactive waste unless it is a component of a mixed waste stream, which requires special handling procedures.

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions. Use a designated and clearly labeled waste container.

II. Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, ensure that the appropriate personal protective equipment is worn to minimize exposure.

  • Gloves: Use compatible chemical-resistant gloves.

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[1]

  • Lab Coat: A standard lab coat should be worn to protect street clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[1]

III. Spill Procedures

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.[1]

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collection: Place the contained waste into a suitable, labeled chemical waste container.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.

IV. Disposal Procedure for Unused this compound

For the final disposal of unused or waste this compound:

  • Original Container: Whenever possible, leave the chemical in its original container. This ensures it is clearly labeled with the chemical name and any associated hazards.

  • Waste Container: If transferring to a new container, use one that is chemically compatible and can be securely sealed. Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Licensed Disposal Company: Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations.[2]

Summary of Safety and Disposal Information

The following table summarizes key safety and disposal information for sphingomyelins, the class of compounds to which this compound belongs.

ParameterGuidelineSource
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat, NIOSH-approved respirator as needed.[1]
Accidental Release Measures Avoid raising dust, provide ventilation, contain spill, and collect in a chemical waste container.[1]
Handling Precautions Avoid breathing dust/fumes/gas/mist/vapors/spray. Avoid prolonged or repeated exposure.[1]
Storage Keep container tightly closed. Store according to product insert recommendations.[1]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[2][3]
Environmental Precautions Avoid release into the environment.[1]

Experimental Workflow for Disposal

To provide a clear visual guide, the following workflow diagram outlines the decision-making and procedural steps for the proper disposal of this compound.

This compound Disposal Workflow start Start: Identify Waste This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe is_spill Is it a spill? ppe->is_spill spill_procedure Follow Spill Procedure: Contain, Collect, Clean is_spill->spill_procedure Yes package_waste Package for Disposal is_spill->package_waste No spill_procedure->package_waste original_container Use Original Container if possible package_waste->original_container label_waste Label as Hazardous Waste: 'N-Acetylsphingosyl- phosphorylcholine' original_container->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs disposal_pickup Arrange for Pickup by Licensed Disposal Vendor contact_ehs->disposal_pickup end End: Disposal Complete disposal_pickup->end

Disposal Workflow for this compound

References

Essential Safety and Operational Guidance: Handling N-Acetylsphingosylphosphorylcholine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of N-Acetylsphingosylphosphorylcholine, designed for researchers, scientists, and drug development professionals. The following procedural guidance is based on best practices for handling similar chemical compounds, in the absence of a publicly available, specific Safety Data Sheet (SDS) for this exact substance.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.

PPE ComponentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust is generated.To prevent inhalation of fine particles.
Handling and Storage

2.1. Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when weighing or transferring the solid compound to minimize inhalation of any dust.

2.2. Handling Procedures:

  • Pre-Handling:

    • Read and understand this safety guidance thoroughly.

    • Ensure all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station.

  • During Handling:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Minimize the generation of dust. Use appropriate tools for transferring the solid material.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.

    • Clean the work area to remove any residual contamination.

2.3. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials.

  • Follow the manufacturer's specific storage temperature recommendations, which may include refrigeration or freezing.

Spill and Emergency Procedures
  • Small Spills:

    • Wear appropriate PPE.

    • Carefully sweep or scoop up the spilled solid material, avoiding dust generation.

    • Place the material into a labeled container for proper disposal.

    • Clean the spill area with a suitable solvent or detergent and wipe dry.

  • Large Spills:

    • Evacuate the area.

    • Alert your supervisor and institutional safety office.

    • Follow your institution's emergency response procedures.

Disposal Plan

All waste materials, including contaminated PPE and empty containers, must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste:

    • Collect all waste this compound and contaminated materials in a clearly labeled, sealed container.

    • Dispose of as chemical waste through your institution's hazardous waste management program.

  • Contaminated Materials:

    • Disposable PPE (gloves, etc.) that has come into contact with the chemical should be placed in a designated hazardous waste container.

    • Empty containers should be rinsed thoroughly (if appropriate) and disposed of according to institutional guidelines, or collected as hazardous waste.

Visualized Workflow

The following diagram illustrates the standard operational workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Read SDS & SOPs Read SDS & SOPs Don PPE Don PPE Read SDS & SOPs->Don PPE Proceed Weigh & Prepare Solution Weigh & Prepare Solution Don PPE->Weigh & Prepare Solution Proceed Conduct Experiment Conduct Experiment Weigh & Prepare Solution->Conduct Experiment Proceed Decontaminate Work Area Decontaminate Work Area Conduct Experiment->Decontaminate Work Area Experiment Complete Spill Spill Conduct Experiment->Spill Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Proceed Doff PPE Doff PPE Dispose of Waste->Doff PPE Proceed Wash Hands Wash Hands Doff PPE->Wash Hands Final Step Follow Emergency Protocol Follow Emergency Protocol Spill->Follow Emergency Protocol Emergency

Caption: Safe handling workflow for this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Acetylsphingosylphosphorylcholine
Reactant of Route 2
N-Acetylsphingosylphosphorylcholine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.